EPI-506
Description
Properties
Molecular Formula |
C10H15NO |
|---|---|
Appearance |
Solid powder |
Synonyms |
EPI-506; EPI 506; EPI506.; Unknown |
Origin of Product |
United States |
Foundational & Exploratory
Ralaniten Acetate and the Androgen Receptor N-Terminal Domain: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ralaniten acetate (EPI-506) is a pioneering, first-in-class antiandrogen that uniquely targets the N-terminal domain (NTD) of the androgen receptor (AR). This domain is critical for the transcriptional activity of both full-length AR and its splice variants, which are key drivers of resistance to conventional prostate cancer therapies. Ralaniten acetate is a prodrug that is rapidly converted to its active metabolite, ralaniten (EPI-002). This technical guide provides a comprehensive overview of the mechanism of action, preclinical and clinical data, and key experimental protocols related to ralaniten and its interaction with the AR-NTD.
Introduction
The androgen receptor (AR) is a crucial therapeutic target in prostate cancer. However, the emergence of resistance to therapies targeting the AR ligand-binding domain (LBD), often through mechanisms such as AR splice variants (e.g., AR-V7) that lack the LBD, presents a significant clinical challenge.[1] Ralaniten acetate was developed to overcome this resistance by targeting the intrinsically disordered N-terminal domain (NTD), a region essential for the transcriptional activity of all known AR species.[2][3] Ralaniten, the active form of ralaniten acetate, acts as a covalent inhibitor of the AR-NTD, effectively blocking AR-mediated signaling.[4][5] Although its clinical development was discontinued due to pharmacokinetic challenges, the study of ralaniten has provided invaluable proof-of-concept for targeting the AR-NTD and has paved the way for the development of next-generation inhibitors.[6][7]
Mechanism of Action
Ralaniten (EPI-002) exerts its inhibitory effect through a unique mechanism of action directed at the AR-NTD.
-
Targeting the Activation Function-1 (AF-1) Region: The NTD contains the AF-1 region, which is essential for AR transactivation.[2] Ralaniten specifically interacts with this domain.
-
Covalent Binding: Ralaniten contains a chlorohydrin group that forms a covalent bond with cysteine residues within the AR-NTD.[4][5] This covalent modification is crucial for its biological activity.[4]
-
Inhibition of Transcriptional Activity: By binding to the NTD, ralaniten disrupts the protein-protein interactions necessary for the assembly of the transcriptional machinery, thereby inhibiting the expression of AR target genes, such as prostate-specific antigen (PSA).[5][8]
-
Activity Against Splice Variants: A key advantage of targeting the NTD is the ability to inhibit AR splice variants, like AR-V7, which lack the LBD and are therefore resistant to traditional antiandrogens like enzalutamide.[1]
References
- 1. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Covalent adducts formed by the androgen receptor transactivation domain and small molecule drugs remain disordered - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An androgen receptor N-terminal domain antagonist for treating prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Revealing Metabolic Liabilities of Ralaniten To Enhance Novel Androgen Receptor Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A phase 1 study to assess the safety, pharmacokinetics, and anti-tumor activity of the androgen receptor n-terminal domain inhibitor this compound in patients with metastatic castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. file.medchemexpress.com [file.medchemexpress.com]
EPI-506 and Androgen Receptor Splice Variants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The emergence of constitutively active androgen receptor (AR) splice variants (AR-Vs) is a critical mechanism of resistance to androgen deprivation therapy (ADT) and second-generation AR signaling inhibitors in castration-resistant prostate cancer (CRPC). These variants, most notably AR-V7, lack the ligand-binding domain (LBD), rendering them insensitive to conventional anti-androgen treatments. EPI-506 (ralaniten acetate), a prodrug of EPI-002, was a first-in-class therapeutic agent designed to directly target the N-terminal domain (NTD) of the AR. The NTD is essential for the transcriptional activity of both full-length AR (AR-FL) and AR-Vs. This guide provides a comprehensive technical overview of this compound, its mechanism of action, its interaction with AR splice variants, and the methodologies used in its evaluation.
The Androgen Receptor and the Challenge of Splice Variants
The androgen receptor is a ligand-activated transcription factor crucial for the development and progression of prostate cancer.[1] Therapies for advanced prostate cancer have historically focused on inhibiting AR activity by reducing androgen levels or by blocking the LBD. However, resistance inevitably develops, often through the expression of AR splice variants that lack the LBD.[2]
AR-V7 is the most well-characterized of these variants.[3][2] It arises from an alternative splicing event that includes a cryptic exon in intron 3, leading to a truncated but constitutively active protein.[4] This allows for continued AR signaling even in a castrate environment, driving tumor growth and resistance to therapies like enzalutamide and abiraterone.[5][6] The NTD, which is retained in these splice variants, is critical for their function.[7][8]
This compound: A Novel Mechanism of Action
This compound is the prodrug of EPI-002, a small molecule that covalently binds to the Activation Function-1 (AF-1) region within the AR NTD.[3][9][10] This binding event disrupts the protein-protein interactions necessary for AR-mediated transcription, a mechanism distinct from LBD-targeting drugs.[9] Because this compound's target is present in both AR-FL and AR-Vs, it was developed to inhibit both forms of the receptor.[8][10]
Signaling Pathway and Mechanism of Inhibition
The following diagram illustrates the canonical AR signaling pathway, the role of AR splice variants, and the inhibitory action of EPI-002 (the active metabolite of this compound).
Caption: AR signaling, AR-V activity, and this compound mechanism.
Quantitative Data
Preclinical Activity of EPI-002 and Derivatives
This compound is the prodrug of EPI-002. Preclinical studies have primarily focused on EPI-002 and its iodinated analog, I-EPI-002, which demonstrates higher potency.
| Compound | Assay | Cell Line | Target(s) | Result (IC₅₀) | Citation(s) |
| I-EPI-002 | Cell Proliferation | LNCaP95 | AR-FL and AR-V7 | 6.89 ± 2.85 µM | [11] |
| EPI-002 | Cell Proliferation | LNCaP95 | AR-FL and AR-V7 | ~25 µM | [11] |
| I-EPI-002 | AR Transcriptional Activity | LNCaP | AR-FL | ~2 µM | [11] |
| EPI-002 | AR Transcriptional Activity | LNCaP | AR-FL | ~25 µM | [11] |
Phase 1/2 Clinical Trial of this compound (NCT02606123)
This trial evaluated the safety, pharmacokinetics, and anti-tumor activity of this compound in men with metastatic CRPC (mCRPC) who had progressed after enzalutamide and/or abiraterone treatment.[12][13]
| Parameter | Details | Citation(s) |
| Study Design | Open-label, single-arm, dose-escalation (Phase 1) | [12][13] |
| Patient Population | 28 men with heavily pre-treated mCRPC | [12] |
| Dose Cohorts | Ranged from 80 mg to 3600 mg once daily, and 1800 mg twice daily | [12] |
| Safety | Generally well-tolerated up to 2400 mg. Dose-limiting toxicities (DLTs) at 3600 mg included gastrointestinal adverse events and elevated liver enzymes. The most common drug-related adverse events were diarrhea, nausea, and fatigue. | [12] |
| Efficacy | Minor PSA declines (not meeting response criteria) were observed in six patients, predominantly at higher doses. | [12] |
| Pharmacokinetics | Poor oral bioavailability. | [12] |
| Outcome | The study was terminated prior to reaching the maximum tolerated dose due to poor oral bioavailability and limited efficacy. | [12] |
Experimental Protocols
Cell Lines for In Vitro Studies
The following human prostate cancer cell lines are commonly used to study AR-FL and AR-V activity.
| Cell Line | AR-FL Status | AR-V Status | Key Characteristics | Citation(s) |
| LNCaP | Expressed | Low/Undetectable | Androgen-sensitive, expresses full-length AR. | [9][14] |
| VCaP | Amplified | Expressed | Androgen-sensitive, overexpresses AR-FL and expresses AR-Vs upon androgen deprivation. | [9][14] |
| 22Rv1 | Expressed | High Expression | Castration-resistant, co-expresses AR-FL and AR-V7. | [4][15] |
| LNCaP95 | Expressed | High Expression | Enzalutamide-resistant derivative of LNCaP, proliferation is driven by AR-Vs. | [11][16] |
| PC3, DU-145 | Negative | Negative | AR-negative, often used as negative controls. | [16][17] |
AR Transcriptional Activity Assay (Luciferase Reporter Assay)
This assay quantifies the ability of AR-FL or AR-Vs to activate gene transcription from an androgen-responsive promoter.
Principle: A plasmid containing a luciferase reporter gene downstream of an AR-responsive promoter (e.g., the PSA promoter) is transfected into prostate cancer cells. When AR is active, it binds to the promoter and drives the expression of luciferase. The amount of light produced upon addition of a substrate is proportional to AR transcriptional activity.
Methodology:
-
Cell Culture and Transfection: Plate prostate cancer cells (e.g., LNCaP) in multi-well plates. Transfect cells with a luciferase reporter plasmid containing an androgen-responsive element (e.g., PSA(6.1kb)-luciferase).
-
Treatment: Pre-treat cells with the test compound (e.g., EPI-002, enzalutamide) for a specified time (e.g., 1 hour).
-
Stimulation: Add an androgen (e.g., R1881) to stimulate AR-FL activity. For AR-V studies in cells like LNCaP95, androgen stimulation is not required.
-
Incubation: Incubate for 24-48 hours.
-
Lysis and Measurement: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.
-
Analysis: Normalize luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or total protein concentration. Compare the activity in treated cells to vehicle-treated controls.[9][11]
Caption: Workflow for an AR transcriptional activity assay.
Detection of AR Splice Variants
Quantitative Real-Time PCR (qPCR): This method detects and quantifies AR-V mRNA transcripts.
Principle: RNA is extracted from cells or tissues and reverse-transcribed into cDNA. qPCR is then performed using primers that specifically amplify the unique splice junction of the target AR-V (e.g., the exon 3 to cryptic exon 3 junction for AR-V7). The amount of amplified product is measured in real-time using a fluorescent dye (e.g., SYBR Green).
Methodology:
-
RNA Extraction: Isolate total RNA from the sample using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the RNA using a reverse transcriptase enzyme.
-
qPCR Reaction: Set up the qPCR reaction with cDNA, AR-V specific primers, and a qPCR master mix.
-
Amplification and Detection: Perform the reaction in a real-time PCR instrument. The instrument measures the fluorescence at each cycle, which is proportional to the amount of amplified DNA.
-
Analysis: Determine the cycle threshold (Ct) value for each sample. Relative quantification can be performed by comparing the Ct values of the target gene to a reference gene (e.g., 18S rRNA) using the ΔΔCt method.[15][18][19]
Western Blotting: This method detects the AR-V protein.
Principle: Proteins are extracted from cells, separated by size using gel electrophoresis, and transferred to a membrane. The membrane is then incubated with a primary antibody that specifically recognizes the target protein (e.g., an antibody specific to the unique C-terminus of AR-V7 or a general AR-NTD antibody). A secondary antibody conjugated to an enzyme is used for detection.
Methodology:
-
Protein Extraction: Lyse cells in RIPA buffer to extract total protein.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Electrophoresis: Separate 20-30 µg of protein on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution like 5% non-fat milk or BSA to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody (e.g., anti-AR-V7 [RM7 or EPR15656], anti-AR-NTD) overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. AR-FL appears at ~110 kDa and AR-V7 at ~80 kDa.[4][15][19]
In Vivo Xenograft Models
These models are used to assess the anti-tumor efficacy of compounds in a living organism.
Principle: Human prostate cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.
Methodology:
-
Cell Implantation: Subcutaneously inject human prostate cancer cells (e.g., VCaP, LNCaP95) into the flanks of male immunodeficient mice (e.g., NOD-SCID).
-
Castration: For CRPC models, mice are surgically castrated once tumors reach a certain size to create an androgen-deprived environment.
-
Tumor Growth and Treatment: Monitor tumor volume regularly using calipers. Once tumors are established post-castration, randomize mice into treatment groups (e.g., vehicle control, this compound).
-
Dosing: Administer the compound via the appropriate route (e.g., oral gavage) at the specified dose and schedule.
-
Endpoint Analysis: Continue treatment for a predetermined period or until tumors reach a maximum allowed size. At the end of the study, sacrifice the mice, and harvest tumors for further analysis (e.g., qPCR, Western blot, IHC) to measure target engagement and pharmacodynamic effects.[9][20][21][22][23]
Conclusion and Future Directions
The clinical trial of this compound, while ultimately unsuccessful due to poor bioavailability, provided crucial proof-of-concept for targeting the AR NTD.[12] It validated the NTD as a druggable target and demonstrated that inhibiting this domain could be a viable strategy to overcome resistance mediated by AR splice variants. The lessons learned from this compound have directly led to the development of next-generation NTD inhibitors, such as EPI-7386, which have improved pharmaceutical properties and are currently in clinical development.[3] The continued exploration of NTD-targeting agents, including degraders (PROTACs), represents a promising frontier in the treatment of advanced prostate cancer.[24]
References
- 1. auo.asmepress.com [auo.asmepress.com]
- 2. ESSA Pharma Presents Early Results from Clinical Trial Testing this compound in End-stage Prostate Cancer | ZERO Prostate Cancer [zerocancer.org]
- 3. mdpi.com [mdpi.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Prospective Multicenter Validation of Androgen Receptor Splice Variant 7 and Hormone Therapy Resistance in High-Risk Castration-Resistant Prostate Cancer: The PROPHECY Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Androgen receptor variant 7 (AR-V7) in sequencing therapeutic agents for castratrion resistant prostate cancer: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. JCI - An androgen receptor N-terminal domain antagonist for treating prostate cancer [jci.org]
- 8. Targeting the N-Terminal Domain of the Androgen Receptor: A New Approach for the Treatment of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An androgen receptor N-terminal domain antagonist for treating prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Therapeutic Approaches to Targeting Androgen Receptor Splice Variants | Encyclopedia MDPI [encyclopedia.pub]
- 11. An imaging agent to detect androgen receptor and its active splice variants in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A phase 1 study to assess the safety, pharmacokinetics, and anti-tumor activity of the androgen receptor n-terminal domain inhibitor this compound in patients with metastatic castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. New prostate cancer cell lines shed light on CRPC | Fred Hutchinson Cancer Center [fredhutch.org]
- 15. Detection of Androgen Receptor Variant 7 (ARV7) mRNA Levels in EpCAM-Enriched CTC Fractions for Monitoring Response to Androgen Targeting Therapies in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Identification of Androgen Receptor Splice Variant Transcripts in Breast Cancer Cell Lines and Human Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biorxiv.org [biorxiv.org]
- 20. dspace.uevora.pt [dspace.uevora.pt]
- 21. researchgate.net [researchgate.net]
- 22. The Current State of Preclinical Prostate Cancer Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 23. meddocsonline.org [meddocsonline.org]
- 24. Discovery of a highly potent, N-terminal domain-targeting degrader of AR-FL/AR-V7 for the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of EPI-506: A First-in-Class Androgen Receptor N-Terminal Domain Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
EPI-506, also known as ralaniten acetate, is a first-in-class, orally bioavailable small molecule inhibitor targeting the N-terminal domain (NTD) of the androgen receptor (AR).[1][2][3] Developed by ESSA Pharma, this compound represented a novel therapeutic strategy for metastatic castration-resistant prostate cancer (mCRPC), particularly in patients who had developed resistance to second-generation anti-androgen therapies such as enzalutamide and abiraterone.[2][4] By binding to the AR NTD, this compound inhibits the transcriptional activity of both the full-length AR and its constitutively active splice variants, which lack the ligand-binding domain and are a key mechanism of drug resistance.[1][5] Despite a favorable safety profile and preliminary signs of efficacy, the clinical development of this compound was discontinued due to poor oral bioavailability and a high pill burden.[6][7] This whitepaper provides a comprehensive technical overview of the discovery, mechanism of action, preclinical data, and clinical development of this compound.
Introduction: The Challenge of Androgen Receptor Signaling in Prostate Cancer
The androgen receptor (AR) is a critical driver of prostate cancer progression. For decades, androgen deprivation therapy (ADT) has been the cornerstone of treatment for advanced prostate cancer. However, the disease inevitably progresses to a castration-resistant state (CRPC), where the AR signaling pathway remains active despite low levels of circulating androgens.
Second-generation anti-androgens, such as enzalutamide and abiraterone, have significantly improved outcomes for patients with mCRPC. However, resistance to these agents is common and often mediated by the emergence of AR splice variants (AR-Vs), most notably AR-V7, which lack the ligand-binding domain (LBD) targeted by these drugs. These AR-Vs are constitutively active and drive tumor growth.
This created a critical need for novel therapeutic agents that could inhibit AR activity through a different mechanism. The N-terminal domain (NTD) of the AR is essential for its transcriptional activity and is present in both the full-length receptor and its splice variants, making it an attractive therapeutic target. This compound was developed as a first-in-class inhibitor of the AR NTD.[1][5]
Mechanism of Action of this compound
This compound is a prodrug of ralaniten (EPI-002), which is an active metabolite.[2] Ralaniten covalently binds to the NTD of the androgen receptor, a region that is intrinsically disordered. This binding event disrupts the interaction of the AR with the transcriptional machinery, thereby inhibiting the expression of AR target genes, such as prostate-specific antigen (PSA).[1]
A key advantage of this mechanism is its ability to inhibit the activity of both full-length AR and AR splice variants like AR-V7, which are resistant to LBD-targeting therapies.[5][8]
Preclinical Development
While specific preclinical data for this compound is limited in the public domain, studies on its predecessor compounds, including EPI-001 (a mixture of four stereoisomers from which EPI-002 was derived), demonstrated the potential of targeting the AR NTD. These studies showed that EPI compounds could inhibit the growth of prostate cancer cells, including those expressing AR splice variants.
Clinical Development of this compound
This compound entered a Phase 1/2 clinical trial (NCT02606123) to evaluate its safety, pharmacokinetics, and anti-tumor activity in men with mCRPC who had progressed on enzalutamide and/or abiraterone.[9][10]
Clinical Trial Design
The Phase 1 portion of the study was an open-label, 3+3 dose-escalation trial.[6] Patients received oral doses of this compound ranging from 80 mg to 3600 mg.[6] The primary objective was to determine the maximum tolerated dose (MTD) and the recommended Phase 2 dose.
Clinical Trial Results
A total of 28 patients were enrolled in the dose-escalation cohorts.[6]
Table 1: Summary of Clinical Efficacy from the Phase 1 Trial of this compound
| Dose Cohort | Number of Patients with PSA Decline | Magnitude of PSA Decline |
| ≥ 1280 mg | 5 | 4% to 29% |
| < 1280 mg | Not reported to have significant declines | - |
Data compiled from publicly available sources.[7]
Table 2: Summary of Safety and Tolerability from the Phase 1 Trial of this compound
| Dose | Most Common Adverse Events | Dose-Limiting Toxicities (DLTs) |
| All Doses | Diarrhea, nausea, fatigue[6] | - |
| 3600 mg | Nausea, vomiting, abdominal pain[11] | Occurred in 2 patients, leading to study discontinuation for those individuals.[6] |
Data compiled from publicly available sources.[6][11]
Pharmacokinetics
Pharmacokinetic analysis from the Phase 1 trial indicated a dose-proportional increase in Cmax and AUC.[5] However, the overall oral bioavailability of this compound was poor, necessitating a high pill burden for patients, which ultimately led to the discontinuation of its development.[6][7]
Experimental Protocols
Androgen Receptor Luciferase Reporter Assay
This assay is a common method to assess the transcriptional activity of the androgen receptor in response to various compounds.
Objective: To determine the ability of a test compound to inhibit androgen-induced AR transcriptional activity.
Materials:
-
Prostate cancer cell line (e.g., LNCaP) stably or transiently transfected with a luciferase reporter plasmid containing androgen response elements (AREs).
-
Cell culture medium and supplements.
-
Test compound (e.g., this compound) and vehicle control (e.g., DMSO).
-
Androgen (e.g., dihydrotestosterone, DHT).
-
Luciferase assay reagent.
-
Luminometer.
Protocol:
-
Seed the transfected cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with the test compound at various concentrations for a predetermined period.
-
Stimulate the cells with a fixed concentration of DHT to activate the AR.
-
Incubate the cells for a further period to allow for luciferase gene expression.
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of inhibition of AR activity relative to the DHT-treated control.
Signaling Pathways and Experimental Workflows
Androgen Receptor Signaling Pathway and the Action of this compound
Caption: Androgen Receptor signaling and the inhibitory action of this compound on the N-terminal domain.
High-Throughput Screening Workflow for AR NTD Inhibitors
Caption: A generalized workflow for the discovery of AR NTD inhibitors like this compound.
Conclusion and Future Directions
This compound was a pioneering drug in the development of AR NTD inhibitors, providing crucial proof-of-concept for this therapeutic strategy.[6] Although its clinical development was halted, the lessons learned from the this compound program have been invaluable. The favorable safety profile and signs of clinical activity, even with a suboptimal pharmacokinetic profile, validated the AR NTD as a druggable target.[11]
The discontinuation of this compound has paved the way for the development of next-generation AR NTD inhibitors with improved potency and bioavailability. These newer compounds aim to overcome the limitations of this compound and hold the promise of a new class of therapy for patients with advanced prostate cancer, including those with resistance to current treatments. The story of this compound serves as a critical case study in the challenges and triumphs of developing novel cancer therapeutics.
References
- 1. Essa pharma announces results from the phase 1 clinical trial of this compound for treatment of mcrpc - Pharma Advancement [pharmaadvancement.com]
- 2. Analysis of Androgen Receptor Activity by Reporter Gene Assays | Springer Nature Experiments [experiments.springernature.com]
- 3. ascopubs.org [ascopubs.org]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. urotoday.com [urotoday.com]
- 8. A phase 1 study to assess the safety, pharmacokinetics, and anti-tumor activity of the androgen receptor n-terminal domain inhibitor this compound in patients with metastatic castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Safety and Anti-Tumor Study of Oral this compound for Patients With Metastatic Castration-Resistant Prostate Cancer [clin.larvol.com]
- 11. Androgen Receptor Signaling Pathway in Prostate Cancer: From Genetics to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
EPI-506: A Technical Guide to the First-in-Class Androgen Receptor N-Terminal Domain Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
EPI-506, also known as ralaniten acetate, is a pioneering, orally bioavailable small molecule that represents a novel class of antiandrogen agents. It functions as a prodrug of ralaniten (EPI-002), which uniquely targets the N-terminal domain (NTD) of the androgen receptor (AR). This distinct mechanism of action allows it to inhibit AR signaling, including that of splice variants that confer resistance to conventional androgen receptor pathway inhibitors. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and relevant experimental insights into this compound, offering a valuable resource for researchers in oncology and drug development.
Chemical Structure and Properties
This compound is a derivative of bisphenol A and is systemically known as ralaniten acetate.[1][2] The conversion of this compound to its active metabolite, ralaniten (EPI-002), is a critical step for its biological activity.
Table 1: Chemical and Physical Properties of this compound (Ralaniten Acetate)
| Property | Value | Source |
| Chemical Name | Ralaniten acetate | [1][2][3] |
| Synonyms | This compound, Ralaniten triacetate | [4] |
| CAS Number | 1637573-04-6 | |
| Molecular Formula | C27H33ClO8 | |
| Molecular Weight | 521.00 g/mol | |
| SMILES | CC(=O)OC--INVALID-LINK--OC(C)=O)cc1">C@HOC(C)=O | |
| Appearance | Colorless to light yellow liquid | |
| Solubility | Soluble in DMSO (100 mg/mL) | |
| Storage | Store at -20°C |
Table 2: Chemical Properties of the Active Metabolite, Ralaniten (EPI-002)
| Property | Value | Source |
| Chemical Name | Ralaniten | [5] |
| Synonyms | EPI-002 | [5] |
| Molecular Formula | C21H27ClO5 | [5] |
| Molar Mass | 394.89 g/mol | [5] |
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effect by targeting the N-terminal domain (NTD) of the androgen receptor (AR), a critical component for the receptor's transcriptional activity.[6] Unlike conventional antiandrogens that target the ligand-binding domain (LBD), this unique mechanism allows this compound to inhibit the function of not only the full-length AR but also AR splice variants (such as AR-V7) that lack the LBD and are a common cause of resistance to therapies like enzalutamide and abiraterone.[4]
The active metabolite, ralaniten (EPI-002), binds to the NTD, thereby inhibiting the protein-protein interactions necessary for AR-mediated gene transcription. This disruption of the AR signaling pathway ultimately leads to a reduction in the expression of androgen-dependent genes, such as prostate-specific antigen (PSA), and inhibits the growth of prostate cancer cells.
Experimental Protocols
In Vitro AR-Driven Reporter Assay
This protocol is a general guideline for assessing the inhibitory activity of this compound's active form, ralaniten, on androgen receptor-mediated gene expression.
Objective: To determine the in vitro potency of ralaniten in inhibiting AR transcriptional activity.
Materials:
-
Prostate cancer cell line expressing AR (e.g., LNCaP)
-
Reporter plasmid containing an androgen response element (ARE) driving a luciferase gene
-
Cell culture medium and supplements
-
Ralaniten (EPI-002)
-
Dihydrotestosterone (DHT)
-
Luciferase assay reagent
-
Luminometer
Methodology:
-
Cell Seeding: Plate LNCaP cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Transfection: Co-transfect the cells with the ARE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Treatment: Following transfection, treat the cells with varying concentrations of ralaniten in the presence of a fixed concentration of DHT (to stimulate AR activity). Include appropriate controls (vehicle and DHT alone).
-
Incubation: Incubate the cells for 24-48 hours.
-
Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the concentration of ralaniten to determine the IC50 value.
In Vitro ADME and Metabolism Assessment
This outlines a general approach to studying the in vitro absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
Objective: To characterize the metabolic stability and profile of this compound.
Materials:
-
Human liver microsomes or hepatocytes
-
NADPH regenerating system
-
This compound
-
Acetonitrile (for quenching)
-
LC-MS/MS system
Methodology:
-
Incubation: Incubate this compound with human liver microsomes or hepatocytes in the presence of an NADPH regenerating system at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: Stop the reaction by adding a quenching solution such as cold acetonitrile.
-
Sample Preparation: Centrifuge the samples to pellet the protein and collect the supernatant.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining amount of this compound and identify its metabolites.
-
Data Analysis: Determine the in vitro half-life and intrinsic clearance of this compound. Characterize the metabolic pathways, which for this compound include O-glucuronidation, sulfation, and oxidation.[7]
Clinical and Preclinical Insights
A Phase 1/2 clinical trial (NCT02606123) evaluated the safety, tolerability, and pharmacokinetics of this compound in men with metastatic castration-resistant prostate cancer (mCRPC) who had progressed after treatment with enzalutamide and/or abiraterone.[8] The study showed that this compound was generally well-tolerated, but required high doses to achieve modest efficacy, as indicated by declines in PSA levels.[1][2]
Pharmacokinetic analyses revealed that this compound is extensively metabolized, with at least 19 metabolites identified.[7] The active metabolite, EPI-002, exhibited dose-proportional plasma concentrations.[7] However, the high metabolic clearance of the compound led to a significant pill burden for patients.[1] These findings prompted the development of next-generation AR NTD inhibitors with improved potency and metabolic stability.[9]
Conclusion
This compound stands as a landmark compound in the development of novel therapies for prostate cancer. Its unique mechanism of targeting the androgen receptor N-terminal domain has paved the way for a new class of drugs capable of overcoming resistance to existing treatments. While its own clinical development was halted, the lessons learned from this compound have been invaluable in guiding the design of more potent and metabolically stable successors. The in-depth understanding of its chemical properties, mechanism of action, and metabolic fate continues to be of high relevance to researchers in the field of oncology and medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. Ralaniten acetate - Wikipedia [en.wikipedia.org]
- 3. Androgen Receptor-Dependent and -Independent Mechanisms Involved in Prostate Cancer Therapy Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Non-Genomic Actions of the Androgen Receptor in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. essapharma.com [essapharma.com]
- 9. A made-in-B.C. prostate cancer drug entering clinical trials - BC Cancer Foundation [bccancerfoundation.com]
EPI-506: A Technical Overview of a First-in-Class Androgen Receptor N-Terminal Domain Inhibitor for Castration-Resistant Prostate Cancer
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
EPI-506, a prodrug of ralaniten (EPI-002), was a pioneering, first-in-class small molecule inhibitor targeting the N-terminal domain (NTD) of the androgen receptor (AR).[1][2] This novel mechanism of action held the promise of overcoming resistance to conventional androgen receptor pathway inhibitors (ARPIs) in metastatic castration-resistant prostate cancer (mCRPC), particularly those driven by constitutively active AR splice variants such as AR-V7.[2][3] While this compound demonstrated a favorable safety profile and showed preliminary signs of efficacy in a Phase I/II clinical trial, its development was ultimately halted due to challenges with low potency, poor oral bioavailability, and a short half-life.[4][5][6] This guide provides a comprehensive technical overview of the preclinical and clinical data on this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental methodologies.
Core Mechanism of Action: Targeting the Androgen Receptor N-Terminal Domain
This compound, through its active metabolite EPI-002, covalently binds to the NTD of the androgen receptor.[2] This interaction inhibits AR transcriptional activity by disrupting the protein-protein interactions necessary for the receptor to regulate gene expression.[2] A key advantage of this mechanism is its ability to inhibit both full-length AR and AR splice variants that lack the ligand-binding domain (LBD), the target of current ARPIs like enzalutamide and abiraterone.[2][3][7] By targeting the NTD, this compound was designed to be effective against tumors that have developed resistance through the expression of these splice variants.[7]
Preclinical Efficacy in Castration-Resistant Prostate Cancer Models
Preclinical studies demonstrated the potential of EPI-002, the active form of this compound, to inhibit AR activity and the proliferation of CRPC cells.
Quantitative Preclinical Data
The following tables summarize the key quantitative findings from in vitro and in vivo preclinical studies.
| Assay | Cell Line | Compound | IC50 Value | Reference |
| AR Transcriptional Activity (PSA-luciferase reporter) | LNCaP | EPI-001 | 12.63 ± 4.33 μM | [2] |
| AR Transcriptional Activity (PSA-luciferase reporter) | LNCaP | EPI-002 | 7.40 ± 1.46 μM | [2] |
| AR-driven Cellular Potency | LNCaP | EPI-002 | 10-12 μM | [8] |
| In Vitro Proliferation | LNCaP | EPI-7170 (Next-gen) | ~2 μM | [8] |
| In Vitro Proliferation | PC-3 (AR-independent) | EPI-7170 (Next-gen) | >10 μM | [8] |
| Table 1: In Vitro Potency of EPI Compounds. |
| Xenograft Model | Treatment | Dosage | Tumor Growth Inhibition | Reference |
| LNCaP CRPC | EPI-002 (i.v.) | 50 mg/kg (every other day) | Significant inhibition vs. control | [2] |
| VCaP | EPI-002 (p.o.) | 100 mg/kg (twice daily for 28 days) | Inhibition of tumor growth | [1] |
| LNCaP | EPI-7170 (Next-gen) | Not specified | ~70% | [8] |
| Table 2: In Vivo Efficacy in CRPC Xenograft Models. |
Experimental Protocols
Cell Culture:
-
LNCaP and PC3 cells: Maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
For androgen-deprivation experiments: Cells were cultured in phenol red-free RPMI-1640 with 5% charcoal-stripped FBS.
AR Transcriptional Activity Assay:
-
LNCaP cells were transiently transfected with a PSA(6.1kb)-luciferase reporter construct.
-
Cells were pre-treated with EPI compounds or vehicle (DMSO) for 1 hour.
-
Androgen (R1881) was added to induce AR activity.
-
After 48 hours, luciferase activity was measured and normalized to protein concentration.
Cell Proliferation Assay (BrdU Incorporation):
-
LNCaP cells were seeded in 96-well plates.
-
Cells were treated with EPI compounds or vehicle in the presence of R1881.
-
After 48 hours, BrdU was added to the cells.
-
BrdU incorporation, a measure of DNA synthesis, was quantified using a colorimetric ELISA kit.
Xenograft Studies:
-
Male immunodeficient mice were castrated.
-
LNCaP or VCaP cells were subcutaneously injected.
-
Once tumors reached a specified volume, mice were randomized to receive vehicle control or EPI compounds.
-
Tumor volumes were measured regularly to assess treatment efficacy.
Clinical Development: The Phase I/II Trial of this compound (NCT02606123)
This compound was evaluated in an open-label, Phase I/II dose-escalation and expansion study in men with mCRPC who had progressed on enzalutamide and/or abiraterone.
Quantitative Clinical Data
| Parameter | Value | Reference |
| Study Design | Phase I/II, Open-label, 3+3 Dose Escalation | [3][5] |
| Patient Population | mCRPC with progression after enzalutamide and/or abiraterone | [3][5] |
| Number of Patients (Phase I) | 28 | [5] |
| Dose Cohorts | 80, 160, 320, 640, 1280, 3600 mg (once daily); 1800 mg (twice daily) | [3][5] |
| PSA Declines | 4-29% in some patients, predominantly at doses ≥1280 mg | [1][4] |
| Most Common Drug-Related Adverse Events | Diarrhea, nausea, fatigue | [5] |
| Table 3: Summary of this compound Phase I/II Clinical Trial Data. |
Limitations and Discontinuation of Development
Despite its innovative mechanism, the clinical development of this compound was discontinued. The primary reasons for this decision were:
-
Low Potency: High doses were required to observe even modest PSA declines.[4][6]
-
Poor Oral Bioavailability: The drug was not well absorbed when taken orally.[5]
-
Short Half-Life: This necessitated frequent and high dosing, leading to a significant pill burden for patients.[4][6]
-
High Metabolism: this compound was extensively metabolized, with 19 metabolites identified in patient plasma, most of which were inactive.[4][6]
Future Directions and Next-Generation Compounds
The experience with this compound provided crucial proof-of-concept for targeting the AR NTD.[5] This has paved the way for the development of next-generation NTD inhibitors with improved potency and pharmacokinetic profiles. For instance, EPI-7386, a successor to this compound, has demonstrated significantly improved potency in preclinical models and has entered clinical trials.[7][9]
Conclusion
This compound was a landmark compound in the pursuit of novel treatments for castration-resistant prostate cancer. Its unique mechanism of targeting the androgen receptor N-terminal domain offered a potential solution to the challenge of resistance mediated by AR splice variants. While its own clinical journey was cut short by unfavorable pharmacological properties, the lessons learned from the this compound program have been invaluable, validating the AR NTD as a druggable target and spurring the development of more potent and clinically viable successors. The story of this compound serves as a critical case study in drug development, highlighting the iterative process of innovation in oncology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. An androgen receptor N-terminal domain antagonist for treating prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development of an Androgen Receptor Inhibitor Targeting the N-Terminal Domain of Androgen Receptor for Treatment of Castration Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. researchgate.net [researchgate.net]
The Pharmacodynamics of EPI-506 in Cancer Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
EPI-506, a prodrug of ralaniten (EPI-002), is a first-in-class antiandrogen that uniquely targets the N-terminal domain (NTD) of the androgen receptor (AR).[1] This mechanism of action is significant as it allows the drug to inhibit AR signaling, including that from splice variants that confer resistance to conventional AR-targeted therapies.[1][2] Developed by ESSA Pharmaceuticals, this compound has been investigated for the treatment of prostate cancer, particularly in the context of castration-resistant prostate cancer (CRPC).[1] This technical guide provides an in-depth overview of the pharmacodynamics of this compound and its active metabolite, EPI-002, in various cancer models, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways. While showing initial promise, the clinical development of this compound was discontinued in favor of next-generation AR NTD inhibitors with improved potency and tolerability.[1]
Mechanism of Action
This compound is an orally bioavailable small molecule that, upon administration, is converted to its active form, ralaniten (EPI-002).[1][3] Ralaniten specifically and covalently binds to the NTD of the AR, a region essential for the receptor's transcriptional activity.[2][3] This binding event inhibits AR activation and the subsequent AR-mediated signaling pathway, leading to a reduction in the growth of AR-overexpressing tumor cells.[3] A key advantage of this mechanism is its ability to inhibit constitutively active AR splice variants, such as AR-V7, which lack the ligand-binding domain (LBD) targeted by many other antiandrogen therapies.[4][5]
Signaling Pathway
The androgen receptor signaling pathway is a critical driver of prostate cancer growth and progression. This compound, through its active metabolite EPI-002, intervenes at a key step in this pathway.
In Vitro Pharmacodynamics
The in vitro activity of EPI-002 has been evaluated in various prostate cancer cell lines to determine its potency and specificity.
Quantitative Data
| Cell Line | Assay Type | Endpoint | Value | Reference |
| LNCaP | AR Transcriptional Activity | IC50 | 7.4 µM | [1] |
| LNCaP | Proliferation Assay | IC50 | ~2 µM | [6] |
| PC-3 (AR-null) | Proliferation Assay | IC50 | > 10 µM | [6] |
| LNCaP95 (AR-V7 driven) | Proliferation Assay | - | Active | [6] |
Experimental Protocols
AR Transcriptional Activity Assay (Luciferase Reporter Assay)
-
Cell Line: LNCaP human prostate cancer cells.
-
Reporter: PSA(6.1kb)-luciferase reporter construct.
-
Procedure: LNCaP cells were transfected with the reporter construct. Following transfection, cells were treated with varying concentrations of EPI-002 in the presence of the synthetic androgen R1881 to induce AR activity. Luciferase activity was measured as a readout of AR transcriptional activity.
-
Rationale: This assay quantifies the ability of a compound to inhibit the androgen-driven transcription of a reporter gene, providing a measure of its antagonistic effect on the AR signaling pathway.
Cell Proliferation Assay (BrdU Incorporation)
-
Cell Lines: LNCaP (androgen-sensitive) and PC-3 (androgen-insensitive, AR-null).
-
Procedure: Cells were seeded in microplates and treated with a range of concentrations of EPI-002 for a specified period (e.g., 2-3 days). Bromodeoxyuridine (BrdU), a synthetic nucleoside analog of thymidine, was added to the culture medium. The incorporation of BrdU into newly synthesized DNA during cell proliferation was quantified using an anti-BrdU antibody in an ELISA-based assay.
-
Rationale: This assay measures the rate of DNA synthesis as a surrogate for cell proliferation, allowing for the determination of a compound's cytostatic or cytotoxic effects. The use of both AR-positive and AR-negative cell lines helps to assess the on-target specificity of the drug.
In Vivo Pharmacodynamics
The anti-tumor efficacy of EPI-002 has been demonstrated in preclinical xenograft models of prostate cancer.
Quantitative Data
| Xenograft Model | Treatment | Dosing Schedule | Outcome | Reference |
| LNCaP CRPC | EPI-002 | 50 mg/kg i.v. every other day (7 doses) | Significant inhibition of tumor growth; tumor regression in 60% of animals. | [3] |
| VCaP | EPI-002 | 100 mg/kg p.o. twice daily for 28 days | Inhibition of tumor growth in castrated mice. | [1] |
| LNCaP | EPI-7170 (next-gen) | Not specified | ~70% tumor growth inhibition in castrated mice. | [6] |
Experimental Protocols
Xenograft Tumor Growth Study
-
Animal Model: Male immunodeficient mice (e.g., NOD/SCID).
-
Cell Lines: LNCaP or VCaP human prostate cancer cells.
-
Procedure: A suspension of cancer cells is injected subcutaneously into the flank of the mice. Once tumors reach a palpable size, animals are randomized into treatment and control groups. For CRPC models, mice are castrated prior to tumor cell implantation or when tumors reach a certain size. The test compound (e.g., EPI-002) is administered according to a specified dosing schedule (e.g., intravenous, oral gavage). Tumor volume and body weight are measured regularly. At the end of the study, tumors are excised for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
Rationale: This in vivo model allows for the evaluation of a drug's anti-tumor efficacy in a biological system, providing insights into its overall pharmacodynamic effect, tolerability, and potential for inducing tumor regression.
Experimental Workflow
The preclinical evaluation of this compound/EPI-002 typically follows a structured workflow from in vitro characterization to in vivo efficacy studies.
Clinical Pharmacodynamics
A Phase 1/2 clinical trial (NCT02606123) evaluated the safety, tolerability, and anti-tumor activity of this compound in men with metastatic castration-resistant prostate cancer (mCRPC) who had progressed after treatment with enzalutamide or abiraterone.
Quantitative Data
| Dose of this compound | Outcome | Percentage of Patients | Reference |
| ≥1,280 mg | PSA decline of 4-29% | Some patients | [1] |
The trial was ultimately discontinued due to the high pill burden required to achieve therapeutic concentrations, a consequence of the drug's low potency and short half-life.[7][8]
Conclusion
This compound and its active metabolite, ralaniten (EPI-002), have demonstrated a unique mechanism of action by targeting the N-terminal domain of the androgen receptor. This approach has shown efficacy in preclinical models of prostate cancer, including those resistant to conventional therapies due to the expression of AR splice variants. While the clinical development of this compound was halted, the pharmacodynamic data generated from these studies provided crucial proof-of-concept for targeting the AR NTD. This has paved the way for the development of next-generation inhibitors with improved potency and pharmacokinetic properties, which are currently under investigation. The in-depth understanding of the pharmacodynamics of this first-generation compound remains highly valuable for researchers and drug developers in the ongoing effort to overcome resistance in prostate cancer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a highly potent, N-terminal domain-targeting degrader of AR-FL/AR-V7 for the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An androgen receptor N-terminal domain antagonist for treating prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ralaniten Sensitizes Enzalutamide-Resistant Prostate Cancer to Ionizing Radiation in Prostate Cancer Cells that Express Androgen Receptor Splice Variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | N-terminal domain of androgen receptor is a major therapeutic barrier and potential pharmacological target for treating castration resistant prostate cancer: a comprehensive review [frontiersin.org]
- 6. ascopubs.org [ascopubs.org]
- 7. researchgate.net [researchgate.net]
- 8. appliedradiationoncology.com [appliedradiationoncology.com]
Methodological & Application
Application Notes and Protocols for In Vitro Studies with EPI-506
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro evaluation of EPI-506, a first-in-class androgen receptor (AR) N-terminal domain (NTD) inhibitor. This compound is the prodrug of ralaniten (EPI-002), which has shown activity against both full-length AR and clinically relevant splice variants, such as AR-V7, that drive resistance to current antiandrogen therapies.[1][2][3]
Mechanism of Action
This compound is a small molecule that, upon conversion to its active form ralaniten (EPI-002), covalently binds to the N-terminal domain of the androgen receptor.[4] This interaction inhibits AR transcriptional activity, thereby blocking the downstream signaling pathways that promote the growth and survival of prostate cancer cells.[2][3] A key advantage of this compound is its ability to inhibit the activity of both full-length AR and AR splice variants that lack the ligand-binding domain, a common mechanism of resistance to second-generation antiandrogens.[3]
Data Presentation
The following table summarizes the in vitro activity of ralaniten (EPI-002), the active metabolite of this compound, in various prostate cancer cell lines.
| Cell Line | Assay Type | Parameter | Value (µM) | Notes |
| LNCaP | AR Transcriptional Activity (PSA-luciferase) | IC50 | 9.64 ± 3.72 | Androgen-induced.[5] |
| LNCaP | AR Transcriptional Activity | IC50 | 7.4 | [2] |
| 22Rv1 | Antiproliferative Activity | IC50 | 40.4 | Expresses both full-length AR and AR-V7.[2] |
| LNCaP95 | AR-V7 Driven Proliferation | - | Inhibition observed | Expresses AR-V7.[6] |
| PC3 | Cell Viability | - | No effect | AR-negative cell line.[2] |
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound in the context of androgen receptor signaling.
Caption: Mechanism of action of this compound.
Experimental Workflow
The following diagram outlines a general workflow for the in vitro evaluation of this compound.
Caption: General experimental workflow for this compound in vitro studies.
Experimental Protocols
Cell Culture and Maintenance
-
Cell Lines: LNCaP, VCaP, and 22Rv1 are androgen-responsive human prostate cancer cell lines suitable for studying this compound. PC3 can be used as an AR-negative control.[2][5]
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage cells upon reaching 80-90% confluency.
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures.[7][8]
-
Materials:
-
96-well plates
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.
-
Replace the medium with 100 µL of medium containing the desired concentrations of this compound or vehicle control (DMSO).
-
Incubate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is based on standard Annexin V and Propidium Iodide (PI) staining procedures for flow cytometry.[9][10][11][12]
-
Materials:
-
6-well plates
-
This compound stock solution (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
After 24 hours, treat cells with the desired concentrations of this compound or vehicle control for 48-72 hours.
-
Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Western Blot Analysis for AR Signaling Proteins
This protocol outlines the detection of AR and its downstream targets, such as Prostate-Specific Antigen (PSA) and FK506-Binding Protein 5 (FKBP5).[13][14][15][16]
-
Materials:
-
6-well plates
-
This compound stock solution (in DMSO)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-AR, anti-PSA, anti-FKBP5, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed cells and treat with this compound as described for the apoptosis assay.
-
After treatment, wash cells with cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin).
-
Quantitative Real-Time PCR (qPCR) for AR Target Gene Expression
This protocol is for measuring the mRNA levels of AR target genes like KLK3 (PSA) and TMPRSS2.[17][18][19][20][21]
-
Materials:
-
6-well plates
-
This compound stock solution (in DMSO)
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
qPCR primers for target genes (e.g., KLK3, TMPRSS2) and a housekeeping gene (e.g., GAPDH, RPL13A)
-
Real-time PCR system
-
-
Procedure:
-
Seed cells and treat with this compound as described for the apoptosis assay.
-
After treatment, wash cells with PBS and extract total RNA using a suitable kit.
-
Synthesize cDNA from the extracted RNA.
-
Set up qPCR reactions with SYBR Green or TaqMan master mix, cDNA, and specific primers.
-
Run the qPCR program on a real-time PCR system.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to the vehicle-treated control.
-
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. An androgen receptor N-terminal domain antagonist for treating prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ralaniten Sensitizes Enzalutamide-Resistant Prostate Cancer to Ionizing Radiation in Prostate Cancer Cells that Express Androgen Receptor Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. broadpharm.com [broadpharm.com]
- 8. chondrex.com [chondrex.com]
- 9. kumc.edu [kumc.edu]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Androgen receptor activity in prostate cancer dictates efficacy of bipolar androgen therapy through MYC - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. KLK3, PCA3, and TMPRSS2-ERG expression in the peripheral blood mononuclear cell fraction from castration-resistant prostate cancer patients and response to docetaxel treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Quantitative Expression of TMPRSS2 Transcript in Prostate Tumor Cells Reflects TMPRSS2-ERG Fusion Status - PMC [pmc.ncbi.nlm.nih.gov]
- 20. d-nb.info [d-nb.info]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for EPI-506 in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
EPI-506, also known as ralaniten acetate, is a prodrug of the active compound EPI-002. It functions as a first-in-class antiandrogen that uniquely targets the N-terminal domain (NTD) of the androgen receptor (AR).[1] This mechanism of action allows it to inhibit AR signaling, including that of splice variants like AR-V7, which are often implicated in resistance to conventional androgen deprivation therapies. While this compound progressed to phase I/II clinical trials for metastatic castration-resistant prostate cancer (mCRPC), its development was discontinued due to poor oral bioavailability, necessitating high doses.[2][3] Nevertheless, preclinical studies, primarily with its active metabolite EPI-002, have demonstrated its potential in inhibiting tumor growth. These application notes provide a comprehensive overview of the available preclinical data and protocols for the use of this compound and its active form, EPI-002, in animal models.
Data Presentation
Table 1: Summary of Preclinical Dosage and Administration of EPI-002 (Active form of this compound)
| Compound | Animal Model | Cell Line | Dosage | Administration Route | Dosing Schedule | Key Outcomes |
| EPI-002 | Castrated Male NOD-SCID Mice | VCaP | 100 mg/kg | Oral Gavage | Twice daily for 28 days | Inhibition of castration-resistant prostate cancer (CRPC) xenograft growth.[4] |
| EPI-002 | Castrated Male Mice | LNCaP | 50 mg/kg | Intravenous | Every other day for 7 doses | Decrease in CRPC LNCaP tumor volume.[5] |
| EPI-002 | Castrated Male Mice | VCaP | 200 mg/kg | Oral Gavage | Daily for 28 days | Inhibition of VCaP tumor growth.[5] |
Experimental Protocols
Formulation of this compound for In Vivo Administration
A published formulation for preparing a 2.5 mg/mL suspension of this compound suitable for oral or intraperitoneal administration is as follows:
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
Protocol:
-
Prepare a stock solution of this compound in DMSO at a concentration of 25 mg/mL.
-
To prepare a 1 mL working solution, sequentially add the following, ensuring thorough mixing after each addition:
-
100 µL of the 25 mg/mL this compound stock solution in DMSO.
-
400 µL of PEG300.
-
50 µL of Tween-80.
-
450 µL of Saline.
-
-
The final solution will be a 2.5 mg/mL suspension of this compound in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
It is recommended to prepare this suspension fresh on the day of use. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.
Prostate Cancer Xenograft Model Protocol (adapted from studies with EPI-002)
This protocol outlines a general procedure for establishing and treating prostate cancer xenografts in mice, based on methodologies used in studies with EPI-002.
Animal Model:
-
Male immunodeficient mice (e.g., NOD-SCID or other appropriate strains) are commonly used.
Cell Lines:
-
VCaP or LNCaP human prostate cancer cell lines are suitable for establishing xenografts that express the androgen receptor.
Procedure:
-
Cell Culture: Culture VCaP or LNCaP cells in appropriate media and conditions until they reach the desired confluence for injection.
-
Tumor Implantation:
-
Harvest and resuspend the cells in a suitable medium (e.g., a mixture of medium and Matrigel).
-
Subcutaneously inject the cell suspension into the flank of the mice.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors reach a palpable size, measure them with calipers at regular intervals to calculate tumor volume.
-
-
Castration (for CRPC models):
-
For studies investigating castration-resistant prostate cancer, mice undergo surgical castration once the tumors are established.
-
-
Drug Administration:
-
Based on the data for EPI-002, a dosage of 100 mg/kg administered orally twice daily or 200 mg/kg once daily can be considered as a starting point for this compound, keeping in mind that this compound is a prodrug and dosage adjustments may be necessary.
-
Administer the prepared this compound suspension via oral gavage.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumor weight and volume should be recorded.
-
Further analysis can include immunohistochemistry for proliferation markers (e.g., Ki-67), apoptosis markers (e.g., cleaved caspase-3), and AR expression.
-
Gene expression analysis of AR-regulated genes can also be performed on tumor tissue.
-
Visualizations
Androgen Receptor Signaling Pathway and Inhibition by this compound
Caption: Mechanism of action of this compound on the Androgen Receptor signaling pathway.
Experimental Workflow for Preclinical Evaluation of this compound
Caption: A typical experimental workflow for evaluating this compound in a preclinical xenograft model.
References
- 1. Androgen Receptor Inhibitor this compound | Semantic Scholar [semanticscholar.org]
- 2. Development of an Androgen Receptor Inhibitor Targeting the N-Terminal Domain of Androgen Receptor for Treatment of Castration Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A phase 1 study to assess the safety, pharmacokinetics, and anti-tumor activity of the androgen receptor n-terminal domain inhibitor this compound in patients with metastatic castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. An androgen receptor N-terminal domain antagonist for treating prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for EPI-506 in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
EPI-506, also known as ralaniten acetate, is a first-in-class, orally bioavailable small molecule inhibitor that targets the N-terminal domain (NTD) of the androgen receptor (AR).[1][2] This unique mechanism of action allows this compound to inhibit the transcriptional activity of both full-length AR and its splice variants, such as AR-V7, which are often implicated in the development of resistance to conventional androgen deprivation therapies in prostate cancer.[1][3] this compound is the prodrug of the active compound ralaniten (EPI-002).[1] These application notes provide detailed protocols for the preparation and use of this compound in preclinical experimental settings.
Data Presentation
Solubility of this compound
Quantitative data regarding the solubility of this compound is crucial for the preparation of stock solutions and experimental media. The following table summarizes the available solubility information.
| Solvent | Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (191.94 mM) | Ultrasonic treatment may be required. Use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can impact solubility.[1] |
| In vivo formulation (Suspension) | 2.5 mg/mL (4.80 mM) | A suspended solution for oral and intraperitoneal injection can be prepared using 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. Ultrasonic treatment may be needed.[1] |
In Vitro Efficacy of EPI-002 (Active Metabolite of this compound)
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for EPI-002 in various prostate cancer cell lines. This data can be used to guide the selection of appropriate concentrations for in vitro experiments.
| Cell Line | Assay | IC50 (µM) | Reference |
| LNCaP | AR Transcriptional Activity (PSA-luciferase) | 12.63 ± 4.33 | [2] |
| LNCaP | AR NTD Transactivation | 7.40 ± 1.46 | [2] |
| LNCaP | Cell Viability | > 30 | [1] |
| 22Rv1 | Cell Viability | 40.4 | [1] |
| VCaP | Cell Viability | > 30 | [1] |
Experimental Protocols
Preparation of this compound for Experiments
A critical first step in utilizing this compound is its proper solubilization and preparation for both in vitro and in vivo applications.
-
Materials: this compound powder, anhydrous Dimethyl Sulfoxide (DMSO), sterile microcentrifuge tubes, ultrasonic water bath.
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 100 mg/mL (191.94 mM).[1]
-
If the compound does not fully dissolve, sonicate the solution in an ultrasonic water bath for short intervals until the solution is clear.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[1] Avoid repeated freeze-thaw cycles.
-
This protocol yields a suspended solution suitable for oral or intraperitoneal administration in animal models.[1]
-
Materials: this compound, DMSO, PEG300, Tween-80, Saline (0.9% NaCl), sterile tubes.
-
Procedure:
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
To prepare 1 mL of the final suspension, add 100 µL of the 25 mg/mL this compound stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix again until uniform.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
Use sonication if necessary to aid in the formation of a uniform suspension.
-
It is recommended to prepare this working solution fresh on the day of use.
-
In Vitro Assays
The following are detailed protocols for key experiments to assess the biological activity of this compound in prostate cancer cell lines.
This protocol is designed to determine the effect of this compound on the viability of prostate cancer cell lines such as LNCaP and 22Rv1.
-
Cell Seeding:
-
Seed prostate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in their recommended growth medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound from the DMSO stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration is below 0.5% to avoid solvent toxicity.
-
Remove the existing medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO only).
-
Incubate the cells for 48-72 hours.
-
-
Measurement of Cell Viability:
-
Follow the manufacturer's instructions for the chosen viability assay (e.g., MTT or CellTiter-Glo®).
-
Read the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the readings to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
-
This assay measures the ability of this compound to inhibit AR-mediated gene transcription.
-
Transfection:
-
Seed AR-positive prostate cancer cells (e.g., LNCaP) in a 24-well plate.
-
Co-transfect the cells with an AR-responsive luciferase reporter plasmid (e.g., PSA-luciferase) and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.
-
-
Treatment:
-
After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle (DMSO).
-
Stimulate AR activity by adding a synthetic androgen, such as R1881 (e.g., 1 nM), to the wells.
-
Incubate for another 24-48 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
-
Express the results as a percentage of the activity in the androgen-stimulated, vehicle-treated control.
-
This protocol is used to assess the effect of this compound on the protein expression of AR and its downstream targets.
-
Cell Treatment and Lysis:
-
Seed prostate cancer cells (e.g., LNCaP or 22Rv1) in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentrations of this compound (e.g., 10-50 µM, based on IC50 data) or vehicle for 24-48 hours.
-
Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer and separate them by SDS-PAGE.
-
-
Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against AR, PSA, and other downstream targets overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.
-
In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a prostate cancer xenograft model.
-
Animal Model:
-
Use male immunodeficient mice (e.g., nude or SCID).
-
-
Cell Implantation:
-
Subcutaneously inject a suspension of human prostate cancer cells (e.g., 1-5 x 10^6 LNCaP cells) mixed with Matrigel into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Treatment:
-
Randomize the mice into treatment and control groups.
-
Prepare the this compound suspension as described in the "In Vivo Suspension Preparation" section.
-
Administer this compound orally or via intraperitoneal injection at a predetermined dose and schedule. Doses in clinical trials ranged from 80-3600 mg daily.[4] Preclinical studies with EPI-002 have used doses around 100 mg/kg twice daily.[1]
-
Administer the vehicle solution to the control group.
-
-
Monitoring and Endpoint:
-
Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
-
-
Data Analysis:
-
Plot the average tumor volume over time for each group.
-
Compare the tumor growth inhibition between the treated and control groups to evaluate the efficacy of this compound.
-
Mandatory Visualizations
Caption: Signaling pathway of Androgen Receptor (AR) and the inhibitory action of this compound.
Caption: General workflow for in vitro evaluation of this compound.
References
Application Notes and Protocols for Measuring EPI-506 Activity on the Androgen Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
EPI-506, a prodrug of ralaniten (EPI-002), is a first-in-class small molecule inhibitor that targets the N-terminal domain (NTD) of the androgen receptor (AR).[1][2] This unique mechanism of action allows this compound to inhibit AR transcriptional activity, including that of splice variants like AR-V7 which lack the ligand-binding domain (LBD) and are implicated in resistance to conventional anti-androgen therapies.[3][4] These application notes provide detailed protocols for assessing the activity of this compound on the androgen receptor in preclinical research settings.
This compound covalently binds to the NTD of the AR, thereby inhibiting protein-protein interactions essential for its transcriptional activity.[5] While this compound showed promise in early clinical trials for metastatic castration-resistant prostate cancer (mCRPC) by demonstrating a favorable safety profile and preliminary efficacy in reducing prostate-specific antigen (PSA) levels, its development was halted due to poor oral bioavailability.[5][6][7] Nevertheless, the study of this compound and its active metabolite, EPI-002, remains crucial for understanding AR NTD inhibition and for the development of next-generation AR inhibitors.[6]
Mechanism of Action: this compound and the Androgen Receptor Signaling Pathway
The androgen receptor is a ligand-activated transcription factor that, upon binding to androgens like testosterone and dihydrotestosterone (DHT), translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on DNA to regulate the transcription of target genes involved in prostate cancer cell growth and survival.[8] this compound, through its active form EPI-002, disrupts this pathway by directly binding to the NTD of the AR. This prevents the recruitment of coactivators and the formation of a functional transcriptional complex, ultimately inhibiting the expression of AR target genes.[3][9] This mechanism is effective even against AR splice variants that are constitutively active due to the absence of the LBD.[4][9]
References
- 1. Development of a High-Throughput Screening Assay for Small-Molecule Inhibitors of Androgen Receptor Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genome.ucsc.edu [genome.ucsc.edu]
- 3. Development of an Androgen Receptor Inhibitor Targeting the N-Terminal Domain of Androgen Receptor for Treatment of Castration Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of an Androgen Receptor Inhibitor Targeting the N-Terminal Domain of Androgen Receptor for Treatment of Castration Resistant Prostate Cancer [mdpi.com]
- 5. An androgen receptor N-terminal domain antagonist for treating prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LNCaP Cell Line: A Key to Prostate Cancer Breakthroughs [cytion.com]
- 7. LNCaP Cell Line: A Key to Prostate Cancer Breakthroughs [cytion.com]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of androgen-responsive LNCaP prostate cancer cell tumor xenograft growth by dietary phenethyl isothiocyanate correlates with decreased angiogenesis and inhibition of cell attachment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Targeting the Androgen Receptor N-Terminal Domain in Combination Therapies for Prostate Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
The androgen receptor (AR) signaling axis is a critical driver of prostate cancer progression. While second-generation antiandrogens like enzalutamide and abiraterone have significantly improved patient outcomes, the development of resistance, often mediated by AR splice variants (AR-Vs) like AR-V7, remains a major clinical challenge. EPI-506 (ralaniten acetate) was a first-in-class investigational drug designed to inhibit the N-terminal domain (NTD) of the AR, a region essential for the transcriptional activity of both full-length AR and AR-Vs.[1][2][3]
While the clinical development of this compound as a monotherapy was halted due to poor oral bioavailability and low potency, the principle of targeting the AR NTD has paved the way for next-generation inhibitors and combination strategies.[4][5] This document provides a detailed overview of the preclinical rationale for combining AR NTD inhibitors with other prostate cancer drugs and summarizes the clinical findings for this class of agents.
This compound: Monotherapy Clinical Data and Rationale for Combination
This compound was evaluated in a Phase 1/2 clinical trial (NCT02606123) in men with metastatic castration-resistant prostate cancer (mCRPC) who had progressed on enzalutamide and/or abiraterone.[6][7] The study established the safety of this compound and provided proof-of-concept for targeting the AR NTD.[4][7] However, it is crucial to note that This compound was not formally tested in combination with other prostate cancer drugs in a clinical setting.
The rationale for a combination approach stems from the distinct mechanisms of action of AR NTD inhibitors and existing AR-targeted therapies. Drugs like enzalutamide target the ligand-binding domain (LBD) of the AR, while this compound and its successors target the NTD. A dual blockade could, in theory, provide a more comprehensive shutdown of AR signaling and overcome resistance mediated by AR-Vs that lack the LBD.[8]
Preclinical studies with EPI-002, the active metabolite of this compound, in combination with enzalutamide showed a potential therapeutic benefit in inhibiting the proliferation of enzalutamide-resistant prostate cancer cells.[9] This early research supported the hypothesis that a combination strategy could be effective.
Next-Generation AR NTD Inhibitors: Preclinical and Clinical Combination Data
The limitations of this compound led to the development of more potent and metabolically stable next-generation AR NTD inhibitors, such as EPI-7170 and EPI-7386 (masofaniten).[1][10]
Preclinical Evidence for Combination Therapy
Preclinical models have demonstrated the synergistic potential of combining next-generation AR NTD inhibitors with LBD inhibitors.
-
EPI-7170 and Enzalutamide: In enzalutamide-resistant prostate cancer cells expressing AR-V7, the combination of EPI-7170 and enzalutamide resulted in a synergistic inhibition of cell proliferation.[8][10] EPI-7170 was shown to be 8-9 times more potent than ralaniten (EPI-002).[10] This combination enhanced the anti-tumor effect of enzalutamide in preclinical models of enzalutamide-resistant mCRPC.[8][10]
-
EPI-7386 and Enzalutamide: Preclinical RNAseq and ChIPseq data suggest that the combination of EPI-7386 and enzalutamide leads to a more profound blockade of the AR pathway and greater anti-tumor activity compared to enzalutamide alone.[2][3] These promising preclinical results provided a strong rationale for clinical investigation.[1][4]
Clinical Evaluation of EPI-7386 in Combination with Enzalutamide
Based on the robust preclinical data, a Phase 1/2 clinical trial (NCT05075577) was initiated to evaluate the safety and efficacy of EPI-7386 in combination with enzalutamide in patients with mCRPC who are naïve to second-generation antiandrogens.[2][4]
Table 1: Summary of Clinical Trial NCT05075577 (EPI-7386 + Enzalutamide)
| Parameter | Details | Reference(s) |
| Study Title | A Study of EPI-7386 in Combination With Enzalutamide Compared With Enzalutamide Alone in Subjects With Metastatic Castration-Resistant Prostate Cancer | [2][4] |
| Phase | Phase 1/2 | [2][4] |
| Patient Population | mCRPC patients on androgen deprivation therapy (ADT) and naïve to second-generation antiandrogens. One prior line of chemotherapy in the metastatic hormone-sensitive setting was allowed. | [2] |
| Treatment Arms | Phase 1: Dose escalation of EPI-7386 + fixed-dose enzalutamide.Phase 2: Randomized 2:1 to EPI-7386 + enzalutamide vs. enzalutamide alone. | [4] |
| Primary Endpoints | Phase 1: Safety, pharmacokinetics, and determination of the recommended Phase 2 combination dose (RP2CD).Phase 2: Anti-tumor activity. | [2] |
| Key Efficacy Results (Phase 1) | - 88% of patients achieved a PSA decline of >90%.- The combination was well-tolerated with a safety profile consistent with enzalutamide monotherapy. | [3] |
| Pharmacokinetics | Enzalutamide exposure was not significantly impacted by EPI-7386. EPI-7386 exposure was reduced by enzalutamide (a known CYP3A4 inducer), but levels remained within the clinically relevant range. | [1] |
Signaling Pathways and Experimental Workflows
Androgen Receptor Signaling and Dual Blockade
The following diagram illustrates the androgen receptor signaling pathway and the points of inhibition for LBD antagonists (e.g., enzalutamide) and NTD inhibitors (e.g., EPI compounds).
References
- 1. focusononcology.com [focusononcology.com]
- 2. urotoday.com [urotoday.com]
- 3. urotoday.com [urotoday.com]
- 4. urologytimes.com [urologytimes.com]
- 5. onclive.com [onclive.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. A phase 1 study to assess the safety, pharmacokinetics, and anti-tumor activity of the androgen receptor n-terminal domain inhibitor this compound in patients with metastatic castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Combination therapy with androgen receptor N‐terminal domain antagonist EPI‐7170 and enzalutamide yields synergistic activity in AR‐V7‐positive prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EPI-002 and enzalutamide combination therapy as a potential therapeutic benefit for castration-resistant prostate cancer patients - UBC Library Open Collections [open.library.ubc.ca]
- 10. Combination therapy with androgen receptor N-terminal domain antagonist EPI-7170 and enzalutamide yields synergistic activity in AR-V7-positive prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Protocol for Assessing EPI-506's Effect on Prostate-Specific Antigen (PSA) Levels
Introduction
EPI-506 (ralaniten acetate) is a first-in-class, orally bioavailable small molecule inhibitor that targets the N-terminal domain (NTD) of the androgen receptor (AR).[1][2] The AR is a critical driver of prostate cancer progression. Conventional anti-androgen therapies target the C-terminal ligand-binding domain (LBD) of the AR. However, resistance often develops through mechanisms such as AR gene amplification, mutations in the LBD, or the expression of AR splice variants (AR-Vs) that lack the LBD, rendering LBD-targeted therapies ineffective.[3][4]
This compound's unique mechanism of binding to the NTD allows it to inhibit the transcriptional activity of both full-length AR and constitutively active AR-Vs.[4][5] The transactivation function of the AR, which is essential for initiating the transcription of target genes, is located within the NTD.[4] By inhibiting this domain, this compound blocks AR-mediated signaling, which should, in turn, suppress the expression of AR target genes, including the well-established biomarker, Prostate-Specific Antigen (PSA). Clinical studies have shown that this compound can lead to modest PSA declines in patients with metastatic castration-resistant prostate cancer (mCRPC).[6][7]
This document provides a detailed protocol for an in vitro assessment of the effect of this compound on PSA levels using the androgen-sensitive LNCaP human prostate cancer cell line, a standard model for this type of research.[8] The protocols cover cell viability and direct measurement of secreted PSA to provide a comprehensive evaluation of the compound's activity.
Androgen Receptor Signaling Pathway and this compound Inhibition
The following diagram illustrates the canonical androgen receptor signaling pathway and the specific point of inhibition by this compound. In the cytoplasm, androgens like dihydrotestosterone (DHT) bind to the LBD of the AR, causing a conformational change, dissociation from heat shock proteins (HSPs), dimerization, and translocation into the nucleus. Inside the nucleus, the AR dimer binds to Androgen Response Elements (AREs) on the DNA, recruiting co-activators and initiating the transcription of target genes, such as PSA. This compound acts within the nucleus by binding to the N-Terminal Domain (NTD), which prevents the recruitment of the transcriptional machinery, thereby inhibiting gene expression.
Overall Experimental Workflow
The workflow diagram below outlines the sequential steps for assessing the impact of this compound on cell viability and PSA secretion in LNCaP cells. The process begins with cell culture, followed by androgen deprivation to establish a baseline, treatment with this compound and an androgen agonist, and finally, data collection and analysis.
Data Presentation Tables
The following table templates are provided for data logging and presentation.
Table 1: Materials and Reagents
| Item | Description / Supplier | Catalog # |
|---|---|---|
| Cell Line | LNCaP (androgen-sensitive prostate cancer) | ATCC CRL-1740 |
| Base Medium | RPMI-1640 | e.g., Gibco 11875093 |
| Serum | Fetal Bovine Serum (FBS) | e.g., Gibco 26140079 |
| Stripped Serum | Charcoal/Dextran Stripped FBS | e.g., Gemini 100-119 |
| Test Compound | This compound (Ralaniten acetate) | e.g., MedChemExpress HY-18943 |
| Androgen | Methyltrienolone (R1881) | e.g., PerkinElmer NLP005005MG |
| Viability Assay | CellTiter 96 AQueous One Solution (MTS) | Promega G3580 |
| PSA Assay | Human PSA ELISA Kit | e.g., R&D Systems DY1344 |
| Consumables | 96-well plates, flasks, pipette tips | Standard lab suppliers |
Table 2: Experimental Parameters Template
| Parameter | Value |
|---|---|
| Cell Seeding Density (cells/well) | |
| Androgen (R1881) Concentration (nM) | |
| This compound Concentrations (µM) | |
| Incubation Time (hours) |
| Cell Passage Number | |
Table 3: Cell Viability Results Template (MTS Assay)
| [this compound] (µM) | Absorbance (490nm) Rep 1 | Absorbance (490nm) Rep 2 | Absorbance (490nm) Rep 3 | Mean Absorbance | % Viability vs. Vehicle |
|---|---|---|---|---|---|
| 0 (Vehicle) | 100 | ||||
| 0.1 | |||||
| 1 | |||||
| 10 | |||||
| 25 | |||||
| 50 | |||||
| 100 |
| Calculated IC50 (µM) | | | | | [Value] |
Table 4: PSA Quantification Results Template (ELISA)
| [this compound] (µM) | [PSA] (ng/mL) Rep 1 | [PSA] (ng/mL) Rep 2 | [PSA] (ng/mL) Rep 3 | Mean [PSA] (ng/mL) | % PSA Inhibition* |
|---|---|---|---|---|---|
| No Androgen | N/A | ||||
| 0 (Vehicle) | 0 | ||||
| 0.1 | |||||
| 1 | |||||
| 10 | |||||
| 25 | |||||
| 50 | |||||
| 100 | |||||
| Calculated IC50 (µM) | [Value] |
*Calculated relative to the androgen-stimulated vehicle control.
Experimental Protocols
Protocol 1: LNCaP Cell Culture and Plating
This protocol describes the steps for preparing LNCaP cells for experimentation. It is critical to use charcoal-stripped serum to remove endogenous androgens, which would otherwise stimulate the AR and mask the effects of the experimental compounds.[9]
-
Cell Maintenance: Culture LNCaP cells in T-75 flasks with RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Androgen Deprivation: At 70-80% confluency, switch the cells to an androgen-deprived medium (RPMI-1640 + 10% charcoal/dextran stripped FBS) for 48-72 hours prior to plating for an experiment.
-
Cell Plating:
-
Aspirate the medium and wash the cell monolayer with sterile PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes until cells detach.
-
Neutralize trypsin with an equal volume of androgen-deprived medium.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh androgen-deprived medium and perform a cell count (e.g., using a hemocytometer).
-
Seed the cells into 96-well clear-bottom, black-walled plates at a density of 1 x 10⁴ cells per well in 100 µL of androgen-deprived medium.
-
Incubate for 24 hours to allow for cell attachment.
-
Protocol 2: Assessment of this compound on Cell Viability (MTS Assay)
This protocol determines the concentration range at which this compound may be cytotoxic, ensuring that any observed decrease in PSA is not simply due to cell death.[10]
-
Compound Preparation: Prepare a 2X stock concentration series of this compound in androgen-deprived medium. Also, prepare a 2X stock of the synthetic androgen R1881 (e.g., 2 nM for a final concentration of 1 nM). The vehicle control should contain the same final concentration of the solvent (e.g., DMSO) as the highest this compound concentration.
-
Cell Treatment:
-
After 24 hours of cell attachment, add 100 µL of the 2X this compound and/or R1881 stocks to the appropriate wells. This will bring the final volume to 200 µL and the compound concentrations to 1X.
-
Include controls: cells with medium only, cells with vehicle + R1881, and cells with various concentrations of this compound + R1881.
-
Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
-
MTS Assay:
-
Add 20 µL of CellTiter 96 AQueous One Solution Reagent to each well.
-
Incubate for 1-4 hours at 37°C in the incubator.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium-only wells).
-
Calculate the percent viability for each concentration relative to the vehicle-treated control wells (set to 100%).
-
Plot the percent viability against the log of this compound concentration and use non-linear regression to determine the IC50 value (the concentration that inhibits cell growth by 50%).
-
Protocol 3: Assessment of this compound on PSA Secretion (ELISA)
This protocol directly measures the amount of PSA protein secreted into the cell culture medium following treatment.[11]
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 2. Use an identical plate setup to the one used for the viability assay.
-
Supernatant Collection:
-
After the 72-hour incubation period, carefully collect 150 µL of the cell culture supernatant from each well without disturbing the cell layer.
-
Store the supernatant at -20°C or proceed directly with the ELISA.
-
-
ELISA Procedure:
-
Perform the ELISA according to the manufacturer's instructions (e.g., R&D Systems Human PSA DuoSet ELISA).
-
Briefly, this involves coating a 96-well plate with a capture antibody, blocking the plate, adding the collected supernatants and PSA standards, adding a detection antibody, adding a substrate solution (e.g., HRP-streptavidin followed by TMB), and stopping the reaction.
-
Read the absorbance at 450 nm (with wavelength correction at 540 nm or 570 nm if recommended).
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the PSA standards versus their known concentrations.
-
Use the standard curve to interpolate the concentration of PSA (ng/mL) in each experimental well.
-
Normalize the PSA concentration to cell viability data if significant cytotoxicity was observed at a given concentration.
-
Calculate the percent inhibition of PSA secretion for each this compound concentration relative to the androgen-stimulated vehicle control.
-
Plot the percent inhibition against the log of this compound concentration to determine the IC50 for PSA inhibition.
-
References
- 1. Ralaniten acetate - Wikipedia [en.wikipedia.org]
- 2. Facebook [cancer.gov]
- 3. urotoday.com [urotoday.com]
- 4. Targeting the N-Terminal Domain of the Androgen Receptor: A New Approach for the Treatment of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ascopubs.org [ascopubs.org]
- 7. researchgate.net [researchgate.net]
- 8. lncap.com [lncap.com]
- 9. genome.ucsc.edu [genome.ucsc.edu]
- 10. Cell viability and PSA secretion assays in LNCaP cells: a tiered in vitro approach to screen chemicals with a prostate-mediated effect on male reproduction within the ReProTect project - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measurement of the Drug Sensitivity of Single Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application of EPI-506 in Androgen Receptor Splice Variant Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
EPI-506, a prodrug of its active metabolite EPI-002, is a first-in-class small molecule inhibitor that targets the N-terminal domain (NTD) of the androgen receptor (AR). This unique mechanism of action allows it to inhibit both full-length AR and constitutively active AR splice variants (AR-Vs), such as AR-V7, which lack the ligand-binding domain (LBD) targeted by current standard-of-care therapies like enzalutamide and abiraterone. The expression of AR-Vs, particularly AR-V7, is a significant mechanism of resistance in metastatic castration-resistant prostate cancer (mCRPC).[1][2][3] Although the clinical development of this compound was halted due to poor oral bioavailability and limited efficacy, the compound and its analogs remain valuable research tools for investigating AR-V biology and for the development of next-generation AR-NTD inhibitors.[1][3]
These application notes provide an overview of the use of this compound's active form, EPI-002, in preclinical research focused on AR splice variants, along with detailed protocols for key experiments.
Mechanism of Action
EPI-002 covalently binds to the Activation Function-1 (AF-1) region within the AR-NTD.[2] This interaction disrupts the transcriptional activity of both full-length AR and AR-Vs by inhibiting the recruitment of co-activators necessary for gene expression.[1] Since AR-Vs retain the NTD, EPI-002 can effectively suppress their function, offering a potential strategy to overcome resistance to LBD-targeted therapies.[1][4]
Data Presentation: Efficacy of EPI-002 in AR-V7 Expressing Prostate Cancer Models
The following tables summarize the quantitative data from preclinical studies investigating the effects of EPI-002 on prostate cancer cell lines that endogenously express AR-V7, such as LNCaP95.
| Cell Line | Compound | Assay | Endpoint | Value | Reference |
| LNCaP | EPI-002 | Luciferase Reporter Assay (PSA-luc) | IC50 | 7.4 µM | [5] |
| LNCaP95 | EPI-002 | BrdU Incorporation Assay | Inhibition of Proliferation | Significant inhibition at 25 µM | [2][6] |
| LNCaP95 | Enzalutamide | BrdU Incorporation Assay | Inhibition of Proliferation | No significant effect at 10 µM | [2][6] |
| Cell Line | Treatment (48h) | Target Gene | Fold Change (vs. Vehicle) | Reference |
| LNCaP95 | 25 µM EPI-002 | PSA (KLK3) | ~0.4 | [1] |
| LNCaP95 | 25 µM EPI-002 | FKBP5 | ~0.5 | [1] |
| LNCaP95 | 25 µM EPI-002 | UBE2C | ~0.6 | [1] |
| LNCaP95 | 25 µM EPI-002 | CDC20 | ~0.7 | [1] |
| LNCaP95 | 10 µM Enzalutamide | UBE2C | No significant change | [1] |
| LNCaP95 | 10 µM Enzalutamide | CDC20 | No significant change | [1] |
Mandatory Visualizations
Caption: AR Signaling and Inhibition by EPI-002.
Caption: Experimental workflow for evaluating EPI-002.
Experimental Protocols
Cell Culture of LNCaP95 Cells
LNCaP95 cells are a human prostate cancer cell line derived from LNCaP cells that have been adapted to grow in androgen-deprived conditions and endogenously express both full-length AR and AR-V7.
Materials:
-
LNCaP95 cells
-
RPMI-1640 medium
-
Charcoal-stripped serum (CSS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-buffered saline (PBS)
-
Cell culture flasks and plates
Protocol:
-
Maintain LNCaP95 cells in RPMI-1640 medium supplemented with 10% CSS and 1% Penicillin-Streptomycin.
-
Culture cells at 37°C in a humidified atmosphere with 5% CO2.
-
For passaging, wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete medium, centrifuge the cells, and resuspend them in fresh medium for seeding into new flasks.
Cell Proliferation (BrdU Incorporation) Assay
This assay measures DNA synthesis as an indicator of cell proliferation.
Materials:
-
LNCaP95 cells
-
96-well cell culture plates
-
EPI-002, Enzalutamide, and vehicle control (DMSO)
-
BrdU labeling reagent
-
Fixing/denaturing solution
-
Anti-BrdU antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
-
Microplate reader
Protocol:
-
Seed LNCaP95 cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Pre-treat cells with vehicle, EPI-002 (e.g., 25 µM), or enzalutamide (e.g., 10 µM) for 1 hour.[6]
-
If studying androgen-dependent proliferation, add the synthetic androgen R1881 (e.g., 0.1 nM).[6]
-
Incubate the cells for 48-72 hours.
-
Add BrdU labeling reagent to each well and incubate for 2-4 hours to allow for incorporation into newly synthesized DNA.
-
Remove the labeling medium, and fix and denature the cellular DNA according to the manufacturer's protocol.
-
Incubate with an anti-BrdU primary antibody, followed by an HRP-conjugated secondary antibody.
-
Add TMB substrate and measure the absorbance at 450 nm after adding the stop solution.
-
Normalize the results to the vehicle-treated control.
AR Transcriptional Activity (Luciferase Reporter) Assay
This assay quantifies the transcriptional activity of AR and its splice variants on a specific gene promoter.
Materials:
-
LNCaP95 cells
-
24-well cell culture plates
-
AR-responsive luciferase reporter plasmid (e.g., PSA-luc)
-
Transfection reagent
-
EPI-002, Enzalutamide, and vehicle control (DMSO)
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Seed LNCaP95 cells in 24-well plates.
-
Transfect the cells with an AR-responsive luciferase reporter plasmid (e.g., PSA6.1-LUC) using a suitable transfection reagent.[1]
-
After 24 hours, pre-treat the cells with vehicle, EPI-002 (e.g., 25 µM), or enzalutamide (e.g., 10 µM) for 1 hour.[1]
-
Stimulate transcription with a synthetic androgen like R1881 (e.g., 1 nM) for 48 hours.[1]
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Normalize the luciferase activity to the total protein concentration in each lysate.
Quantitative Real-Time PCR (RT-qPCR) for AR-V7 Target Gene Expression
This protocol is used to measure the mRNA levels of genes regulated by AR-V7.
Materials:
-
LNCaP95 cells
-
6-well cell culture plates
-
EPI-002, Enzalutamide, and vehicle control (DMSO)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., UBE2C, CDC20) and a housekeeping gene (e.g., RPL13A)
-
Real-time PCR system
Protocol:
-
Seed LNCaP95 cells in 6-well plates and treat with vehicle, EPI-002 (e.g., 25 µM), or enzalutamide (e.g., 10 µM) for 48 hours.[1]
-
Extract total RNA from the cells using a commercial RNA extraction kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using primers specific for AR-V7 target genes (e.g., UBE2C, CDC20) and a housekeeping gene for normalization.[1]
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression compared to the vehicle-treated control.
Western Blotting for AR-FL and AR-V7 Protein Expression
This technique is used to detect and quantify the protein levels of full-length AR and AR-V7.
Materials:
-
LNCaP95 cells
-
6-well cell culture plates
-
EPI-002, Enzalutamide, and vehicle control (DMSO)
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: Anti-AR (N-terminal specific, e.g., AR-N20) to detect both AR-FL and AR-V7.[1]
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed LNCaP95 cells in 6-well plates and treat as described for RT-qPCR.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody that recognizes the N-terminus of AR (to detect both full-length and AR-V7).[1]
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use a loading control, such as β-actin, to ensure equal protein loading.
Conclusion
This compound, through its active form EPI-002, serves as a critical research tool for elucidating the function of AR splice variants in prostate cancer. Its ability to inhibit the N-terminal domain of both full-length AR and AR-Vs provides a unique advantage in studying castration-resistant prostate cancer models. The protocols outlined in these application notes provide a framework for researchers to investigate the efficacy of AR-NTD inhibitors and to further explore the biology of AR splice variants in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting androgen receptor activation function-1 with EPI to overcome resistance mechanisms in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An androgen receptor N-terminal domain antagonist for treating prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for EPI-506 Treatment in Prostate Cancer Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of EPI-506, a first-in-class androgen receptor (AR) N-terminal domain (NTD) inhibitor, in preclinical xenograft models of prostate cancer. The information compiled herein is intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of this compound and its analogs.
Introduction
This compound (ralaniten acetate) is the prodrug of EPI-002 (ralaniten), a small molecule that uniquely targets the N-terminal domain of the androgen receptor.[1][2] This mechanism is distinct from conventional anti-androgens like enzalutamide and abiraterone, which target the ligand-binding domain (LBD) of the AR. By binding to the NTD, this compound is designed to inhibit the transcriptional activity of both full-length AR and constitutively active AR splice variants (AR-Vs), such as AR-V7, which lack the LBD and are a common mechanism of resistance to current therapies.[2][3]
Preclinical studies in xenograft models of prostate cancer have been instrumental in elucidating the therapeutic potential of this class of compounds. While clinical development of this compound was halted due to poor oral bioavailability, the preclinical data established a crucial proof-of-concept for targeting the AR NTD, paving the way for the development of next-generation inhibitors with improved pharmacological properties.[4][5]
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies of this compound and its active metabolite, EPI-002, in prostate cancer xenograft models.
Table 1: Efficacy of this compound in LNCaP Xenograft Model
| Parameter | Vehicle Control | This compound (22.4 mg/kg, oral, daily) | Reference |
| Animal Model | Castrated male NOD-SCID gamma mice | Castrated male NOD-SCID gamma mice | [1] |
| Cell Line | LNCaP | LNCaP | [1] |
| Treatment Duration | Not specified | Not specified | [1] |
| Tumor Burden | Baseline | Significant reduction compared to vehicle | [1] |
| Body Weight | No significant change | No significant change | [1] |
Table 2: Efficacy of EPI-002 in LNCaP95 (Enzalutamide-Resistant) Xenograft Model
| Parameter | Vehicle Control (CMC/DMSO, once daily) | Enzalutamide (50 mg/kg, once daily) | EPI-002 (100 mg/kg, twice daily) | Reference |
| Animal Model | Castrated mice | Castrated mice | Castrated mice | [3] |
| Cell Line | LNCaP95 | LNCaP95 | LNCaP95 | [3] |
| Treatment Duration | 27 days (26 doses) | 27 days | 27 days (26 doses) | [3] |
| Final Tumor Volume (Day 27) | ~1500 mm³ | ~1250 mm³ | ~500 mm³ | [3] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a general workflow for in vivo xenograft studies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Essa pharma announces results from the phase 1 clinical trial of this compound for treatment of mcrpc - Pharma Advancement [pharmaadvancement.com]
- 3. researchgate.net [researchgate.net]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Establishment of an orthotopic prostate cancer xenograft mouse model using microscope-guided orthotopic injection of LNCaP cells into the dorsal lobe of the mouse prostate - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: EPI-506 Oral Bioavailability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues related to the poor oral bioavailability of EPI-506.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability a concern?
A1: this compound (ralaniten acetate) is a first-in-class investigational oral drug that acts as a prodrug of ralaniten (EPI-002).[1] Ralaniten targets the N-terminal domain (NTD) of the androgen receptor (AR), a novel mechanism of action with potential for treating castration-resistant prostate cancer (CRPC).[2] However, the clinical development of this compound was terminated due to its poor oral bioavailability, which necessitated a high pill burden to achieve therapeutic concentrations.[2]
Q2: What are the primary factors contributing to the poor oral bioavailability of this compound?
A2: The primary factors are believed to be a combination of poor aqueous solubility and significant first-pass metabolism. Specifically, the active metabolite, ralaniten, undergoes extensive glucuronidation, a process where a glucuronic acid moiety is added to the molecule. This modification decreases its pharmacological potency and facilitates its elimination from the body. Glucuronidated metabolites of ralaniten have been identified in the serum of patients from clinical trials.
Q3: What is the Biopharmaceutics Classification System (BCS) class of this compound?
A3: While the exact BCS classification for this compound is not publicly available, based on its known poor solubility and the challenges with oral absorption, it is likely to be classified as either BCS Class II (low solubility, high permeability) or BCS Class IV (low solubility, low permeability) . A definitive classification would require quantitative data on its aqueous solubility and intestinal permeability.
Q4: Were there any clinical observations related to food effects on this compound absorption?
A4: Yes, clinical trial data from the phase 1/2 study indicated an initial negative food effect on the pharmacokinetics of this compound at doses up to 640 mg. This suggests that co-administration with food may decrease the rate and/or extent of its absorption.
Troubleshooting Guide for Preclinical Experiments
This guide addresses common issues researchers might face when investigating the oral bioavailability of this compound or similar compounds.
| Issue Encountered | Potential Cause | Troubleshooting Steps |
| Low and variable oral exposure in animal models. | 1. Poor aqueous solubility: The compound is not dissolving sufficiently in the gastrointestinal fluids for absorption. 2. Extensive first-pass metabolism: The compound is being rapidly metabolized in the gut wall and/or liver before reaching systemic circulation. 3. P-glycoprotein (P-gp) efflux: The compound may be a substrate for efflux transporters like P-gp, which actively pump it back into the intestinal lumen. | 1. Formulation Improvement: - Utilize solubility-enhancing formulations such as amorphous solid dispersions, lipid-based formulations (e.g., Self-Emulsifying Drug Delivery Systems - SEDDS), or nanoparticle formulations. - Conduct formulation screening studies to identify an optimal delivery system. 2. Investigate Metabolism: - Perform in vitro metabolic stability assays using liver microsomes or hepatocytes to quantify the rate of metabolism. - Co-administer with known inhibitors of key metabolic enzymes (e.g., UGT inhibitors for glucuronidation) in preclinical models to assess the impact on exposure. 3. Assess Transporter Involvement: - Conduct Caco-2 permeability assays with and without P-gp inhibitors (e.g., verapamil) to determine if it is a substrate. |
| High variability in in vitro assay results (solubility, permeability, metabolism). | 1. Inconsistent experimental conditions: Minor variations in pH, buffer composition, or incubation times can significantly impact results. 2. Compound instability: The compound may be degrading in the assay medium. | 1. Standardize Protocols: - Ensure strict adherence to validated standard operating procedures (SOPs). - Use internal controls and reference compounds with known properties in every experiment. 2. Assess Compound Stability: - Perform stability studies of the compound in all relevant assay buffers and media. |
| Difficulty in translating in vitro findings to in vivo outcomes. | 1. Species differences: Metabolic pathways and transporter expression can vary significantly between preclinical species and humans. 2. Complex interplay of factors: Oral absorption is a multifactorial process, and in vitro models may not fully capture the complexity of the in vivo environment. | 1. Use of Humanized Models: - Whenever possible, use human-derived in vitro systems (e.g., human liver microsomes, human hepatocytes). 2. Integrated Pharmacokinetic Modeling: - Develop physiologically based pharmacokinetic (PBPK) models to integrate data from various in vitro and in vivo studies to better predict human pharmacokinetics. |
Quantitative Data Summary
Due to the discontinuation of its clinical development, detailed quantitative preclinical data for this compound is not extensively available in the public domain. The following tables provide a summary of the known information and placeholders for key parameters that researchers should aim to determine experimentally.
Table 1: Physicochemical and Pharmacokinetic Properties of this compound (Ralaniten Acetate)
| Parameter | Reported/Expected Value | Significance for Oral Bioavailability |
| Molecular Weight | 521.00 g/mol | Within the range for oral drugs, but larger molecules can sometimes have lower permeability. |
| Aqueous Solubility | Data not publicly available (Expected to be low) | Critical determinant. Low solubility limits the concentration gradient for absorption. |
| LogP | Data not publicly available (Expected to be lipophilic) | Influences membrane permeability and solubility. High lipophilicity can lead to poor aqueous solubility. |
| BCS Class | Not definitively classified (Likely Class II or IV) | Provides a framework for understanding the primary barriers to oral absorption. |
| Absolute Oral Bioavailability (%) | Data not publicly available (Known to be poor) | The overall measure of the fraction of an oral dose that reaches systemic circulation. |
| Food Effect | Negative effect observed at doses up to 640 mg | Co-administration with food can decrease absorption. |
Table 2: In Vitro ADME Profile of this compound and its Active Metabolite, Ralaniten
| Assay | Parameter | This compound (Prodrug) | Ralaniten (Active Metabolite) | Significance |
| Caco-2 Permeability | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Data not publicly available | Data not publicly available | Predicts intestinal permeability. A low Papp value suggests poor absorption. |
| Efflux Ratio | Data not publicly available | Data not publicly available | An efflux ratio >2 suggests the compound is a substrate for efflux transporters like P-gp. | |
| Metabolic Stability | In Vitro Half-life (t½) in Human Liver Microsomes (min) | Data not publicly available | Data not publicly available (Expected to be short due to glucuronidation) | A short half-life indicates rapid metabolism and potential for high first-pass extraction. |
| Primary Metabolic Pathway | Hydrolysis to Ralaniten | Glucuronidation | Identifies the key metabolic routes responsible for drug clearance. |
Experimental Protocols
1. Caco-2 Permeability Assay
This assay is used to predict the intestinal permeability of a compound.
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and the permeability of a low-permeability marker (e.g., Lucifer yellow).
-
Transport Study:
-
The test compound (e.g., this compound) is added to the apical (A) side of the monolayer, and the appearance of the compound on the basolateral (B) side is measured over time. This represents the absorptive transport (A to B).
-
Conversely, the compound is added to the basolateral side, and its appearance on the apical side is measured to determine the efflux transport (B to A).
-
Samples are collected from the receiver compartment at various time points and analyzed by LC-MS/MS.
-
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.
-
Efflux Ratio: The efflux ratio is calculated as Papp (B to A) / Papp (A to B).
2. In Vitro Metabolic Stability Assay (Human Liver Microsomes)
This assay determines the susceptibility of a compound to metabolism by liver enzymes.
-
Incubation:
-
The test compound (e.g., ralaniten) is incubated with pooled human liver microsomes in a phosphate buffer (pH 7.4) at 37°C.
-
The reaction is initiated by the addition of the cofactor NADPH (for Phase I metabolism) or UDPGA (for glucuronidation - Phase II metabolism).
-
A control incubation without the cofactor is run in parallel to assess for non-enzymatic degradation.
-
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, 60 minutes).
-
Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis:
-
The natural logarithm of the percentage of the remaining parent compound is plotted against time.
-
The slope of the linear portion of the curve gives the elimination rate constant (k).
-
The in vitro half-life (t½) is calculated as: t½ = 0.693 / k.
-
Visualizations
Caption: Metabolic pathway of this compound highlighting first-pass metabolism.
Caption: Troubleshooting workflow for poor oral bioavailability.
References
- 1. Ralaniten acetate - Wikipedia [en.wikipedia.org]
- 2. A phase 1 study to assess the safety, pharmacokinetics, and anti-tumor activity of the androgen receptor n-terminal domain inhibitor this compound in patients with metastatic castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming EPI-506 Solubility Challenges In Vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges associated with the in vitro use of EPI-506.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as ralaniten acetate, is a first-in-class, orally bioavailable small molecule inhibitor that targets the N-terminal domain (NTD) of the androgen receptor (AR).[1] By binding to the NTD, this compound inhibits AR activation and the subsequent signaling pathway, which is crucial for the growth of androgen-dependent and castration-resistant prostate cancer cells.[1] It has shown activity against both full-length AR and its splice variants, such as AR-V7.[2]
Q2: What are the known solubility issues with this compound?
A2: this compound is a hydrophobic molecule with poor aqueous solubility. This has been a significant challenge in its clinical development, leading to poor oral bioavailability.[3] In a laboratory setting, this low aqueous solubility can lead to precipitation when preparing stock solutions and, more commonly, when diluting the compound in aqueous cell culture media for in vitro experiments.
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: The recommended solvent for preparing this compound stock solutions is dimethyl sulfoxide (DMSO).[2]
Q4: What are the recommended storage conditions for this compound powder and stock solutions?
A4: For solid this compound, storage at -20°C for up to 3 years or at 4°C for up to 2 years is recommended. For stock solutions prepared in a solvent, storage at -80°C for up to 6 months or at -20°C for up to 1 month is advised to maintain stability.[2]
Q5: What is the mechanism by which this compound inhibits the androgen receptor?
A5: this compound is a prodrug of EPI-002. EPI-002 directly binds to the Activation Function-1 (AF-1) region within the N-terminal domain (NTD) of the androgen receptor. This binding event blocks the protein-protein interactions necessary for AR transcriptional activity.[4] This mechanism is distinct from that of other anti-androgens that target the ligand-binding domain (LBD). The inhibition of the NTD allows this compound to be effective against AR splice variants that lack the LBD.
Troubleshooting Guide: this compound Precipitation in In Vitro Assays
This guide addresses the common issue of this compound precipitation during in vitro experiments and provides potential solutions.
Problem: Precipitate forms immediately upon diluting the DMSO stock solution into aqueous buffer or cell culture medium.
| Potential Cause | Recommended Solution |
| High Final Concentration of this compound | This compound has low aqueous solubility. Ensure the final concentration in your assay is below its solubility limit in the specific medium. It may be necessary to perform a solubility test in your specific cell culture medium. |
| High Final DMSO Concentration | While DMSO is an excellent solvent for this compound, high concentrations can be toxic to cells and can also cause the compound to precipitate out of solution when the local concentration of DMSO decreases upon mixing.[5][6][7][8][9] Aim for a final DMSO concentration of 0.1% or lower in your cell culture experiments.[8] |
| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of aqueous medium can cause rapid precipitation. |
| Incorrect Dilution Method | Direct addition of the stock solution to the final volume of media can lead to localized high concentrations and precipitation. |
Problem: Precipitate appears over time in the incubator.
| Potential Cause | Recommended Solution |
| Compound Instability in Aqueous Media | This compound may have limited stability in aqueous solutions at 37°C. Prepare fresh working solutions for each experiment and minimize the time the compound is in the aqueous medium before and during the assay. |
| Interaction with Media Components | Components in the cell culture medium, such as proteins in fetal bovine serum (FBS), can potentially interact with this compound and reduce its solubility over time. Consider using serum-free or reduced-serum media if compatible with your cell line and experimental design. |
| pH of the Medium | The pH of the cell culture medium can influence the solubility of a compound. Ensure the medium is properly buffered and the pH is stable throughout the experiment. |
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration | Notes | Reference |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (191.94 mM) | Requires sonication to fully dissolve. Use of newly opened, anhydrous DMSO is recommended as it is hygroscopic. | [2] |
| Dimethyl Sulfoxide (DMSO) | 10 mM | Commercially available as a pre-made solution. | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL (4.80 mM) | Forms a suspended solution. Recommended for in vivo use. | [2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sonicator
Procedure:
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex the solution briefly to mix.
-
If the compound does not fully dissolve, sonicate the solution in a water bath sonicator for 10-15 minutes, or until the solution is clear.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month.[2]
Protocol 2: Preparation of this compound Working Solutions in Cell Culture Medium (Best Practices)
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed complete cell culture medium
-
Sterile microcentrifuge tubes
Method A: Serial Dilution
-
Prepare a series of intermediate dilutions of the this compound stock solution in complete cell culture medium. For example, to achieve a final concentration of 10 µM from a 10 mM stock, first prepare a 1 mM intermediate dilution in DMSO, then a 100 µM intermediate dilution in cell culture medium, and finally the 10 µM working solution.
-
When making dilutions in the aqueous medium, add the medium to the tube first, and then add the small volume of the more concentrated this compound solution while vortexing or gently flicking the tube to ensure rapid mixing and minimize localized high concentrations.
-
Visually inspect each dilution for any signs of precipitation before adding it to the cells.
Method B: Use of a Surfactant (e.g., Pluronic® F-68)
For particularly challenging situations where precipitation persists, the inclusion of a biocompatible surfactant may improve solubility. Pluronic® F-68 is a non-ionic surfactant that has been used to improve the solubility of hydrophobic drugs in cell culture.[10][11]
-
Prepare a sterile stock solution of Pluronic® F-68 (e.g., 10% w/v in water).
-
Determine the optimal, non-toxic concentration of Pluronic® F-68 for your cell line (typically in the range of 0.01% to 0.1% v/v).
-
Prepare your this compound working solution in cell culture medium containing the predetermined concentration of Pluronic® F-68.
-
Follow the serial dilution method described in Method A, using the surfactant-containing medium as the diluent.
Important Considerations:
-
Always include a vehicle control (medium with the same final concentration of DMSO and/or surfactant) in your experiments.
-
The final concentration of DMSO should ideally be kept below 0.1% to minimize solvent-induced effects on cells.[8] However, some cell lines may tolerate slightly higher concentrations, which should be determined empirically.[7][9]
Visualizations
Caption: Experimental workflow for preparing and using this compound in in vitro assays.
Caption: Simplified diagram of the Androgen Receptor (AR) signaling pathway and the mechanism of inhibition by this compound.
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A phase 1 study to assess the safety, pharmacokinetics, and anti-tumor activity of the androgen receptor n-terminal domain inhibitor this compound in patients with metastatic castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting androgen receptor activation function-1 with EPI to overcome resistance mechanisms in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pluronic F-68 and F-127 Based Nanomedicines for Advancing Combination Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
EPI-506 off-target effects in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using EPI-506 in cellular assays. Given that this compound is a discontinued clinical candidate, comprehensive public data on its off-target profile is limited. This guide is built upon its known mechanism of action and general principles of drug discovery to help researchers troubleshoot unexpected experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound (ralaniten acetate) is a prodrug of EPI-002, which is a first-in-class antagonist of the Androgen Receptor (AR).[1][2] Unlike conventional AR antagonists like enzalutamide that target the ligand-binding domain (LBD), EPI-002 covalently binds to the N-Terminal Domain (NTD) of the AR.[3][4] This unique mechanism allows it to inhibit the transcriptional activity of both full-length AR and truncated AR splice variants (e.g., AR-V7) that lack the LBD and confer resistance to other therapies.[1][2]
Q2: Are there any known off-target effects for this compound or its active form, EPI-002?
A2: Publicly available, comprehensive off-target screening data for this compound/EPI-002 is scarce. Preclinical studies highlighted its specificity by showing that EPI-002 inhibits the proliferation of AR-dependent LNCaP cells but has no effect on the viability of AR-negative PC3 cells at similar concentrations.[2] This suggests a high degree of on-target selectivity. However, the active compound EPI-002 contains a reactive chlorohydrin group, which, while essential for its covalent binding to the AR-NTD, could theoretically interact with other proteins, particularly at high concentrations.[3][4] Clinical trials were discontinued primarily due to poor pharmacokinetics and rapid metabolism, not because of significant off-target toxicity.[5][6]
Q3: We are observing significant cytotoxicity in our cell line after treatment with this compound. How can we determine if this is an on-target or off-target effect?
A3: This is a critical question when working with any targeted inhibitor. Answering it requires a logical experimental workflow to dissect the observed phenotype. The diagram and troubleshooting guide below provide a step-by-step approach to differentiate between expected on-target effects and potential off-target cytotoxicity.
Troubleshooting Guide
Issue: Unexpected or Excessive Cytotoxicity in a Cellular Assay
Observing cytotoxicity that is stronger than expected or occurs in a cell line presumed to be non-responsive can be confounding. Follow this workflow to investigate the cause.
Caption: Workflow for diagnosing on-target vs. off-target cytotoxicity.
Step 1: Confirm the Androgen Receptor Status of Your Cellular Model
The first step is to confirm that your experimental observations align with the known on-target mechanism of this compound.
-
Question: Is your cell line known to express functional Androgen Receptor (AR) and depend on it for proliferation or survival?
-
Action: If the AR status is unknown or unconfirmed, perform a Western blot or qPCR to verify AR expression.
-
Interpretation:
-
AR-Positive/Dependent Cells: Cytotoxicity is likely an on-target effect resulting from the inhibition of AR signaling. Proceed to Step 2 to confirm this.
-
AR-Negative/Independent Cells: Cytotoxicity is likely an off-target effect. Proceed to Step 3 to investigate potential off-target mechanisms. As a key control, studies have shown EPI-002 has no effect on the viability of AR-negative PC3 cells.[2] If you see toxicity in PC3 or another AR-null line, it strongly suggests an off-target liability or a compound quality issue.
-
Step 2: Validate On-Target Engagement
If your cells are AR-positive, confirm that the observed cytotoxicity is a direct result of AR inhibition.
-
Experiment: Perform an AR functional rescue or knockdown experiment.
-
Rescue: If possible, overexpress a constitutively active or drug-resistant AR mutant. If the cells are now resistant to this compound, the effect is on-target.
-
Knockdown: Use siRNA to reduce AR expression. If the siRNA-mediated knockdown phenocopies the effect of this compound treatment, the drug is acting on-target.
-
-
Interpretation: If modulating the target (AR) directly impacts the cytotoxic response to this compound, you can be confident the effect is on-target.
Step 3: Investigate Potential Off-Target Effects
If cytotoxicity is observed in AR-negative cells or persists in AR-positive cells regardless of target modulation, an off-target effect is the probable cause.
-
Experiment: Perform a broad kinase selectivity screen. The reactive nature of EPI-002's chlorohydrin moiety makes kinases a potential class of off-targets.
-
Action: Submit a sample of EPI-002 (the active form) to a commercial kinase screening service. These services test the compound against a large panel of kinases (e.g., >400) and report the percent inhibition at a given concentration (typically 1 µM or 10 µM).
-
Interpretation: The results will provide a list of potential kinase "hits." Any kinase showing significant inhibition should be considered a potential off-target and validated with further dose-response studies.
Data Presentation: Hypothetical Off-Target Kinase Screen
Disclaimer: The following table is a hypothetical example to illustrate how data from an off-target screen would be presented. No such public data currently exists for this compound/EPI-002. This is for educational and guidance purposes only.
| Kinase Target | Family | % Inhibition @ 10 µM EPI-002 | IC50 (µM) | Notes |
| AR (On-Target) | Steroid Receptor | 98% | 7.4 | Expected on-target activity.[7] |
| Kinase A | TK | 85% | 9.2 | Strong off-target hit. Warrants follow-up. |
| Kinase B | CAMK | 62% | 21.5 | Moderate off-target hit. |
| Kinase C | AGC | 15% | > 50 | Likely not a physiologically relevant interaction. |
| Kinase D | STE | 8% | > 50 | No significant interaction. |
Experimental Protocols
Protocol 1: General Cytotoxicity/Viability Assay (MTT-based)
This protocol is used to assess the effect of a compound on cell viability by measuring metabolic activity.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in appropriate cell culture media. Remove the old media from the cells and add the compound-containing media. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Formazan Solubilization: Incubate for 2-4 hours until purple formazan crystals are visible. Add 100 µL of solubilization solution (e.g., DMSO or a 10% SDS in 0.01M HCl solution) to each well and mix thoroughly to dissolve the crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results as a dose-response curve to calculate the IC50 value.
Protocol 2: Kinase Selectivity Profiling (General Workflow for Commercial Services)
This outlines the general process for assessing off-target kinase activity.
-
Compound Preparation: Prepare a high-concentration stock solution of the active compound (EPI-002) in 100% DMSO (e.g., 10 mM).
-
Service Submission: Provide the compound to a commercial vendor that offers kinase screening panels (e.g., Reaction Biology, Promega). Specify the screening concentration(s) (e.g., a single high dose of 10 µM for initial screening) and the desired panel (e.g., a broad kinome panel).
-
Assay Principle (Typical): The vendor will perform assays, often based on measuring ATP consumption (e.g., ADP-Glo™ assay). In brief:
-
The kinase, its specific substrate, and ATP are incubated with the test compound (EPI-002).
-
After the reaction, a reagent is added to deplete the remaining ATP.
-
A second reagent is added to convert the ADP generated by the kinase reaction back into ATP.
-
This newly generated ATP is used in a luciferase/luciferin reaction to produce a luminescent signal.
-
The signal intensity is proportional to the kinase activity.
-
-
Data Analysis: The vendor will provide a report detailing the percent inhibition for each kinase in the panel relative to a vehicle control. Significant "hits" (e.g., >50% inhibition) should be selected for follow-up IC50 determination, where the assay is run with a full dose-response curve of the compound.
Signaling Pathway Visualization
The following diagram illustrates the intended on-target pathway of this compound and a potential, hypothetical off-target pathway.
Caption: On-target vs. a hypothetical off-target pathway for EPI-002.
References
- 1. ascopubs.org [ascopubs.org]
- 2. An androgen receptor N-terminal domain antagonist for treating prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. A phase 1 study to assess the safety, pharmacokinetics, and anti-tumor activity of the androgen receptor n-terminal domain inhibitor this compound in patients with metastatic castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
Troubleshooting inconsistent results with EPI-506
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with EPI-506.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as ralaniten triacetate, is a first-in-class, orally active small molecule inhibitor of the androgen receptor (AR).[1] It is a prodrug that is converted to its active form, ralaniten (EPI-002).[1] this compound targets the N-terminal domain (NTD) of the AR, a region essential for the receptor's transcriptional activity. By binding to the NTD, this compound and its active form inhibit the transcriptional activity of both full-length AR and its splice variants, such as AR-V7, which are often associated with resistance to other prostate cancer therapies.[1][2] This inhibition is achieved by blocking crucial protein-protein interactions required for AR-mediated gene transcription.[1][2]
Q2: Why were the clinical trials for this compound terminated?
A2: The clinical development of this compound for metastatic castration-resistant prostate cancer (mCRPC) was terminated primarily due to its poor pharmacokinetic properties.[3][4] The compound exhibited low oral bioavailability and was rapidly metabolized, leading to a short half-life.[4] This necessitated high doses to achieve therapeutic concentrations, resulting in a significant pill burden for patients and concerns about long-term tolerability.[4] Despite these challenges, the studies provided valuable proof-of-concept for targeting the AR NTD.[4]
Q3: What are the key differences between this compound and other androgen receptor inhibitors like enzalutamide?
A3: The primary difference lies in their mechanism of action. Traditional AR inhibitors, such as enzalutamide, target the ligand-binding domain (LBD) of the receptor. In contrast, this compound targets the N-terminal domain (NTD). This allows this compound to inhibit the activity of AR splice variants that lack the LBD, a common mechanism of resistance to LBD-targeting drugs.[2] Additionally, unlike some other antiandrogens, this compound does not appear to induce AR nuclear translocation.[5]
Q4: What is the active form of this compound and what are its reported IC50 values?
A4: The active form of this compound is ralaniten (EPI-002). The half-maximal inhibitory concentration (IC50) of ralaniten has been reported in various prostate cancer cell lines. It's important to note that these values can vary depending on the specific assay conditions and cell line used.
Quantitative Data Summary
Table 1: Reported IC50 Values for Ralaniten (EPI-002) in Prostate Cancer Cell Lines
| Cell Line | Assay Type | IC50 (µM) | Reference |
| LNCaP | PSA-luciferase reporter assay | 7.40 ± 1.46 | [6] |
| LNCaP | PSA-luciferase reporter assay | 9.64 ± 3.72 | [7] |
| LNCaP | Androgen-induced proliferation | ~10-15 | [3][7] |
| LNCaP95 (AR-V7 driven) | Proliferation Assay | Not specified, but showed inhibition | [2] |
| 22Rv1 | Cell Viability Assay | >50 | [8] |
Table 2: Effect of Ralaniten (EPI-002) on AR Target Gene Expression in LNCaP cells
| Target Gene | Effect of Ralaniten Treatment | Notes | Reference |
| PSA (KLK3) | Significant reduction in mRNA and protein levels | Androgen-induced expression is inhibited. | [2][3] |
| TMPRSS2 | Reduction in mRNA levels | Androgen-induced expression is inhibited. | [9] |
| FKBP5 | Reduction in mRNA levels | Androgen-induced expression is inhibited. | [3] |
| UBE2C, CDC20, AKT1 | Significant reduction in mRNA levels | These are targets of the AR-V7 splice variant. | [2] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of this compound on the viability of prostate cancer cell lines.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, 22Rv1)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in complete cell culture medium. The final DMSO concentration should be kept below 0.1% to avoid solvent toxicity.
-
Treatment: Remove the existing medium and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO only) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.
Western Blot Analysis
This protocol outlines the steps to analyze the protein levels of AR and its downstream targets after this compound treatment.
Materials:
-
Prostate cancer cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
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PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-AR, anti-PSA, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells with the desired concentrations of this compound for the specified time. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
Androgen Receptor Reporter Assay
This protocol is for measuring the effect of this compound on AR transcriptional activity using a luciferase reporter construct.
Materials:
-
Prostate cancer cells (e.g., LNCaP) or other suitable host cells (e.g., HEK293)
-
AR expression vector (if using AR-negative cells)
-
AR-responsive luciferase reporter plasmid (e.g., PSA-luc)
-
Transfection reagent
-
This compound
-
Androgen (e.g., DHT or R1881)
-
Luciferase assay system
Procedure:
-
Transfection: Co-transfect the cells with the AR expression vector (if needed) and the AR-responsive luciferase reporter plasmid.
-
Treatment: After 24 hours, treat the cells with this compound at various concentrations in the presence or absence of an androgen.
-
Incubation: Incubate the cells for another 24-48 hours.
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Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's instructions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no effect of this compound in cell viability assays | Compound inactivity: this compound is a prodrug and may not be efficiently converted to its active form, ralaniten, in all cell lines. Rapid metabolism of ralaniten can also occur. | Consider using ralaniten (EPI-002) directly. Ensure proper storage of the compound (-20°C for short-term, -80°C for long-term) and prepare fresh dilutions for each experiment.[1] |
| Cell line insensitivity: The chosen cell line may have low or no AR expression (e.g., PC-3, DU145) or may have other resistance mechanisms. | Confirm the AR status of your cell line. Use AR-positive cell lines like LNCaP or VCaP for initial experiments. | |
| Suboptimal drug concentration: The concentration range used may be too low to elicit a response. | Perform a wide dose-response curve to determine the optimal concentration range for your specific cell line and assay. | |
| High background in reporter assays | Leaky reporter construct: The reporter plasmid may have some basal activity in the absence of androgen. | Use a reporter with a minimal promoter to reduce background. Always include a vehicle-only control to determine the basal level of reporter activity. |
| Other factors activating the reporter: Components in the serum or media may be activating the AR. | Use charcoal-stripped serum to remove endogenous androgens and other steroids. | |
| No change in downstream protein levels in Western blots | Insufficient treatment time: The duration of this compound treatment may not be long enough to see a change in protein expression. | Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration. |
| Poor antibody quality: The primary antibody may not be specific or sensitive enough to detect the target protein. | Validate your antibodies using positive and negative controls. | |
| Precipitation of this compound in culture medium | Poor solubility: this compound has limited solubility in aqueous solutions. | Ensure the final concentration of the solvent (e.g., DMSO) is low (typically <0.1%). Prepare fresh dilutions from a concentrated stock solution just before use. Gentle warming and vortexing can aid dissolution. |
Visualizations
Caption: Mechanism of action of this compound in the androgen receptor signaling pathway.
Caption: General experimental workflow for evaluating this compound in vitro.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting androgen receptor activation function-1 with EPI to overcome resistance mechanisms in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Revealing Metabolic Liabilities of Ralaniten To Enhance Novel Androgen Receptor Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A phase 1 study to assess the safety, pharmacokinetics, and anti-tumor activity of the androgen receptor n-terminal domain inhibitor this compound in patients with metastatic castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation and targeting of androgen receptor nuclear localization in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An androgen receptor N-terminal domain antagonist for treating prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ralaniten Sensitizes Enzalutamide-Resistant Prostate Cancer to Ionizing Radiation in Prostate Cancer Cells that Express Androgen Receptor Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of an Androgen Receptor Inhibitor Targeting the N-Terminal Domain of Androgen Receptor for Treatment of Castration Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
EPI-506 stability in different experimental conditions
Welcome to the technical support center for EPI-506. This resource is designed to provide researchers, scientists, and drug development professionals with guidance on the stability of this compound in various experimental settings. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues you may encounter during your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for storing this compound?
Proper storage is crucial to maintain the integrity of this compound. Based on supplier recommendations, the following storage conditions should be observed:
| Form | Storage Temperature | Recommended Duration |
| Pure (Solid Form) | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
Data sourced from MedchemExpress product information.[1]
It is highly recommended to prepare fresh working solutions for in vivo experiments on the day of use.[1]
Q2: Is this compound the active form of the drug?
No, this compound (also known as ralaniten acetate) is a prodrug of ralaniten (EPI-002).[2][3] In vivo, the acetate groups of this compound are cleaved, releasing the active metabolite EPI-002, which targets the N-terminal domain of the Androgen Receptor (AR).[2][4] When designing experiments, it is important to consider that the biological activity observed is due to the conversion of this compound to EPI-002.
Q3: Why were the clinical trials for this compound discontinued? Was it due to instability?
The clinical development of this compound was halted due to poor pharmacokinetic properties, specifically low oral bioavailability, which would have required a very high pill burden for patients.[5] The discontinuation was not attributed to the chemical instability of the drug formulation.
Troubleshooting Guide
Issue: Inconsistent or lower-than-expected activity of this compound in in vitro assays.
| Potential Cause | Troubleshooting Steps |
| Degradation of this compound in stock solution. | - Aliquot stock solutions to avoid multiple freeze-thaw cycles. - Prepare fresh stock solutions if they have been stored for longer than the recommended period (see storage table above). - Protect stock solutions from light. |
| Hydrolysis of this compound in aqueous buffer. | - Prepare fresh working dilutions in your assay buffer immediately before use. - If prolonged incubation is required, consider performing a time-course experiment to assess the stability of this compound in your specific buffer system. |
| pH sensitivity. | - The stability of compounds with ester functionalities can be pH-dependent. Assess the pH of your experimental buffer. Hydrolysis can be accelerated at non-neutral pH. |
| Interaction with other experimental components. | - Evaluate if other components in your assay medium (e.g., high concentrations of nucleophiles) could be reacting with this compound. |
Experimental Protocols
Protocol: Assessing the Stability of this compound in an Aqueous Buffer
Since specific stability data for this compound in various experimental buffers is not publicly available, researchers may need to determine its stability under their specific assay conditions. A general protocol using High-Performance Liquid Chromatography (HPLC) is provided below.
Objective: To determine the rate of degradation of this compound in a specific aqueous buffer over time at a given temperature.
Materials:
-
This compound
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (or other appropriate modifier)
-
HPLC system with UV detector
-
C18 HPLC column
Procedure:
-
Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in DMSO.
-
Preparation of Working Solution: Dilute the this compound stock solution in the aqueous buffer of interest to the final desired concentration (e.g., 10 µM).
-
Incubation: Incubate the working solution at the desired experimental temperature (e.g., 37°C).
-
Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the working solution. Immediately quench any further degradation by diluting the aliquot in a solvent that will stabilize the compound, such as 100% acetonitrile, and store at -20°C until analysis.
-
HPLC Analysis:
-
Set up an appropriate HPLC method to separate this compound from potential degradation products. A gradient elution with a mobile phase of water and acetonitrile with a small amount of formic acid is a common starting point for small molecules.
-
Monitor the elution profile using a UV detector at a wavelength where this compound has significant absorbance.
-
Inject the samples from each time point.
-
-
Data Analysis:
-
Integrate the peak area of the this compound peak at each time point.
-
Plot the percentage of remaining this compound (relative to the T=0 time point) against time.
-
From this plot, the half-life (t½) of this compound in the specific buffer and temperature can be determined.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ralaniten acetate - Wikipedia [en.wikipedia.org]
- 3. Ralaniten acetate | AR-NTD inhibitor | Probechem Biochemicals [probechem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. A phase 1 study to assess the safety, pharmacokinetics, and anti-tumor activity of the androgen receptor n-terminal domain inhibitor this compound in patients with metastatic castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing cytotoxicity associated with EPI-506 and its active metabolite, EPI-002, in cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound, also known as ralaniten acetate, is a first-in-class antiandrogen that acts as a prodrug of EPI-002.[1] EPI-002 targets the N-terminal domain (NTD) of the androgen receptor (AR), inhibiting its transcriptional activity.[2][3] This mechanism is distinct from other antiandrogens that target the ligand-binding domain. By inhibiting the AR NTD, EPI-002 can block the function of both full-length AR and its splice variants, which are often associated with resistance to other therapies.
Q2: In which cell lines has this compound or EPI-002 been tested?
A2: Preclinical studies have primarily utilized human prostate cancer cell lines that express the androgen receptor, including LNCaP, VCaP, and 22Rv1. It has also been tested in AR-negative prostate cancer cell lines like PC-3 to assess on-target effects.
Q3: What are the typical signs of this compound/EPI-002-induced cytotoxicity in cell culture?
A3: The primary intended effect of this compound/EPI-002 in AR-positive cancer cell lines is anti-proliferative, which can manifest as a reduction in cell viability and growth. At cytotoxic concentrations, you may observe:
-
Morphological Changes: Cells may become rounded, smaller, and detach from the culture surface. You might also observe membrane blebbing, a characteristic of apoptosis.
-
Reduced Cell Viability: A dose-dependent decrease in the number of viable cells.
-
Induction of Apoptosis: Evidence of programmed cell death, which can be confirmed through specific assays. EPI-002 has been shown to increase apoptosis, as indicated by increased caspase-3 activity.[2]
Q4: Is the cytotoxicity of this compound/EPI-002 on-target or due to off-target effects?
A4: Current evidence strongly suggests that the cytotoxic effects of EPI-002 are primarily on-target. Studies have shown that EPI-002 has no significant effect on the viability of AR-negative prostate cancer cell lines, such as PC-3, at concentrations that inhibit the proliferation of AR-positive lines like LNCaP.[2] This indicates that its cytotoxic action is dependent on the presence and activity of the androgen receptor. While off-target effects cannot be entirely ruled out for any small molecule, major off-target toxicity has not been a prominent finding in the available preclinical data.
Q5: At what concentrations should I expect to see cytotoxic effects?
A5: The cytotoxic concentration of this compound's active form, EPI-002, can vary depending on the cell line and the duration of exposure. The IC50 for inhibition of AR transcriptional activity is approximately 7.4 µM. For anti-proliferative effects in LNCaP cells, the effective concentration range is reported to be between 5 µM and 35 µM. Cytotoxic effects are more likely to be observed at the higher end of this range and above. It is always recommended to perform a dose-response experiment in your specific cell line to determine the optimal concentration for your experiments.
Troubleshooting Guide
| Issue Observed | Possible Cause | Recommended Solution |
| High cell death even at low concentrations | Compound Degradation: this compound or EPI-002 may be unstable in your culture medium. Solvent Toxicity: The solvent used to dissolve the compound (e.g., DMSO) may be at a toxic concentration. Cell Line Sensitivity: Your specific cell line or sub-clone may be particularly sensitive. | - Prepare fresh stock solutions and working dilutions for each experiment. - Ensure the final concentration of the solvent in the culture medium is low (typically <0.1%) and include a vehicle-only control. - Perform a careful dose-response curve starting from a very low concentration to determine the precise IC50 for your cells. |
| Inconsistent results between experiments | Cell Passage Number: Cells at high passage numbers can have altered phenotypes and drug sensitivities. Cell Plating Density: Inconsistent initial cell numbers can lead to variability in the final readout. Reagent Variability: Differences in media, serum, or other reagents can impact cell health and drug response. | - Use cells within a consistent and defined passage number range for all experiments. - Standardize your cell seeding protocol to ensure consistent cell density at the start of each experiment. - Use the same batches of reagents whenever possible and qualify new batches before use in critical experiments. |
| Reduced cell number, but no clear signs of apoptosis or necrosis | Cytostatic Effect: The compound may be primarily inhibiting cell proliferation (cytostatic) rather than inducing cell death (cytotoxic) at the tested concentrations. | - Perform a cell cycle analysis to see if cells are arresting at a particular phase. - Use a real-time cell imaging system to monitor cell proliferation over time. - Titrate the compound to higher concentrations to determine if a cytotoxic effect can be induced. |
| Morphological changes not consistent with apoptosis | Alternative Cell Death Pathways: The compound may be inducing other forms of cell death, such as necrosis or autophagy. Cellular Stress Response: The observed changes may be a result of a general cellular stress response. | - Use assays to differentiate between apoptosis, necrosis (e.g., LDH assay), and autophagy (e.g., LC3 staining). - Investigate markers of cellular stress, such as the unfolded protein response (UPR) or oxidative stress. |
Data Presentation
Table 1: In Vitro Activity of EPI-002 (Active Metabolite of this compound)
| Cell Line | AR Status | Assay | Parameter | Value (µM) | Reference |
| LNCaP | Positive | AR Transcriptional Activity | IC50 | ~7.4 | [2] |
| LNCaP | Positive | Proliferation | Effective Range | 5 - 35 | |
| VCaP | Positive | Proliferation | IC50 | > 30 | |
| PC-3 | Negative | Viability | No effect | Up to 35 | [2] |
| 22Rv1 | Positive (includes AR-V7) | Proliferation | IC50 | > 50 | [4] |
Experimental Protocols
Protocol 1: Assessing Cell Viability using MTT Assay
This protocol determines the metabolic activity of cells as an indicator of cell viability.
Materials:
-
This compound or EPI-002
-
Target cell line (e.g., LNCaP)
-
Complete growth medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound/EPI-002 in complete growth medium. Remove the old medium and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Detecting Cytotoxicity using LDH Release Assay
This protocol measures the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity, an indicator of necrosis.
Materials:
-
This compound or EPI-002
-
Target cell line
-
Complete growth medium
-
96-well cell culture plates
-
Commercially available LDH cytotoxicity assay kit
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include controls for spontaneous LDH release (vehicle control) and maximum LDH release (lysis buffer provided in the kit).
-
Supernatant Collection: After the desired incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.
-
Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the maximum LDH release control.
Protocol 3: Assessing Apoptosis by Caspase-3 Activity Assay
This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
This compound or EPI-002
-
Target cell line
-
Complete growth medium
-
Cell lysis buffer
-
Commercially available caspase-3 colorimetric or fluorometric assay kit
Procedure:
-
Cell Culture and Treatment: Culture cells in appropriate plates or flasks and treat with this compound/EPI-002 at the desired concentrations and for the desired time. Include a vehicle control.
-
Cell Lysis: Harvest the cells and lyse them according to the assay kit manufacturer's instructions.
-
Caspase-3 Assay: Add the cell lysate to a 96-well plate and add the caspase-3 substrate.
-
Incubation: Incubate the plate at 37°C for the time specified in the kit protocol.
-
Measurement: Measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Quantify caspase-3 activity and compare the treated samples to the vehicle control.
Mandatory Visualizations
Caption: Mechanism of action of this compound and its active metabolite EPI-002.
Caption: Troubleshooting workflow for managing unexpected cytotoxicity.
Caption: Proposed signaling pathway for EPI-002-induced apoptosis.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. An androgen receptor N-terminal domain antagonist for treating prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting androgen receptor activation function-1 with EPI to overcome resistance mechanisms in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of an Androgen Receptor Inhibitor Targeting the N-Terminal Domain of Androgen Receptor for Treatment of Castration Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Therapeutic Window of EPI-506 Analogs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving EPI-506 and its next-generation analogs. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound and its analogs?
A1: this compound and its analogs, such as EPI-7386 (masofaniten), are first-in-class antiandrogens that target the N-terminal domain (NTD) of the androgen receptor (AR).[1][2] This is a distinct mechanism from currently approved antiandrogens like enzalutamide and abiraterone, which target the ligand-binding domain (LBD) of the AR.[3] By binding to the NTD, these compounds inhibit AR-mediated gene transcription, even in the presence of resistance mechanisms related to the LBD, such as mutations or the expression of AR splice variants (e.g., AR-V7) that lack the LBD.[2][3]
Q2: Why was the clinical development of this compound discontinued?
A2: The phase I/II clinical trial for this compound was terminated primarily due to poor oral bioavailability, which necessitated high doses to achieve therapeutic concentrations.[4][5] These high doses were associated with a significant pill burden and led to dose-limiting toxicities, including gastrointestinal adverse events (nausea, vomiting, abdominal pain) and elevated liver enzymes.[4][6] While signs of efficacy were observed at higher doses (≥1280 mg) in the form of prostate-specific antigen (PSA) declines, the overall risk-benefit profile was not favorable for further development.[6][7]
Q3: How do next-generation analogs like EPI-7386 improve upon this compound?
A3: Next-generation analogs, often referred to as "anitens," were designed to overcome the limitations of this compound.[2][6] EPI-7386, for example, demonstrates significantly improved potency and metabolic stability compared to this compound.[1][5][6] Preclinical studies have shown that EPI-7386 has a longer in vitro half-life (>360 min in human hepatocytes) and better oral bioavailability across multiple species.[5][6] This improved pharmacokinetic profile was predicted to allow for once-daily oral administration at potentially efficacious levels with a better safety margin.[6]
Q4: What is the current clinical status of EPI-7386 (masofaniten)?
A4: As of late 2024, ESSA Pharma announced the termination of all clinical trials for masofaniten (EPI-7386).[8] A phase 1/2 study (NCT05075577) evaluating masofaniten in combination with enzalutamide in patients with metastatic castration-resistant prostate cancer (mCRPC) failed to show a significant benefit over enzalutamide alone in terms of PSA90 response.[8] While earlier phase 1 data had shown promising PSA reductions and good tolerability, the phase 2 portion of the trial did not meet its primary efficacy endpoint.[1][8][9][10]
Q5: What are the known resistance mechanisms to AR NTD inhibitors?
A5: While AR NTD inhibitors are designed to overcome resistance mechanisms associated with the AR LBD, potential mechanisms of resistance to NTD inhibitors themselves are an area of active research.[3] Theoretically, mutations within the NTD that alter the binding site of the inhibitor could confer resistance. Additionally, alterations in drug metabolism or efflux could reduce the intracellular concentration of the drug. Further clinical and preclinical studies are needed to fully elucidate resistance mechanisms to this class of drugs.
Troubleshooting Guides
Problem 1: Low or inconsistent potency (IC50) of an this compound analog in cell-based assays.
-
Possible Cause 1: Poor metabolic stability of the analog.
-
Troubleshooting Step: Assess the in vitro metabolic stability of your compound using liver microsomes. A rapid degradation rate will lead to a lower effective concentration over the course of the assay. (See Experimental Protocol 2: In Vitro Metabolic Stability Assay).
-
-
Possible Cause 2: Off-target effects at high concentrations.
-
Troubleshooting Step: Perform a cell viability assay in an AR-negative cell line (e.g., PC-3) to determine if the observed effect is due to general cytotoxicity rather than specific AR NTD inhibition.[1]
-
-
Possible Cause 3: Issues with the reporter gene assay setup.
-
Troubleshooting Step: Verify the responsiveness of your reporter cell line to a known AR agonist (e.g., DHT) and antagonist (e.g., enzalutamide). Ensure that the concentration of the reporter plasmid and the AR expression vector are optimized. (See Experimental Protocol 3: Androgen Receptor Reporter Gene Assay).
-
Problem 2: Discrepancy between in vitro potency and in vivo efficacy.
-
Possible Cause 1: Poor pharmacokinetic properties of the analog.
-
Troubleshooting Step: Conduct pharmacokinetic studies in an animal model to determine the oral bioavailability, plasma clearance, and half-life of the compound. Poor exposure will limit in vivo efficacy.
-
-
Possible Cause 2: High plasma protein binding.
-
Troubleshooting Step: Measure the extent of plasma protein binding. High binding will reduce the free fraction of the drug available to interact with the target.
-
-
Possible Cause 3: Rapid in vivo metabolism.
-
Troubleshooting Step: Analyze plasma and tissue samples for the presence of metabolites. If the parent compound is rapidly cleared, this could explain the lack of in vivo activity.
-
Problem 3: Difficulty confirming direct target engagement with the AR NTD.
-
Possible Cause 1: The compound does not directly bind to the AR NTD.
-
Troubleshooting Step: Perform a Cellular Thermal Shift Assay (CETSA) to confirm direct binding of your compound to the AR protein in a cellular context. A thermal shift indicates target engagement. (See Experimental Protocol 1: Cellular Thermal Shift Assay).
-
-
Possible Cause 2: The compound affects AR signaling indirectly.
-
Troubleshooting Step: Use Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) to determine if your compound alters the binding of the AR to androgen response elements (AREs) on the DNA. A reduction in AR binding at target gene loci would support on-target activity. (See Experimental Protocol 4: Chromatin Immunoprecipitation (ChIP-seq)).
-
Quantitative Data Summary
Table 1: In Vitro Potency of this compound and Next-Generation Analogs
| Compound | Target | Assay | Cell Line | IC50 |
| EPI-002 (active metabolite of this compound) | AR NTD | AR-driven cellular potency | - | 10-12 µM[1] |
| EPI-7170 | AR NTD | AR-driven cellular potency | - | 0.5-1 µM[1] |
| EPI-7245 | AR NTD | AR-driven cellular potency | - | < 500 nM[1] |
| EPI-7386 (masofaniten) | AR NTD | LNCaP reporter assay | LNCaP | 421 nM[11] |
| Enzalutamide | AR LBD | VCaP cell-based luciferase reporter | VCaP | 0.34 µM[12] |
Table 2: Preclinical Pharmacokinetic and Metabolic Stability Data
| Compound | Parameter | Species | Value |
| EPI-7386 | In vitro half-life (hepatocytes) | Human | > 360 min[5][6] |
| EPI-7386 | Oral Bioavailability | Mouse | 33-112%[5][6] |
| EPI-7386 | Oral Bioavailability | Rat | > 100%[5][6] |
| EPI-7386 | Oral Bioavailability | Dog | > 100%[5][6] |
| EPI-7386 | Terminal half-life | Mouse | ~5.8 hours[5][6] |
| EPI-7386 | Terminal half-life | Rat | ~4.9 hours[5][6] |
| EPI-7386 | Terminal half-life | Dog | ~13.4 hours[5][6] |
Table 3: Clinical Trial Data for this compound and EPI-7386 (Masofaniten)
| Compound | Trial Phase | Dose Range | Key Adverse Events (Grade ≥3) | Efficacy Endpoint |
| This compound | Phase 1/2 | 80-3600 mg daily | Elevated amylase, abdominal pain, elevated ALT/AST, nausea, vomiting[4] | PSA declines of 4-29% in some patients at doses ≥1280 mg[6] |
| EPI-7386 (monotherapy) | Phase 1a | 200-1000 mg QD; 400 & 600 mg BID | No DLTs observed; related AEs were Grade 1 and 2 (fatigue, hot flashes)[7][13] | Evidence of antitumor activity in less heavily pre-treated patients[13] |
| EPI-7386 + Enzalutamide | Phase 1 | 600-800 mg QD EPI-7386 + 120 mg QD Enz | Grade 3 rash (1 patient)[1][11] | 81% of patients achieved PSA90[1][10] |
Experimental Protocols
Experimental Protocol 1: Cellular Thermal Shift Assay (CETSA) for AR NTD Target Engagement
This protocol is a generalized procedure for assessing the direct binding of a compound to the androgen receptor within a cellular environment.
-
Cell Culture and Treatment:
-
Culture AR-positive prostate cancer cells (e.g., LNCaP) to 80-90% confluency.
-
Treat cells with the test compound at various concentrations or a vehicle control for a specified time (e.g., 1-2 hours) at 37°C.
-
-
Heat Challenge:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermocycler, followed by a cooling step.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or with a lysis buffer.
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Carefully collect the supernatant.
-
Determine the protein concentration of the soluble fractions.
-
-
Protein Detection:
-
Analyze the amount of soluble AR in each sample by Western blotting using an AR-specific antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the amount of soluble AR as a function of temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, direct binding.
-
Experimental Protocol 2: In Vitro Metabolic Stability Assay using Liver Microsomes
This protocol outlines a general procedure to assess the susceptibility of a compound to metabolism by liver enzymes.
-
Preparation of Incubation Mixture:
-
Prepare a reaction mixture containing liver microsomes (human, rat, or mouse) in a phosphate buffer (pH 7.4).
-
Add the test compound at a final concentration of typically 1 µM.
-
-
Initiation of Reaction:
-
Pre-incubate the mixture at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding a NADPH-regenerating system.
-
-
Time-course Incubation:
-
Incubate the reaction at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take aliquots of the reaction mixture.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction in the aliquots by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining amount of the parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) from the slope of the linear regression.
-
Experimental Protocol 3: Androgen Receptor Reporter Gene Assay
This protocol describes a method to measure the transcriptional activity of the androgen receptor in response to a test compound.
-
Cell Culture and Transfection:
-
Plate a suitable cell line (e.g., PC-3, which is AR-negative, or LNCaP, which is AR-positive) in a multi-well plate.
-
If using an AR-negative cell line, co-transfect the cells with an AR expression plasmid and a reporter plasmid containing a luciferase gene under the control of an androgen-responsive promoter (e.g., containing AREs).
-
-
Compound Treatment:
-
After transfection (typically 24 hours), treat the cells with the test compound at various concentrations in the presence of a known AR agonist (e.g., dihydrotestosterone, DHT) to assess antagonist activity, or in the absence of an agonist to assess agonist activity. Include appropriate vehicle and positive controls.
-
-
Cell Lysis and Luciferase Assay:
-
After an incubation period (e.g., 24 hours), lyse the cells using a suitable lysis buffer.
-
Measure the luciferase activity in the cell lysates using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
-
Data Normalization and Analysis:
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase) or to total protein concentration to account for variations in transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the concentration of the test compound to generate a dose-response curve and calculate the IC50 or EC50 value.
-
Experimental Protocol 4: Chromatin Immunoprecipitation (ChIP-seq)
This protocol provides a general workflow to identify the genomic binding sites of the androgen receptor.
-
Cell Treatment and Cross-linking:
-
Treat AR-positive cells (e.g., LNCaP) with the test compound or vehicle control, along with an AR agonist if required.
-
Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium and incubating for a short period (e.g., 10 minutes) at room temperature.
-
Quench the cross-linking reaction with glycine.
-
-
Chromatin Preparation:
-
Harvest and lyse the cells.
-
Shear the chromatin into smaller fragments (typically 200-600 bp) using sonication or enzymatic digestion.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific to the androgen receptor overnight at 4°C.
-
Capture the antibody-chromatin complexes using protein A/G magnetic beads.
-
Wash the beads to remove non-specifically bound chromatin.
-
-
DNA Purification:
-
Elute the protein-DNA complexes from the beads.
-
Reverse the cross-links by heating at 65°C for several hours.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a DNA purification kit.
-
-
Library Preparation and Sequencing:
-
Prepare a DNA library from the immunoprecipitated DNA for next-generation sequencing.
-
Sequence the DNA library.
-
-
Data Analysis:
-
Align the sequencing reads to a reference genome.
-
Use peak-calling algorithms to identify genomic regions enriched for AR binding.
-
Analyze the effect of the test compound on the AR cistrome by comparing the AR binding profiles between treated and control samples.
-
Visualizations
Caption: Androgen Receptor (AR) Signaling Pathway and Inhibition by this compound Analogs.
Caption: Experimental Workflow for the Evaluation of this compound Analogs.
Caption: Troubleshooting Logic for Inconsistent In Vitro Potency.
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. Analysis of Androgen Receptor Activity by Reporter Gene Assays | Springer Nature Experiments [experiments.springernature.com]
- 3. Targeting the N-Terminal Domain of the Androgen Receptor: A New Approach for the Treatment of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. ascopubs.org [ascopubs.org]
- 7. ASCO – American Society of Clinical Oncology [asco.org]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. urotoday.com [urotoday.com]
- 10. ESSA Pharma Updates Phase 1 Masofaniten (EPI-7386) Data at 2024 ASCO GU Symposium [synapse.patsnap.com]
- 11. urotoday.com [urotoday.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. ascopubs.org [ascopubs.org]
Technical Support Center: EPI-506 Dose-Response Curve Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with EPI-506 (ralaniten acetate). The information is designed to assist with the optimization of dose-response curve experiments in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as ralaniten acetate, is a first-in-class antiandrogen. It is a prodrug that is converted to its active form, EPI-002 (ralaniten). EPI-002 targets the N-terminal domain (NTD) of the androgen receptor (AR).[1] By binding to the NTD, it inhibits AR transcriptional activity, which is crucial for the growth of certain prostate cancer cells. This mechanism allows it to block signaling from both the full-length AR and its splice variants, such as AR-V7, which are often associated with resistance to other antiandrogen therapies.[1][2]
Q2: Which cell lines are appropriate for this compound dose-response studies?
A2: The choice of cell line is critical for a successful experiment. It is recommended to use prostate cancer cell lines that express the androgen receptor.
-
AR-positive cell lines: LNCaP, VCaP, and CWR22Rv1 (22Rv1) are commonly used and are responsive to this compound's active form, EPI-002. LNCaP95 cells are a good model for studying AR-V7-driven proliferation.
-
AR-negative control cell lines: PC3 cells, which do not express functional AR, can be used as a negative control to assess off-target effects or general cytotoxicity.[3]
Q3: What is the active form of this compound and should I use it for in vitro experiments?
A3: this compound is a prodrug of ralaniten (EPI-002). In the body, this compound is converted to EPI-002, which is the active compound that inhibits the AR NTD. For in vitro experiments, it is often more direct to use EPI-002 to ensure a clear understanding of the dose-response relationship of the active molecule.
Q4: What is a typical effective concentration range for EPI-002 in cell-based assays?
A4: Based on published data, the effective concentration of EPI-002 in cell-based assays typically falls within the micromolar (µM) range. For example, concentrations between 5 µM and 35 µM have been shown to reduce the proliferation of AR-dependent LNCaP cells.[3] However, the optimal range can vary depending on the cell line and the specific assay being used. It is always recommended to perform a pilot experiment with a broad range of concentrations to determine the optimal range for your specific experimental conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors- Edge effects in the microplate | - Ensure a homogenous cell suspension before and during seeding.- Use calibrated pipettes and proper pipetting technique.- Avoid using the outer wells of the microplate, or fill them with sterile PBS or media to maintain humidity. |
| No observable effect at expected concentrations | - Inactive compound- Cell line is not responsive- Insufficient treatment duration | - Verify the identity and purity of your this compound/EPI-002 stock.- Confirm AR expression in your cell line.- Increase the treatment duration (e.g., from 48 to 72 hours for proliferation assays). |
| Steep or narrow dose-response curve | - Compound may be highly potent in the chosen assay system. | - Use a narrower range of concentrations with smaller dilution steps around the estimated IC50 to better define the curve. |
| U-shaped or other non-sigmoidal dose-response curve | - Off-target effects at high concentrations- Compound precipitation at high concentrations- Complex biological response | - Visually inspect the wells with the highest concentrations for any signs of precipitation.- Lower the highest concentration in your dilution series.- Consider that the compound may have multiple mechanisms of action at different concentrations.[4] |
| Poor solubility of the compound in culture media | - The compound may have limited aqueous solubility. | - Prepare a high-concentration stock solution in an appropriate solvent like DMSO. When diluting into the final culture medium, ensure the final solvent concentration is low (typically <0.5%) and consistent across all wells, including the vehicle control. |
Quantitative Data Summary
The following tables summarize the in vitro efficacy of EPI-002, the active metabolite of this compound, in various prostate cancer cell lines.
Table 1: IC50 Values of EPI-002 in Prostate Cancer Cell Lines
| Cell Line | Assay Type | IC50 (µM) | Notes |
| LNCaP | AR Transcriptional Activity (PSA-luciferase) | ~12.63 (for EPI-001, a stereoisomer mix) | EPI-002 is one of four stereoisomers of EPI-001. |
| LNCaP | AR Transcriptional Activity | 7.4 | [3] |
| LNCaP | Proliferation Assay | ~2 | [5] |
| CWR22Rv1 | Proliferation Assay | 40.4 | [6] |
| LNCaP95 | Proliferation Assay (AR-V7 driven) | Active, specific IC50 not provided | Demonstrates activity against AR splice variants. |
IC50 values can vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Cell Viability/Proliferation Assay (e.g., using alamarBlue or MTT)
This protocol provides a general framework for assessing the effect of this compound/EPI-002 on cell viability.
-
Cell Seeding:
-
Culture AR-positive (e.g., LNCaP) and AR-negative (e.g., PC3) cells to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Allow cells to adhere overnight.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of EPI-002 in DMSO (e.g., 10 mM).
-
Perform a serial dilution of the stock solution to create a range of working concentrations. A common starting range for EPI-002 is 0.1 µM to 100 µM.
-
Remove the culture medium from the cells and replace it with fresh medium containing the desired concentrations of EPI-002 or vehicle control (DMSO). Ensure the final DMSO concentration is consistent across all wells and is non-toxic to the cells (typically ≤ 0.5%).
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Viability Assessment:
-
Add the viability reagent (e.g., alamarBlue or MTT) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 1-4 hours for MTT).
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
-
Plot the percent viability against the log of the compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to fit the data and calculate the IC50 value.
-
Protocol 2: AR Transcriptional Activity Assay (Luciferase Reporter Assay)
This protocol is for measuring the effect of EPI-002 on AR-mediated gene transcription.
-
Transfection (if necessary):
-
Seed cells (e.g., LNCaP) in a 24-well or 12-well plate.
-
Transfect the cells with a luciferase reporter plasmid containing an AR-responsive element (e.g., PSA promoter) and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.
-
-
Compound Treatment:
-
After allowing the cells to recover from transfection (typically 24 hours), replace the medium with fresh medium containing various concentrations of EPI-002 or vehicle control.
-
Co-treat with an AR agonist (e.g., dihydrotestosterone - DHT) to induce AR activity, if required by the experimental design.
-
-
Incubation:
-
Incubate the cells for 24-48 hours.
-
-
Cell Lysis and Luciferase Assay:
-
Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Transfer the cell lysates to a luminometer-compatible plate.
-
Add the luciferase assay substrate and measure the firefly luciferase activity.
-
If using a dual-luciferase system, add the second reagent to quench the firefly signal and measure the Renilla luciferase activity.[7]
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.
-
Further normalize the data to the vehicle-treated, agonist-stimulated control to determine the percent inhibition of AR activity.
-
Plot the percent inhibition against the log of the compound concentration and calculate the IC50 value.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: A typical workflow for a dose-response experiment.
Caption: A decision tree for troubleshooting dose-response experiments.
References
- 1. Development of a High-Throughput Screening Assay for Small-Molecule Inhibitors of Androgen Receptor Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EPI-002 and enzalutamide combination therapy as a potential therapeutic benefit for castration-resistant prostate cancer patients - UBC Library Open Collections [open.library.ubc.ca]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Luciferase Assay System Protocol [promega.sg]
- 6. emergentmind.com [emergentmind.com]
- 7. Dual-Luciferase® Reporter Assay System Protocol [promega.com]
Navigating the Hurdles of EPI-506 Preclinical Data Translation: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Translating preclinical findings into successful clinical outcomes is a critical challenge in drug development. EPI-506, a first-in-class androgen receptor (AR) N-terminal domain (NTD) inhibitor, showed promise in preclinical studies for prostate cancer but ultimately faced discontinuation due to clinical translation difficulties. This technical support center provides a comprehensive guide to understanding and troubleshooting the challenges associated with translating this compound preclinical data. Through detailed FAQs, troubleshooting guides, experimental protocols, and data summaries, this resource aims to equip researchers with the knowledge to navigate the complexities of developing AR NTD inhibitors.
Frequently Asked Questions (FAQs)
Q1: What was the primary mechanism of action of this compound?
A1: this compound is a prodrug that is converted to its active form, EPI-002.[1] EPI-002 is a first-in-class antiandrogen that uniquely targets the N-terminal domain (NTD) of the androgen receptor (AR).[1] This mechanism is significant because the NTD is crucial for the transcriptional activity of both the full-length AR and its splice variants, such as AR-V7, which are often implicated in resistance to conventional AR-targeted therapies.[2] By binding to the NTD, EPI-002 was designed to inhibit AR-mediated gene transcription and subsequent cancer cell proliferation.
Q2: What were the main challenges encountered in the clinical translation of this compound?
A2: The primary obstacles in translating this compound from preclinical success to clinical viability were its poor pharmacokinetic properties.[3][4] Specifically, the drug exhibited low oral bioavailability and was rapidly metabolized, leading to a high pill burden for patients to achieve therapeutic concentrations.[3][4] While signs of efficacy, such as minor decreases in prostate-specific antigen (PSA) levels, were observed at higher doses (≥1,280 mg), these were often transient.[1][5] Ultimately, these pharmacokinetic challenges led to the discontinuation of this compound's development in favor of next-generation AR NTD inhibitors with improved potency and metabolic stability.[1][6]
Q3: What are the key preclinical models used to evaluate AR NTD inhibitors like this compound?
A3: Preclinical evaluation of AR NTD inhibitors typically involves a combination of in vitro and in vivo models. Commonly used androgen-sensitive human prostate cancer cell lines include LNCaP and VCaP. These cells express the androgen receptor and are used to assess the compound's ability to inhibit AR transcriptional activity and cell proliferation. For in vivo studies, xenograft models are standard. In these models, human prostate cancer cells (like LNCaP or VCaP) are implanted into immunocompromised mice to form tumors. These models allow for the evaluation of a drug's anti-tumor efficacy, pharmacokinetics, and tolerability in a living organism. Castrated male mice are often used to mimic the hormonal environment of castration-resistant prostate cancer (CRPC).
Troubleshooting Preclinical Experiments
Issue 1: High variability in IC50 values for EPI-002 in LNCaP cell viability assays.
-
Possible Cause 1: Inconsistent cell health and passage number. LNCaP cells can exhibit phenotypic changes at high passage numbers.
-
Troubleshooting Tip: Use LNCaP cells at a consistent and low passage number for all experiments. Regularly perform cell authentication to ensure the integrity of the cell line.
-
-
Possible Cause 2: Variability in assay conditions. Differences in cell seeding density, serum concentration in the media, and the duration of drug exposure can significantly impact IC50 values.
-
Troubleshooting Tip: Strictly standardize your protocol. Optimize and validate cell seeding density to ensure cells are in the exponential growth phase during the assay. Use charcoal-stripped serum to minimize the influence of exogenous androgens.
-
-
Possible Cause 3: Type of viability assay used. Different viability assays (e.g., MTS, WST-1, CellTiter-Glo) measure different cellular parameters (metabolic activity vs. ATP content) and can yield different results.
-
Troubleshooting Tip: Choose an assay and use it consistently. Be aware of the principle of your chosen assay and potential interfering compounds. For example, highly colored compounds can interfere with absorbance-based assays.
-
Issue 2: Weak or no inhibition of tumor growth in LNCaP xenograft models.
-
Possible Cause 1: Suboptimal drug formulation and administration. Poor solubility of EPI-002 can lead to inefficient absorption and low bioavailability when administered orally.
-
Troubleshooting Tip: Develop a stable and consistent vehicle for oral gavage. Consider alternative routes of administration, such as intravenous injection, in initial efficacy studies to bypass absorption issues, as was done in some early preclinical work with EPI-002's parent compound.
-
-
Possible Cause 2: Insufficient dosing. The rapid metabolism of EPI-002 requires frequent and high doses to maintain therapeutic concentrations in the plasma and tumor tissue.
-
Troubleshooting Tip: Conduct pharmacokinetic studies to determine the optimal dosing regimen (dose and frequency) required to achieve and maintain target drug exposure. Preclinical studies with EPI-002 in VCaP xenografts used a daily oral gavage of 200 mg/kg.
-
-
Possible Cause 3: Tumor model variability. The growth rate and androgen sensitivity of LNCaP xenografts can vary.
-
Troubleshooting Tip: Ensure consistent tumor implantation techniques and start treatment when tumors reach a standardized size. Use a sufficient number of animals per group to account for biological variability.
-
Quantitative Data Summary
Table 1: In Vitro Activity of EPI-002
| Parameter | Cell Line | Value | Reference |
| IC50 (AR Transcriptional Activity) | LNCaP | 7.4 µM (PSA-luciferase reporter) | [2] |
| IC50 (Cellular Potency) | LNCaP | ~10-12 µM | [7] |
| Effect on Cell Proliferation | LNCaP | Reduces AR-dependent proliferation at 5-35 µM | |
| Effect on AR-independent cells | PC-3 | No effect on viability |
Table 2: In Vivo Efficacy of EPI-002 in Xenograft Models
| Animal Model | Treatment | Outcome | Reference |
| LNCaP CRPC Xenograft | 50 mg/kg (i.v., every other day) | Significant inhibition of tumor growth | [2] |
| VCaP Xenograft (castrated mice) | 200 mg/kg (p.o., daily for 28 days) | Inhibition of tumor growth | [2] |
| LNCaP Xenograft | Not specified | Tumor growth inhibition of ~70% (for next-gen compound EPI-7170) | [7] |
Experimental Protocols
Androgen Receptor (AR) Transcriptional Activity Assay (Luciferase Reporter)
This protocol is a general guideline for assessing the effect of EPI-002 on AR transcriptional activity in LNCaP or VCaP cells using a luciferase reporter construct.
Materials:
-
LNCaP or VCaP cells
-
Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and charcoal-stripped FBS (CS-FBS)
-
AR-responsive luciferase reporter plasmid (e.g., PSA-luciferase)
-
Control plasmid (e.g., Renilla luciferase) for normalization
-
Transfection reagent
-
Dihydrotestosterone (DHT) or other androgen agonist
-
EPI-002
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Cell Seeding: Seed LNCaP or VCaP cells in 24-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the AR-responsive luciferase reporter plasmid and the control Renilla plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Androgen Deprivation: After 24 hours, replace the medium with a medium containing CS-FBS to deprive the cells of androgens.
-
Drug Treatment: After another 24 hours, pre-treat the cells with varying concentrations of EPI-002 or vehicle control for 1-2 hours.
-
Androgen Stimulation: Add an androgen agonist (e.g., 1 nM DHT) to the wells to stimulate AR activity.
-
Incubation: Incubate the plates for an additional 24-48 hours.
-
Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer and a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Calculate the percent inhibition of AR activity by EPI-002 compared to the vehicle control.
LNCaP Xenograft Model for Castration-Resistant Prostate Cancer (CRPC)
This protocol outlines the general procedure for establishing and using an LNCaP xenograft model to evaluate the in vivo efficacy of EPI-002.
Materials:
-
LNCaP cells
-
Matrigel
-
Male immunodeficient mice (e.g., BALB/c nude or NOD/SCID)
-
Surgical castration instruments
-
EPI-002
-
Vehicle for drug administration (e.g., 0.5% carboxymethylcellulose)
-
Calipers for tumor measurement
Protocol:
-
Cell Preparation: Harvest LNCaP cells during the exponential growth phase and resuspend them in a 1:1 mixture of serum-free medium and Matrigel.
-
Tumor Implantation: Subcutaneously inject approximately 1-5 x 10^6 LNCaP cells into the flank of male immunodeficient mice.
-
Tumor Growth and Castration: Monitor tumor growth regularly using calipers. Once tumors reach a specified volume (e.g., 100-200 mm³), perform surgical castration to induce a CRPC state.
-
Tumor Regression and Relapse: Monitor tumor volume and serum PSA levels. Tumors will initially regress after castration and then relapse, indicating the development of castration resistance.
-
Drug Treatment: Once tumors have relapsed, randomize the mice into treatment groups (vehicle control and EPI-002). Administer EPI-002 at the desired dose and schedule (e.g., daily oral gavage).
-
Monitoring: Continue to monitor tumor volume, body weight, and overall health of the animals throughout the treatment period.
-
Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound targeting the AR-NTD.
Caption: Preclinical evaluation workflow for AR-NTD inhibitors.
References
- 1. scispace.com [scispace.com]
- 2. An androgen receptor N-terminal domain antagonist for treating prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. Androgen Suppresses Proliferation of Castration-Resistant LNCaP 104-R2 Prostate Cancer Cells via Androgen Receptor, Skp2, and c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of androgen receptor activity by reporter gene assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LNCaP Xenograft Model - Altogen Labs [altogenlabs.com]
- 7. creative-bioarray.com [creative-bioarray.com]
Validation & Comparative
A Comparative Guide to AR N-terminal Domain Inhibitors: EPI-506 and its Successors
For Researchers, Scientists, and Drug Development Professionals
The androgen receptor (AR) remains a critical therapeutic target in prostate cancer. While therapies targeting the AR ligand-binding domain (LBD) have been successful, the emergence of resistance, often driven by AR splice variants that lack the LBD, necessitates the development of novel therapeutic strategies. This has led to the exploration of inhibitors targeting the N-terminal domain (NTD) of the AR, a region essential for its transcriptional activity. This guide provides a detailed comparison of EPI-506, a first-in-class AR NTD inhibitor, with its more potent successors and other novel inhibitors, supported by experimental data.
Overview of AR N-Terminal Domain Inhibitors
This compound (ralaniten acetate) is a prodrug of EPI-002, one of the first small molecules identified to bind to the NTD of the AR and inhibit its function.[1] This mechanism allows it to be active against both full-length AR and constitutively active AR splice variants, such as AR-V7, which are a common mechanism of resistance to LBD-targeted therapies.[2] However, the clinical development of this compound was halted due to poor pharmacokinetic properties, including a high pill burden and low bioavailability.[3][4] This led to the development of second-generation compounds with improved potency and metabolic stability.
This guide will focus on comparing this compound and its active form, EPI-002, with the following AR NTD inhibitors:
-
EPI-7386: A second-generation derivative of EPI-002 with significantly improved potency and a more favorable pharmacokinetic profile.[5][6]
-
VPC-220010: A novel, potent AR NTD covalent inhibitor.[2][7]
Mechanism of Action: Targeting the AR N-Terminal Domain
The AR is a modular protein consisting of an N-terminal domain (NTD), a DNA-binding domain (DBD), a hinge region, and a C-terminal ligand-binding domain (LBD). The NTD is intrinsically disordered and harbors the Activation Function-1 (AF-1) region, which is crucial for the transcriptional activation of the receptor.[8][9]
Standard anti-androgen therapies, such as enzalutamide and bicalutamide, competitively bind to the LBD, preventing androgen binding and subsequent receptor activation. However, AR splice variants that lack the LBD are resistant to these drugs.[10]
AR NTD inhibitors, such as the EPI compounds and VPC-220010, directly bind to the AF-1 region within the NTD. This binding event disrupts the interaction of the AR with the transcriptional machinery, thereby inhibiting the transcription of AR target genes, including those driven by both full-length AR and AR splice variants.[1][11]
Caption: Androgen Receptor (AR) Signaling and Inhibition.
Comparative Performance Data
The following tables summarize the available preclinical data for this compound (and its active form EPI-002), EPI-7386, and VPC-220010.
Table 1: In Vitro Potency (IC50) in Prostate Cancer Cell Lines
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| EPI-002 | LNCaP | AR-driven cellular assay | 10 - 12 | [12] |
| LNCaP | Proliferation | > 25 | [13] | |
| VCaP | Luciferase reporter gene assay | 37.4 | [3] | |
| EPI-7386 | LNCaP | AR-driven cellular assay | 0.5 - 1 | [12] |
| LNCaP | Reporter assay | 0.421 | [14] | |
| VPC-220010 | LNCaP | AR-eGFP transcription assay | 0.7 | [2] |
| LNCaP | PSA secretion | 0.91 | [13] | |
| LNCaP | Proliferation | 5.3 | [13] | |
| 22Rv1 | ARV7 activity | 2.7 | [3] |
Table 2: In Vivo Efficacy in Xenograft Models
| Compound | Xenograft Model | Dosing | Tumor Growth Inhibition | Reference |
| EPI-002 | LNCaP (castrated mice) | Oral delivery | Reduced tumor growth | [15] |
| EPI-7386 | LNCaP | Not specified | Similar to enzalutamide | [16] |
| VCaP | 10 mg/kg | Tumor growth inhibition | [16] | |
| VCaP | 30 mg/kg | Tumor shrinkage | [16] | |
| LNCaP (castrated mice) | Not specified | ~70% | [12] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Lines and Culture
-
LNCaP, 22Rv1, and PC-3 cells were obtained from the American Type Culture Collection (ATCC).
-
LNCaP95 cells , which are resistant to androgen deprivation and express AR-V7, were also utilized.
-
Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO2 humidified incubator. For androgen-deprivation studies, cells were cultured in phenol red-free RPMI-1640 supplemented with 5-10% charcoal-stripped serum (CSS).
In Vitro Potency Assays
This assay measures the ability of a compound to inhibit AR-mediated transcription of a reporter gene.
Caption: Luciferase Reporter Gene Assay Workflow.
-
Cell Seeding: Prostate cancer cells (e.g., VCaP) are seeded in 96-well plates.
-
Transfection: Cells are transfected with a plasmid containing a luciferase reporter gene under the control of an androgen-responsive promoter (e.g., probasin promoter).
-
Treatment: After 24 hours, the medium is replaced with a medium containing the test compound at various concentrations and a synthetic androgen (e.g., R1881) to stimulate AR activity.
-
Incubation: Cells are incubated for an additional 24-48 hours.
-
Lysis and Luminescence Measurement: Cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to AR transcriptional activity, is measured using a luminometer.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of the luciferase activity, is calculated.
This assay determines the effect of a compound on the growth of cancer cells.
-
Cell Seeding: Prostate cancer cells (e.g., LNCaP) are seeded in 96-well plates.
-
Treatment: After 24 hours, cells are treated with the test compound at various concentrations.
-
Incubation: Cells are incubated for 3-5 days.
-
Viability Measurement: Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.
-
Data Analysis: The GI50 (concentration for 50% growth inhibition) or IC50 value is determined.
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of a compound in a living organism.
-
Animal Model: Immunocompromised mice (e.g., NOD-SCID) are used.
-
Tumor Implantation: Prostate cancer cells (e.g., LNCaP) are mixed with Matrigel and injected subcutaneously into the flanks of the mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Mice are randomized into treatment and control groups. The test compound is administered orally or via another appropriate route daily.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a specified duration. Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.
Conclusion
The development of AR NTD inhibitors represents a significant advancement in the treatment of prostate cancer, particularly for patients who have developed resistance to LBD-targeted therapies. While the first-generation inhibitor, this compound, demonstrated proof-of-concept for this therapeutic strategy, its clinical utility was limited by poor pharmacokinetics.[4] The second-generation compound, EPI-7386, and other novel inhibitors like VPC-220010, have shown substantially improved potency and more favorable drug-like properties in preclinical studies.[5][13] These next-generation AR NTD inhibitors hold promise for overcoming resistance and improving outcomes for patients with advanced prostate cancer. Further clinical investigation of these promising agents is warranted.
References
- 1. Targeting the N-Terminal Domain of the Androgen Receptor: A New Approach for the Treatment of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A phase 1 study to assess the safety, pharmacokinetics, and anti-tumor activity of the androgen receptor n-terminal domain inhibitor this compound in patients with metastatic castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Second generation androgen receptor antagonists and challenges in prostate cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. Development of an Androgen Receptor Inhibitor Targeting the N-Terminal Domain of Androgen Receptor for Treatment of Castration Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-terminal domain of androgen receptor is a major therapeutic barrier and potential pharmacological target for treating castration resistant prostate cancer: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | N-terminal domain of androgen receptor is a major therapeutic barrier and potential pharmacological target for treating castration resistant prostate cancer: a comprehensive review [frontiersin.org]
- 10. Mechanisms of acquired resistance to androgen receptor targeting drugs in castration resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advances in small molecule inhibitors of androgen receptor for the treatment of advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ascopubs.org [ascopubs.org]
- 13. Development of an Androgen Receptor Inhibitor Targeting the N-Terminal Domain of Androgen Receptor for Treatment of Castration Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. onclive.com [onclive.com]
- 15. scispace.com [scispace.com]
- 16. Zacks Small Cap Research - EPIX: Clinical Data for EPI-7386 in 2021… [scr.zacks.com]
Efficacy of EPI-506 in Abiraterone-Resistant Prostate Cancer Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of EPI-506, a first-generation androgen receptor (AR) N-terminal domain (NTD) inhibitor, in the context of abiraterone-resistant prostate cancer. While this compound's clinical development was discontinued due to unfavorable pharmacokinetics, its mechanism of action remains a key area of interest for overcoming resistance to current androgen receptor pathway inhibitors (ARPIs). This document summarizes available preclinical and clinical data, compares its performance with alternative therapies, and provides detailed experimental methodologies for key assays.
Introduction to this compound and Abiraterone Resistance
Abiraterone is a cornerstone in the treatment of metastatic castration-resistant prostate cancer (mCRPC). It functions by inhibiting cytochrome P450 17A1 (CYP17A1), an enzyme crucial for androgen biosynthesis in the testes, adrenal glands, and the tumor itself. However, resistance to abiraterone inevitably develops through various mechanisms, most notably the reactivation of the androgen receptor signaling axis. One of the key mechanisms of resistance is the expression of constitutively active AR splice variants (AR-Vs), such as AR-V7, which lack the ligand-binding domain (LBD) targeted by drugs like enzalutamide and are not dependent on androgens for activation.
This compound (ralaniten acetate) is a prodrug of EPI-002 (ralaniten), a small molecule that uniquely targets the N-terminal domain (NTD) of the androgen receptor.[1] This domain is essential for the transcriptional activity of both the full-length AR and its splice variants. By binding to the NTD, this compound was designed to inhibit AR-mediated transcription, offering a potential therapeutic strategy to overcome resistance mechanisms that bypass LBD-targeted therapies.[2]
Comparative Efficacy in Preclinical Models
Direct preclinical data on the efficacy of this compound or its active form, EPI-002, in prostate cancer models explicitly developed for abiraterone resistance is limited in the available literature. However, its efficacy has been demonstrated in models of enzalutamide resistance, which share common resistance mechanisms with abiraterone resistance, such as the expression of AR-V7.
In Vitro Efficacy
The following table summarizes the in vitro efficacy of EPI-002 and comparator agents in relevant prostate cancer cell lines.
| Compound | Cell Line | Model Characteristics | IC50 / Effect | Citation(s) |
| EPI-002 | LNCaP95 | Enzalutamide-resistant, expresses AR-V7 | Inhibited androgen-independent proliferation at 25 µmol/L | [3][4] |
| LNCaP | Androgen-sensitive | Inhibited androgen-dependent proliferation (IC50 not specified) | [5] | |
| Enzalutamide | LNCaP-AAr | Abiraterone-resistant | IC50 = 15.1 µM (compared to 8.814 µM in parental LNCaP) | [6] |
| LNCaP | Androgen-sensitive | IC50 = 36 nM | [7] | |
| Docetaxel | LNCaPR | Docetaxel-resistant | IC50 = 49.50–50.65 nmol/L (parental LNCaP IC50 = 0.78–1.06 nmol/L) | [8] |
| C4-2BR | Docetaxel-resistant | IC50 = 99.47–100.50 nmol/L (parental C4-2B IC50 = 1.00–1.40 nmol/L) | [8] | |
| Niclosamide | CWR22Rv1 (Abi-R) | Abiraterone-resistant | Re-sensitized cells to abiraterone treatment | [1][9] |
| C4-2B MDVR (Abi-R) | Abiraterone-resistant | Re-sensitized cells to abiraterone treatment | [1][9] | |
| DU145 | Androgen-independent | IC50 = 330 ng/mL | [10] |
In Vivo Efficacy
In vivo studies have demonstrated the anti-tumor activity of EPI-002 in xenograft models of castration-resistant prostate cancer.
| Compound | Xenograft Model | Model Characteristics | Treatment Regimen | Key Findings | Citation(s) |
| EPI-002 | LNCaP95 | Enzalutamide-resistant, expresses AR-V7 | 100 mg/kg, twice daily (oral) | Significant reduction in tumor growth | [3][4] |
| LNCaP CRPC | Castration-resistant | 50 mg/kg (i.v.), every other day | Significant inhibition of tumor growth | [5] | |
| Niclosamide + Abiraterone | CWR22Rv1 (Abi-R) | Abiraterone-resistant | Niclosamide (500 mg/kg, oral) + Abiraterone Acetate (200 mg/kg, oral) for 3 weeks | Synergistic inhibition of tumor size and weight | [1] |
Clinical Efficacy and Discontinuation of this compound
A Phase 1/2 clinical trial (NCT02606123) evaluated the safety and efficacy of this compound in men with mCRPC who had progressed on abiraterone and/or enzalutamide.
| Parameter | Finding | Citation(s) |
| Patient Population | 28 men with mCRPC who had progressed on prior ARPIs. | |
| Dose Escalation | Doses ranged from 80 mg to 3600 mg daily. | |
| Efficacy | Minor PSA declines (4-29%) were observed in some patients, predominantly at higher doses (≥1280 mg). | [1] |
| Safety | Generally well-tolerated, but dose-limiting toxicities occurred at higher doses. | |
| Outcome | The study was terminated due to poor oral bioavailability, low potency, and a short half-life of the compound. |
The clinical trial, while not meeting its primary endpoints for advancing this compound, provided proof-of-concept for targeting the AR NTD. This has led to the development of next-generation NTD inhibitors with improved potency and pharmacokinetic profiles.[11]
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
This compound acts on the androgen receptor signaling pathway. The following diagram illustrates its mechanism of action in the context of both full-length AR and splice variants.
Caption: Mechanism of action of this compound (ralaniten acetate).
Experimental Workflow: In Vitro Cell Viability Assay
The following diagram outlines a typical workflow for assessing the efficacy of a compound like this compound on prostate cancer cell viability in vitro.
Caption: Workflow for in vitro cell viability assessment.
Detailed Experimental Protocols
Generation of Abiraterone-Resistant Cell Lines
-
Parental Cell Lines: LNCaP or C4-2B prostate cancer cell lines are commonly used.
-
Culture Conditions: Cells are cultured in standard RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Induction of Resistance: Resistance is induced by continuous exposure to increasing concentrations of abiraterone over several months. The starting concentration is typically low (e.g., 1 µM) and is gradually increased as cells develop tolerance.
-
Confirmation of Resistance: Resistance is confirmed by comparing the IC50 value of the resistant subline to the parental cell line using a cell viability assay. The expression of resistance markers, such as AR-V7, can also be assessed by RT-qPCR or Western blotting.[6]
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Prostate cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., EPI-002, enzalutamide, docetaxel) or vehicle control (e.g., DMSO).
-
Incubation: Plates are incubated for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 3-4 hours.
-
Solubilization: The medium is removed, and the formazan crystals are dissolved in DMSO.
-
Readout: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. IC50 values are calculated using non-linear regression analysis.
In Vivo Xenograft Studies
-
Animal Model: Immunocompromised mice (e.g., male SCID or NOD/SCID) are used.
-
Cell Implantation: Abiraterone-resistant prostate cancer cells (e.g., 1-2 x 10^6 cells in Matrigel) are injected subcutaneously into the flanks of the mice.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers (Volume = 0.5 x Length x Width^2).
-
Treatment: Once tumors reach a specified volume (e.g., 100-200 mm^3), mice are randomized into treatment and control groups. The test compound (e.g., EPI-002) is administered via a clinically relevant route (e.g., oral gavage) at a predetermined dose and schedule.
-
Endpoint: The study is terminated when tumors in the control group reach a maximum allowable size or after a predetermined treatment duration. Tumor growth inhibition is calculated, and tumors may be harvested for further analysis (e.g., biomarker expression).[5]
Conclusion
This compound, as a first-in-class AR NTD inhibitor, provided a valuable proof-of-concept for targeting a different domain of the androgen receptor to overcome resistance to LBD-targeted therapies. While its own clinical development was halted, the rationale behind its mechanism of action remains highly relevant. Preclinical data, primarily from enzalutamide-resistant models that share key resistance mechanisms with abiraterone resistance, suggest that targeting the AR NTD can inhibit the growth of prostate cancer cells that are no longer responsive to conventional ARPIs. The development of next-generation AR NTD inhibitors with improved pharmacological properties is a promising avenue of research for the treatment of abiraterone-resistant prostate cancer. Further preclinical studies directly comparing these new agents to existing therapies in well-characterized abiraterone-resistant models are warranted.
References
- 1. oncotarget.com [oncotarget.com]
- 2. Androgen Receptor Splice Variant 7 Drives the Growth of Castration Resistant Prostate Cancer without Being Involved in the Efficacy of Taxane Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. An androgen receptor N-terminal domain antagonist for treating prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Abiraterone acetate induces CREB1 phosphorylation and enhances the function of the CBP-p300 complex, leading to resistance in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of genes required for enzalutamide resistance in castration-resistant prostate cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Profiling of Docetaxel-Resistant Prostate Cancer Cells Identifies Multiple Mechanisms of Therapeutic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pcf.org [pcf.org]
- 10. A phase I study of niclosamide in combination with enzalutamide in men with castration-resistant prostate cancer | PLOS One [journals.plos.org]
- 11. A Systematic Comparison of Antiandrogens Identifies Androgen Receptor Protein Stability as an Indicator for Treatment Response | MDPI [mdpi.com]
A Comparative Guide to EPI-506 and Other AR-V7 Targeting Agents in Prostate Cancer Research
For Researchers, Scientists, and Drug Development Professionals
The emergence of androgen receptor splice variant 7 (AR-V7) is a critical mechanism of resistance to standard androgen deprivation therapies in castration-resistant prostate cancer (CRPC). This has spurred the development of novel therapeutics that can effectively target this constitutively active form of the androgen receptor. This guide provides a comprehensive comparison of EPI-506, a first-in-class androgen receptor (AR) N-terminal domain (NTD) inhibitor, with other emerging alternatives targeting AR-V7.
Mechanism of Action: Targeting the N-Terminal Domain
This compound is a prodrug of EPI-002, which functions by binding to the N-terminal domain (NTD) of the androgen receptor. This interaction inhibits the transcriptional activity of both full-length AR and its splice variants, including the ligand-binding domain-lacking and constitutively active AR-V7.[1][2] This mechanism offers a distinct advantage over traditional antiandrogens that target the C-terminal ligand-binding domain (LBD), a region that is absent in AR-V7.[1][3]
Preclinical Efficacy of this compound Against AR-V7
In preclinical studies, EPI-002 has demonstrated significant activity against prostate cancer cells expressing AR-V7.
In Vitro Studies:
EPI-002 has been shown to inhibit the transcriptional activity of the androgen receptor with an IC50 of 7.4 μM.[4] In the enzalutamide-resistant LNCaP95 cell line, which expresses high levels of AR-V7, treatment with 25 μmol/L of EPI-002 resulted in a significant reduction in cell proliferation.[5] Furthermore, EPI-002 was shown to decrease the expression of genes specifically regulated by AR-V7, such as UBE2C and CDC20, without affecting the mRNA levels of full-length AR or AR-V7 itself.[6][7]
In Vivo Studies:
The efficacy of EPI-002 has also been validated in animal models. In castrated mice bearing LNCaP95 xenografts, oral administration of EPI-002 at a dose of 100 mg/kg twice daily for 26 days led to a significant inhibition of tumor growth.
Clinical Development of this compound
A Phase 1/2 clinical trial (NCT02606123) was initiated to evaluate the safety, pharmacokinetics, and anti-tumor activity of this compound in men with metastatic castration-resistant prostate cancer (mCRPC) who had progressed on enzalutamide or abiraterone.[8][9] While the trial provided proof-of-concept for targeting the AR NTD, it was ultimately terminated due to the high pill burden and poor oral bioavailability of this compound.[4][10] Despite these setbacks, some patients in the higher dose cohorts (≥1280 mg) exhibited modest PSA declines ranging from 4% to 29%.[4]
Comparative Analysis of AR-V7 Targeting Agents
Several alternative strategies for targeting AR-V7 have emerged, each with a distinct mechanism of action and stage of development.
| Compound/Class | Mechanism of Action | Key Preclinical/Clinical Data |
| This compound (EPI-002) | AR N-Terminal Domain Inhibitor | In Vitro: IC50 of 7.4 μM for AR transcriptional activity; 25 µM inhibits LNCaP95 proliferation. In Vivo: 100 mg/kg bid inhibits LNCaP95 xenograft growth. Clinical: Phase 1/2 terminated (poor PK); some PSA declines at high doses. |
| Niclosamide | Downregulates AR-V7 expression | In Vitro: 0.5 µM inhibits cell migration and invasion. Analogs show IC50 values as low as 0.1 µM in LNCaP95 and 22RV1 cells. In Vivo: 500 mg/kg oral dose in combination with abiraterone synergistically inhibits CWR22Rv1 xenograft growth. |
| Galeterone | Multi-target: CYP17 inhibitor, AR antagonist, AR/AR-V7 degrader | In Vitro: IC50 of 3.4 µM for USP12 and 4.2 µM for USP46 inhibition. In Vivo: Inhibits CWR22Rv1 xenograft tumor growth. |
| TAS3681 | AR antagonist, downregulates AR and AR-Vs | In Vitro: IC50 of 63.7 nM for blocking DHT-induced AR nuclear translocation. In Vivo: Strong antitumor efficacy in an AR-V7-positive xenograft model. Clinical: Shows antitumor activity in heavily pretreated mCRPC patients. |
| PROTACs (e.g., NP18) | Proteolysis-targeting chimera; induces AR-FL and AR-V7 degradation | In Vitro: DC50 of 18 nM for AR-FL and 26 nM for AR-V7 in 22Rv1 cells. In Vivo: Superior antitumor activity compared to EPI-002 in xenograft models. |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
Experimental Protocols
1. AR Transcriptional Activity Assay (Luciferase Reporter Assay)
This assay quantitatively measures the ability of a compound to inhibit the transcriptional activity of AR-V7.
-
Cell Seeding: Plate AR-V7 expressing cells (e.g., LNCaP95) in a multi-well plate.
-
Transfection: Co-transfect cells with a luciferase reporter plasmid containing androgen response elements (AREs) and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Treatment: After transfection, treat the cells with varying concentrations of the test compound (e.g., EPI-002) or vehicle control.
-
Lysis: After the desired incubation period, lyse the cells to release the cellular contents, including the expressed luciferase enzymes.
-
Luminometry: Measure the luminescence of both firefly and Renilla luciferase using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency. Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the AR-V7 transcriptional activity.
2. Cell Proliferation Assay (BrdU Incorporation Assay)
This assay assesses the effect of a compound on the proliferation of cancer cells.
-
Cell Seeding and Treatment: Seed AR-V7 positive cells in a multi-well plate and treat with the test compound or vehicle.
-
BrdU Labeling: Add Bromodeoxyuridine (BrdU), a synthetic analog of thymidine, to the cell culture medium. Proliferating cells will incorporate BrdU into their newly synthesized DNA.
-
Fixation and Denaturation: Fix the cells and denature the DNA to expose the incorporated BrdU.
-
Immunodetection: Incubate the cells with a primary antibody specific to BrdU, followed by a fluorescently labeled secondary antibody.
-
Quantification: Measure the fluorescence intensity using a microplate reader or by flow cytometry to quantify the amount of BrdU incorporation, which is proportional to the rate of cell proliferation.
3. In Vivo Xenograft Model (LNCaP95)
This model evaluates the in vivo efficacy of a compound in a tumor microenvironment.
-
Cell Implantation: Subcutaneously inject LNCaP95 cells mixed with Matrigel into the flanks of castrated male immunodeficient mice.
-
Tumor Growth: Allow the tumors to reach a palpable size.
-
Treatment: Randomize the mice into treatment and control groups. Administer the test compound (e.g., EPI-002 orally) or vehicle control according to the desired dosing schedule.
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals to calculate the tumor volume.
-
Endpoint: At the end of the study, euthanize the mice and harvest the tumors for further analysis (e.g., western blotting, immunohistochemistry) to assess target engagement and downstream effects.
Conclusion
This compound, by targeting the AR NTD, represents a rational therapeutic strategy to overcome resistance mediated by AR-V7. While its clinical development was hampered by pharmacokinetic challenges, the preclinical data validates the AR NTD as a viable target. The emergence of alternative agents such as niclosamide, galeterone, TAS3681, and PROTACs, each with unique mechanisms to counteract AR-V7, offers a promising pipeline of next-generation therapies for CRPC. Further research and clinical investigation of these novel agents are warranted to improve outcomes for patients with advanced prostate cancer.
References
- 1. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 3. media.cellsignal.com [media.cellsignal.com]
- 4. Essa pharma announces results from the phase 1 clinical trial of this compound for treatment of mcrpc - Pharma Advancement [pharmaadvancement.com]
- 5. LNCaP Xenograft Model | Xenograft Services [xenograft.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. ascopubs.org [ascopubs.org]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. A phase 1 study to assess the safety, pharmacokinetics, and anti-tumor activity of the androgen receptor n-terminal domain inhibitor this compound in patients with metastatic castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to EPI-506 and Bicalutamide: Targeting the Androgen Receptor in Prostate Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of EPI-506 and bicalutamide, two distinct antagonists of the androgen receptor (AR). By examining their mechanisms of action, quantitative performance data, and the experimental protocols used for their characterization, this document serves as a valuable resource for researchers in the field of prostate cancer and androgen receptor signaling.
Introduction
The androgen receptor is a critical driver of prostate cancer progression. While therapies targeting the AR have been a cornerstone of treatment, the emergence of resistance necessitates the development of novel therapeutic strategies. This guide focuses on two such agents, the first-in-class N-terminal domain (NTD) inhibitor this compound and the established antiandrogen bicalutamide, which targets the ligand-binding domain (LBD). Understanding the fundamental differences in their interaction with the AR and their resulting biological effects is crucial for the design of next-generation therapies.
Mechanism of Action: A Tale of Two Domains
This compound and bicalutamide inhibit androgen receptor activity through distinct mechanisms, targeting different functional domains of the receptor.
This compound (Ralaniten Acetate) is a prodrug of ralaniten (EPI-002).[1] Ralaniten is a first-in-class antiandrogen that covalently binds to the N-terminal domain (NTD) of the androgen receptor.[1] This domain is critical for the transcriptional activity of the AR. By targeting the NTD, this compound can inhibit the function of both the full-length AR and splice variants that lack the LBD, a common mechanism of resistance to conventional antiandrogens.[1]
Bicalutamide is a non-steroidal antiandrogen that functions as a competitive antagonist of the androgen receptor's ligand-binding domain (LBD).[2][3] It competes with endogenous androgens, such as testosterone and dihydrotestosterone (DHT), for binding to the LBD. This prevents the conformational changes required for AR activation, nuclear translocation, and subsequent transcription of androgen-dependent genes.[4][5]
Quantitative Data Comparison
The following table summarizes the key quantitative data comparing the activity of the active form of this compound (ralaniten/EPI-002) and bicalutamide on the androgen receptor.
| Parameter | Ralaniten (EPI-002) | Bicalutamide | Cell Line | Assay Type | Reference |
| IC50 (AR Transcriptional Activity) | 9.64 ± 3.72 µM | 0.15 ± 0.10 µM | LNCaP | PSA-Luciferase Reporter Assay | [6] |
| IC50 (AR Transcriptional Activity) | 7.4 µM | - | - | Not Specified | [7][8] |
| Ki (AR Binding Affinity) | Not Available | 12.5 µM | - | Not Specified | [9] |
Experimental Protocols
This section details the methodologies for key experiments used to characterize and compare this compound and bicalutamide.
Cell Lines and Culture
-
LNCaP: An androgen-sensitive human prostate adenocarcinoma cell line, widely used for studying AR signaling.
-
22Rv1: A human prostate carcinoma cell line that expresses both full-length AR and AR splice variants, making it a relevant model for castration-resistant prostate cancer.
-
PC3 and DU145: Androgen-independent human prostate cancer cell lines, often used as negative controls for AR-targeted therapies.
Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2. For experiments investigating androgen-dependent effects, cells are often cultured in a phenol red-free medium with charcoal-stripped FBS to deplete endogenous steroids.
Luciferase Reporter Assay for AR Transcriptional Activity
This assay is a cornerstone for quantifying the agonistic or antagonistic activity of compounds on the AR.
Cell Viability Assays
These assays determine the effect of the compounds on cell proliferation and cytotoxicity.
-
MTT Assay: Measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
WST-1 Assay: A similar colorimetric assay that measures the cleavage of the WST-1 tetrazolium salt by mitochondrial dehydrogenases in viable cells.
-
Procedure: Cells are seeded in 96-well plates and treated with a range of drug concentrations for a specified duration (e.g., 72 hours). The respective reagent is then added, and after a short incubation, the absorbance is measured using a microplate reader.
Quantitative Real-Time PCR (qPCR)
qPCR is used to measure the expression levels of AR-regulated genes, such as Prostate-Specific Antigen (PSA) and Transmembrane Protease, Serine 2 (TMPRSS2).
-
RNA Extraction: Total RNA is isolated from treated and untreated cells.
-
cDNA Synthesis: Reverse transcription is performed to synthesize complementary DNA (cDNA) from the extracted RNA.
-
qPCR: The cDNA is used as a template for PCR with primers specific for the target genes and a housekeeping gene (for normalization). The amplification of DNA is monitored in real-time using a fluorescent dye.
-
Analysis: The relative expression of the target genes is calculated using the ΔΔCt method.
Western Blotting
This technique is used to detect and quantify the levels of specific proteins, such as the androgen receptor.
-
Protein Extraction: Cells are lysed to extract total protein.
-
Protein Quantification: The concentration of the extracted protein is determined.
-
SDS-PAGE: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., AR), followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The signal from the enzyme is detected, and the protein bands are visualized and quantified.
AR Nuclear Translocation Assay
This assay determines the ability of a compound to inhibit the movement of the AR from the cytoplasm to the nucleus upon androgen stimulation.
-
Cell Treatment: Cells are treated with the test compound and then stimulated with an androgen.
-
Cell Fractionation: The cytoplasmic and nuclear fractions of the cells are separated.
-
Western Blotting: The amount of AR protein in each fraction is determined by Western blotting.
Conclusion
This compound and bicalutamide represent two distinct strategies for targeting the androgen receptor. Bicalutamide, a well-established LBD antagonist, has been a valuable tool in prostate cancer treatment. However, the novel NTD-targeting mechanism of this compound offers the potential to overcome resistance mechanisms that plague LBD-directed therapies, particularly the expression of AR splice variants. The quantitative data presented here highlight the differing potencies of these compounds in preclinical models. A thorough understanding of their comparative activities and the experimental methodologies used for their evaluation is essential for the continued development of effective AR-targeted therapies for prostate cancer.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Pharmacology of bicalutamide - Wikipedia [en.wikipedia.org]
- 3. Comparison of the effect of the antiandrogen apalutamide (ARN-509) versus bicalutamide on the androgen receptor pathway in prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bicalutamide functions as an androgen receptor antagonist by assembly of a transcriptionally inactive receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of Androgen Receptor Antagonism by Bicalutamide in the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ralaniten Sensitizes Enzalutamide-Resistant Prostate Cancer to Ionizing Radiation in Prostate Cancer Cells that Express Androgen Receptor Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. apexbt.com [apexbt.com]
A Comparative Analysis of EPI-506 and its Active Metabolite, Ralaniten: A Guide for Researchers
For researchers and drug development professionals navigating the landscape of androgen receptor (AR) targeted therapies for prostate cancer, understanding the nuances of different investigational compounds is paramount. This guide provides a detailed comparative analysis of EPI-506 (ralaniten acetate) and its active form, ralaniten (EPI-002), both pioneering first-in-class inhibitors of the AR N-terminal domain (NTD).
This compound was developed as an oral prodrug of ralaniten with the goal of improving its pharmaceutical properties.[1][2][3] Both compounds represent a novel mechanism of action by targeting the NTD of the AR, a strategy designed to overcome resistance mechanisms associated with therapies targeting the ligand-binding domain (LBD) of the receptor.[1][4] However, the clinical development of this compound was ultimately discontinued due to challenges with its pharmacokinetic profile, specifically poor oral bioavailability and the resulting high pill burden for patients.[5][6] This has paved the way for the development of next-generation AR NTD inhibitors with improved potency and metabolic stability.[7]
This guide will delve into the available preclinical and clinical data to provide a clear comparison of this compound and ralaniten, offering insights into their respective pharmacological profiles and the rationale for the evolution of this class of drugs.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and ralaniten based on available preclinical and clinical studies.
Table 1: In Vitro Potency
| Compound | Assay | Cell Line | IC50 | Citation |
| Ralaniten (EPI-002) | AR Transcriptional Activity | - | 7.4 µM | [8] |
| Ralaniten (EPI-002) | Androgen-Dependent Growth | LNCaP | 14.78 µM | [5] |
| Ralaniten Glucuronide | Androgen-Dependent Growth | LNCaP | >35 µM | [5] |
Table 2: Clinical Efficacy and Safety of this compound (Phase 1/2 Trial - NCT02606123)
| Parameter | Finding | Citation |
| Efficacy | ||
| PSA Declines | 4% to 29% observed in some patients, predominantly at higher doses (≥1280 mg) | [1][3] |
| Safety and Tolerability | ||
| Most Common Adverse Events | Diarrhea, nausea, fatigue | [5][9] |
| Dose-Limiting Toxicities (DLTs) | Grade 4 elevated amylase; Grade 3 abdominal pain; Grade 3 elevated ALT and AST; Grade 2 nausea and Grade 1 vomiting | [5] |
| Reason for Discontinuation | Poor oral bioavailability leading to excessive pill burden | [5][10] |
Mechanism of Action: Targeting the Androgen Receptor N-Terminal Domain
This compound, through its conversion to ralaniten, employs a distinct mechanism of action compared to traditional antiandrogens like enzalutamide, which target the LBD of the androgen receptor. By binding to the NTD, ralaniten can inhibit the transcriptional activity of both the full-length AR and its splice variants (e.g., AR-V7) that lack the LBD and are a common source of treatment resistance.[2][4]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used in the evaluation of AR NTD inhibitors.
Androgen Receptor (AR) Luciferase Reporter Assay
This assay is used to determine the ability of a compound to inhibit the transcriptional activity of the androgen receptor.
Objective: To measure the dose-dependent inhibition of androgen-induced luciferase reporter gene expression by a test compound.
Materials:
-
Prostate cancer cell line expressing AR (e.g., LNCaP, 22Rv1)
-
AR-responsive luciferase reporter plasmid (e.g., pGL3-PSA-luc)
-
Control plasmid for transfection normalization (e.g., Renilla luciferase plasmid)
-
Cell culture medium and supplements (e.g., RPMI-1640, fetal bovine serum)
-
Charcoal-stripped fetal bovine serum (for androgen-depleted conditions)
-
Transfection reagent
-
Test compound (e.g., ralaniten) and vehicle control (e.g., DMSO)
-
Androgen (e.g., dihydrotestosterone - DHT)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed prostate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Transfection: Co-transfect the cells with the AR-responsive luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Androgen Deprivation: After transfection, replace the medium with a medium containing charcoal-stripped fetal bovine serum to deplete endogenous androgens.
-
Compound Treatment: Prepare serial dilutions of the test compound and add them to the designated wells. Include a vehicle control.
-
Androgen Stimulation: Add a fixed concentration of DHT to stimulate AR transcriptional activity.
-
Incubation: Incubate the plate for 24-48 hours at 37°C.
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the appropriate luciferase assay reagents.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell number. Calculate the percent inhibition of AR activity for each concentration of the test compound and determine the IC50 value.
In Vivo Tumor Xenograft Study
This study evaluates the in vivo efficacy of a compound in inhibiting tumor growth in an animal model.
Objective: To assess the anti-tumor activity of a test compound in a prostate cancer xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Prostate cancer cells for implantation (e.g., LNCaP, VCaP)
-
Matrigel (optional, to support initial tumor growth)
-
Test compound (e.g., this compound or ralaniten) formulated for oral or parenteral administration
-
Vehicle control
-
Calipers for tumor measurement
-
Anesthesia
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of prostate cancer cells (typically mixed with Matrigel) into the flank of the immunocompromised mice.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer the test compound or vehicle control to the mice according to the planned dosing schedule (e.g., daily oral gavage).
-
Tumor Measurement: Measure the tumor dimensions with calipers two to three times per week and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of general health and treatment toxicity.
-
Study Endpoint: Continue the treatment for a predetermined period or until the tumors in the control group reach a specified size. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, biomarker analysis).
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups to determine the efficacy of the test compound.
Logical Workflow for Drug Development
The development of AR NTD inhibitors follows a logical progression from initial discovery to clinical evaluation.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. urotoday.com [urotoday.com]
- 5. Revealing Metabolic Liabilities of Ralaniten To Enhance Novel Androgen Receptor Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. essapharma.com [essapharma.com]
- 8. Development and Implementation of a High-Throughput High-Content Screening Assay to Identify Inhibitors of Androgen Receptor Nuclear Localization in Castration-Resistant Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. indigobiosciences.com [indigobiosciences.com]
- 10. Ralaniten acetate - Wikipedia [en.wikipedia.org]
A Comparative Analysis of EPI-506 and Other Antiandrogens in Prostate Cancer Research
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of EPI-506, a first-in-class androgen receptor (AR) N-terminal domain (NTD) inhibitor, with other established antiandrogens. While direct head-to-head clinical trial data is limited due to the discontinuation of this compound's development, this guide synthesizes available preclinical and clinical findings to offer a comparative perspective on its mechanism of action, efficacy, and safety profile against second-generation antiandrogens like enzalutamide and the first-generation antiandrogen bicalutamide.
This compound (ralaniten acetate) represented a novel approach to androgen receptor signaling inhibition by targeting the N-terminal domain (NTD), a region critical for AR transcriptional activity.[1][2] This mechanism is distinct from conventional antiandrogens that target the ligand-binding domain (LBD) of the AR. The rationale for developing NTD inhibitors was to overcome resistance mechanisms to LBD-targeted therapies, such as the expression of AR splice variants like AR-V7 that lack the LBD.[2][3]
Mechanism of Action: A Tale of Two Domains
Standard antiandrogens, such as bicalutamide and enzalutamide, function by competitively inhibiting the binding of androgens to the LBD of the androgen receptor. This prevents the conformational changes required for AR activation and subsequent translocation to the nucleus and binding to androgen response elements (AREs) on DNA, thereby inhibiting the transcription of androgen-dependent genes.
In contrast, this compound, and its active metabolite EPI-002, directly bind to the NTD of the AR.[4][5] This action is designed to block the transcriptional activity of the AR, including constitutively active AR splice variants that are a known mechanism of resistance to LBD-targeting drugs.[3][6]
Clinical Efficacy and Safety Profile
Clinical development of this compound was halted after a Phase 1/2 trial in men with metastatic castration-resistant prostate cancer (mCRPC) who had progressed after treatment with enzalutamide and/or abiraterone.[7] While the drug was generally well-tolerated, it demonstrated only modest signs of efficacy and had unfavorable pharmacokinetic properties, requiring high doses.[1][8]
This compound Phase 1/2 Clinical Trial Data
The open-label, dose-escalation study evaluated the safety, pharmacokinetics, and anti-tumor activity of this compound.[7][9]
| Parameter | Finding | Citation |
| Patient Population | Men with mCRPC who progressed after enzalutamide and/or abiraterone | [3][7] |
| Dose Range | 80 mg to 3600 mg daily | [5][7] |
| PSA Reductions | Minor PSA declines (4-29%) observed, predominantly at higher doses (≥1,280 mg) | [1][8] |
| Safety Profile | Generally well-tolerated. Most common adverse events were Grade 1 or 2 diarrhea and nausea. | [5] |
| Reason for Discontinuation | Poor pharmacokinetics, high pill burden, and modest efficacy led to the prioritization of more potent, next-generation NTD inhibitors. | [7][10] |
Comparative Efficacy of Enzalutamide and Bicalutamide
Direct head-to-head trials of this compound against other antiandrogens are not available. However, data from separate clinical trials of enzalutamide and bicalutamide in different prostate cancer settings provide a benchmark for efficacy.
A randomized clinical trial comparing enzalutamide with bicalutamide in men with metastatic hormone-sensitive prostate cancer (mHSPC) demonstrated superior efficacy for enzalutamide.[11][12][13]
| Parameter | Enzalutamide | Bicalutamide | Citation |
| 7-Month PSA Response Rate | 94% | 65% | [11][12] |
| 12-Month PSA Response Rate | 84% | 34% | [11][12] |
A network meta-analysis of randomized controlled trials in castration-resistant prostate cancer (CRPC) also showed that second-generation ARIs (enzalutamide, apalutamide, darolutamide) were more effective than bicalutamide.[14]
Experimental Protocols
This compound Phase 1/2 Clinical Trial Protocol
The clinical evaluation of this compound was a Phase 1/2, open-label, single-arm, dose-escalation study.[9]
-
Objective : To determine the safety, pharmacokinetic profile, and recommended Phase 2 dose of this compound. Anti-tumor activity was a secondary objective.
-
Inclusion Criteria : Patients with mCRPC who had shown progression after at least one line of hormonal therapy or chemotherapy, and progression on enzalutamide and/or abiraterone.
-
Study Design : A 3+3 dose-escalation design was used in the Phase 1 portion.
-
Assessments : Safety was monitored through the recording of adverse events. Efficacy was primarily assessed by measuring serum PSA levels. Pharmacokinetic parameters were also evaluated.[8]
Conclusion
This compound was a pioneering effort in targeting the N-terminal domain of the androgen receptor, a novel strategy to overcome resistance to conventional antiandrogens. While its clinical development was ultimately halted due to pharmacokinetic challenges and modest efficacy, the insights gained from the this compound program have been instrumental in the development of next-generation NTD inhibitors with improved potency and metabolic stability.[7][8][15][16] The comparison with established antiandrogens like enzalutamide highlights the high bar for efficacy in the treatment of advanced prostate cancer and underscores the rationale for pursuing novel mechanisms of AR inhibition.
References
- 1. Ralaniten acetate - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. urotoday.com [urotoday.com]
- 4. Facebook [cancer.gov]
- 5. ESSA Pharma Presents Data From Phase 1 Trial of this compound at 2017 ASCO Annual Meeting [prnewswire.com]
- 6. Targeting androgen receptor activation function-1 with EPI to overcome resistance mechanisms in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ESSA Pharma Announces Results from the Phase 1 Clinical Trial of this compound for Treatment of mCRPC and Updates Clinical and Strategic Plans [newswire.ca]
- 8. ascopubs.org [ascopubs.org]
- 9. researchgate.net [researchgate.net]
- 10. Development of an Androgen Receptor Inhibitor Targeting the N-Terminal Domain of Androgen Receptor for Treatment of Castration Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scholarlycommons.henryford.com [scholarlycommons.henryford.com]
- 12. Clinical Efficacy of Enzalutamide vs Bicalutamide Combined With Androgen Deprivation Therapy in Men With Metastatic Hormone-Sensitive Prostate Cancer: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The efficacy and adverse events of conventional and second-generation androgen receptor inhibitors for castration-resistant prostate cancer: A network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ascopubs.org [ascopubs.org]
- 16. Advancements in Targeted Therapies: Next-Generation AR NTD Inhibitors for Castration-Resistant Prostate Cancer [synapse.patsnap.com]
Navigating Resistance: A Comparative Guide to EPI-506 and Next-Generation Androgen Receptor N-Terminal Domain Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to second-generation androgen receptor (AR) signaling inhibitors, such as enzalutamide and abiraterone, represents a significant clinical challenge in the management of metastatic castration-resistant prostate cancer (mCRPC). A key mechanism of this resistance is the expression of constitutively active AR splice variants (AR-Vs), most notably AR-V7, which lack the ligand-binding domain (LBD) targeted by these therapies. This has spurred the development of novel therapeutic strategies aimed at different domains of the AR. This guide provides a comparative analysis of EPI-506, a first-in-class AR N-terminal domain (NTD) inhibitor, and its more potent successors, in the context of overcoming resistance to conventional AR-targeted therapies.
Mechanism of Action: A Shift in Targeting Strategy
This compound (ralaniten acetate) and its active metabolite, EPI-002 (ralaniten), represent a paradigm shift in AR inhibition. Unlike enzalutamide and abiraterone, which target the AR LBD, this compound binds to the NTD of the AR.[1][2] This region is crucial for the transcriptional activity of both full-length AR and AR-Vs.[2] By targeting the NTD, this compound was designed to inhibit AR signaling irrespective of the presence of the LBD, thus offering a potential therapeutic solution for tumors expressing AR-Vs like AR-V7, a known driver of resistance to LBD-targeted drugs.[2]
The development of this compound, however, was halted due to unfavorable pharmacokinetics, including a high pill burden and rapid metabolism, which led to only modest and transient clinical activity in a Phase 1/2 trial (NCT02606123).[3][4] Despite this, the trial provided crucial proof-of-concept for targeting the AR NTD.[3] This has led to the development of next-generation NTD inhibitors, such as EPI-7170 and EPI-7386, with improved potency and metabolic stability.[4]
References
- 1. Isolation and Characterization of Castration-Resistant Prostate Cancer LNCaP95 Clones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation and characterization of castration-resistant prostate cancer LNCaP95 clones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ralaniten Sensitizes Enzalutamide-Resistant Prostate Cancer to Ionizing Radiation in Prostate Cancer Cells that Express Androgen Receptor Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Construction of enzalutamide-resistant cell model of prostate cancer and preliminary screening of potential drug-resistant genes - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of EPI-506 for the Androgen Receptor N-Terminal Domain: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of EPI-506, a first-in-class inhibitor of the androgen receptor (AR) N-terminal domain (NTD), with other AR-targeting alternatives. We present supporting experimental data to validate its specificity and performance, offering valuable insights for researchers in oncology and drug development.
Introduction to this compound and its Novel Mechanism of Action
This compound is an orally bioavailable small molecule that functions as a prodrug of EPI-002.[1] It represents a novel class of antiandrogens that directly target the intrinsically disordered NTD of the androgen receptor.[2] This mechanism is distinct from conventional androgen deprivation therapies and second-generation AR inhibitors like enzalutamide, which target the ligand-binding domain (LBD). By binding to the Tau-5 region within the activation function-1 (AF-1) of the AR NTD, this compound inhibits the transcriptional activity of the receptor.[2] This unique mode of action allows it to inhibit both full-length AR and constitutively active AR splice variants, such as AR-V7, which lack the LBD and are a key mechanism of resistance to LBD-targeted therapies.[2] Although the clinical development of this compound was discontinued due to poor oral bioavailability, it established a proof-of-concept for targeting the AR NTD, paving the way for next-generation inhibitors like EPI-7386.[3][4]
Comparative Analysis of Specificity and Potency
The therapeutic potential of this compound and its active metabolite, EPI-002, is critically dependent on their specificity for the AR NTD over other cellular targets, particularly other steroid hormone receptors.
Potency in Cellular Assays
The following table summarizes the inhibitory concentrations (IC50) of EPI-002 and next-generation AR NTD inhibitors in various prostate cancer cell lines. This data highlights the on-target activity of these compounds in AR-dependent cells.
| Compound | Cell Line | Assay Type | IC50 | Citation(s) |
| EPI-002 | LNCaP | AR Transcriptional Activity | 7.4 µM | [5] |
| EPI-002 | LNCaP | Proliferation Assay | ~2 µM | [4] |
| EPI-002 | PC-3 (AR-negative) | Proliferation Assay | > 10 µM | [4] |
| EPI-7170 | LNCaP | AR-driven cellular potency | 0.5-1 µM | [4] |
| EPI-002 | LNCaP | AR-driven cellular potency | 10-12 µM | [4] |
Specificity Against Other Steroid Receptors
Functional assays have demonstrated the specificity of the parent compound, EPI-001, for the androgen receptor. These studies show that at concentrations effective against AR, EPI-001 does not inhibit the transcriptional activity of the progesterone receptor (PR) or the glucocorticoid receptor (GR).
| Compound | Receptor | Transcriptional Activity Inhibition | Citation(s) |
| EPI-001 | Androgen Receptor (AR) | Yes | [6] |
| EPI-001 | Progesterone Receptor (PR) | No effect observed | [6] |
| EPI-001 | Glucocorticoid Receptor (GR) | Slight decrease at high concentrations | [6] |
Experimental Protocols
To ensure the reproducibility and independent verification of the findings cited, this section details the methodologies for key experiments.
AR NTD Competitive Binding Assay
Objective: To determine the binding affinity and selectivity of this compound for the AR NTD.
Methodology:
-
Protein Source: Recombinant purified AR-NTD (amino acids 1-558) is used.
-
Radioligand: A tritiated form of a known AR NTD ligand or a fluorescently labeled EPI-002 analog is utilized.
-
Assay Buffer: A suitable buffer (e.g., phosphate-buffered saline with 0.1% BSA) is used to maintain protein stability.
-
Incubation: A constant concentration of the radioligand and recombinant AR-NTD are incubated with increasing concentrations of unlabeled EPI-002 in a 96-well plate.
-
Separation of Bound and Free Ligand: The mixture is passed through a filter membrane that traps the protein-ligand complex.
-
Detection: The amount of radioactivity or fluorescence retained on the filter is measured using a scintillation counter or a fluorescence plate reader, respectively.
-
Data Analysis: The data is plotted as the percentage of bound radioligand against the concentration of EPI-002. The Ki (inhibition constant) is then calculated from the IC50 value (the concentration of EPI-002 that displaces 50% of the radioligand) using the Cheng-Prusoff equation.
AR Transcriptional Activity Assay (Luciferase Reporter Assay)
Objective: To functionally assess the inhibition of AR-mediated gene transcription by this compound.
Methodology:
-
Cell Line: LNCaP human prostate cancer cells, which endogenously express full-length AR, are used.
-
Plasmids: Cells are co-transfected with two plasmids:
-
An expression vector for the AR-NTD (amino acids 1-558) fused to a Gal4 DNA-binding domain (DBD).
-
A reporter plasmid containing the luciferase gene under the control of a Gal4 upstream activating sequence (UAS) promoter (Gal4UAS-TATA-luciferase).[6]
-
-
Transfection: Cells are seeded in 24-well plates and transfected using a suitable transfection reagent.
-
Compound Treatment: After 24 hours, the cells are pre-treated with varying concentrations of EPI-002 or vehicle control (DMSO) for one hour.
-
Induction of AR NTD Activity: Transcriptional activation of the AR NTD is induced by treating the cells with interleukin-6 (IL-6) at 50 ng/ml for 24 hours.[6]
-
Cell Lysis and Luciferase Measurement: Cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer.
-
Data Normalization and Analysis: Luciferase activity is normalized to the total protein concentration in each well. The results are expressed as a percentage of the activity in the vehicle-treated control, and the IC50 value is determined by non-linear regression analysis.
Visualizing Pathways and Workflows
Androgen Receptor Signaling and Inhibitor Action
Caption: AR signaling pathway and inhibitor targets.
Experimental Workflow for Specificity Validation
Caption: Workflow for this compound specificity validation.
References
- 1. Development of an Androgen Receptor Inhibitor Targeting the N-Terminal Domain of Androgen Receptor for Treatment of Castration Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An androgen receptor N-terminal domain antagonist for treating prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. asco.org [asco.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of EPI-506 and Standard of Care in Metastatic Castration-Resistant Prostate Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the clinical trial results of EPI-506, a first-in-class androgen receptor (AR) N-terminal domain (NTD) inhibitor, with the established standard of care for metastatic castration-resistant prostate cancer (mCRPC). The information is intended for researchers, scientists, and professionals in the field of drug development to offer insights into the therapeutic landscape and the evolution of treatment strategies for advanced prostate cancer.
Executive Summary
This compound (ralaniten acetate) was a novel therapeutic agent that targeted a distinct mechanism of action by binding to the N-terminal domain of the androgen receptor. This approach held promise for overcoming resistance to existing therapies that target the ligand-binding domain of the AR. However, the clinical development of this compound was terminated in the Phase 1/2 trial stage due to poor oral bioavailability and a high rate of metabolism, which limited its clinical efficacy.[1][2][3] In contrast, the current standard of care for mCRPC, which includes androgen receptor pathway inhibitors (ARPIs) like abiraterone and enzalutamide, and taxane-based chemotherapies such as docetaxel and cabazitaxel, have demonstrated significant survival benefits in large-scale clinical trials and remain the cornerstones of treatment.
Mechanism of Action
This compound represents a unique approach to inhibiting androgen receptor signaling. Unlike standard ARPIs that target the C-terminal ligand-binding domain, this compound was designed to bind to the N-terminal domain (NTD).[4][5] This is significant because the NTD is crucial for the transcriptional activity of both the full-length AR and its splice variants, such as AR-V7, which lack the ligand-binding domain and are a common mechanism of resistance to therapies like enzalutamide and abiraterone.[5]
Standard of care agents have different mechanisms:
-
Abiraterone Acetate: Inhibits CYP17A1, an enzyme critical for androgen biosynthesis in the testes, adrenal glands, and prostate tumor tissue, thereby reducing circulating testosterone levels.[6][7]
-
Enzalutamide: A potent androgen receptor inhibitor that competitively binds to the ligand-binding domain of the AR, preventing nuclear translocation, DNA binding, and coactivator recruitment.[8]
-
Docetaxel and Cabazitaxel: These are taxane chemotherapies that work by stabilizing microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[4]
Below is a diagram illustrating the distinct signaling pathway targeted by this compound compared to standard androgen receptor pathway inhibitors.
Clinical Trial Data Comparison
A direct comparison of this compound with standard of care is challenging due to the early termination of the this compound clinical program. The available data for this compound is from a Phase 1/2 dose-escalation trial, whereas the standard of care agents have robust data from large, randomized Phase 3 trials.
This compound Clinical Trial Results (NCT02606123)
The Phase 1/2 trial of this compound enrolled 28 patients with mCRPC who had progressed on prior ARPIs.[1] The study was terminated before reaching the maximum tolerated dose due to poor oral bioavailability.[1]
| Endpoint | Result |
| Patient Population | 28 men with mCRPC progressing after enzalutamide and/or abiraterone[1] |
| Dose Range | 80 mg to 3600 mg once daily, and 1800 mg twice daily[1] |
| PSA Response | Minor PSA declines (8-29%) observed in some patients, particularly at doses ≥1280 mg[2] |
| Safety and Tolerability | Generally well-tolerated. Dose-limiting toxicities included Grade 4 elevated amylase and Grade 3 abdominal pain, elevated ALT, and elevated AST. The most common drug-related adverse events were diarrhea, nausea, and fatigue.[1] |
| Reason for Discontinuation | Poor oral bioavailability and high metabolic turnover[1][2] |
Standard of Care Clinical Trial Results in mCRPC
The following tables summarize pivotal clinical trial data for key standard of care treatments in mCRPC.
Table 2.2.1: Androgen Receptor Pathway Inhibitors
| Drug | Trial | Patient Population | Median Overall Survival (OS) | Median Radiographic Progression-Free Survival (rPFS) | PSA Response Rate (≥50% decline) |
| Abiraterone + Prednisone | COU-AA-302 (Chemo-naïve) | Chemotherapy-naïve mCRPC | 34.7 months vs. 30.3 months with placebo[7] | 16.5 months vs. 8.3 months with placebo[7] | 62% vs. 24% with placebo[9] |
| Enzalutamide | PREVAIL (Chemo-naïve) | Chemotherapy-naïve mCRPC | 32.4 months vs. 30.2 months with placebo[10] | Not reached vs. 3.9 months with placebo[11] | 78% vs. 3% with placebo |
| Enzalutamide | AFFIRM (Post-chemo) | Post-docetaxel mCRPC | 18.4 months vs. 13.6 months with placebo[8] | 8.3 months vs. 2.9 months with placebo[8] | 54% vs. 2% with placebo |
Table 2.2.2: Taxane-Based Chemotherapy
| Drug | Trial | Patient Population | Median Overall Survival (OS) | Median Progression-Free Survival (PFS) | PSA Response Rate (≥50% decline) |
| Docetaxel | TAX 327 | mCRPC | 18.9 months vs. 16.5 months with mitoxantrone[12] | 5.6 months vs. 3.2 months with mitoxantrone | 45% vs. 32% with mitoxantrone |
| Cabazitaxel | TROPIC (Post-docetaxel) | Post-docetaxel mCRPC | 15.1 months vs. 12.7 months with mitoxantrone[13] | 2.8 months vs. 1.4 months with mitoxantrone | 39.2% vs. 17.8% with mitoxantrone |
| Cabazitaxel | CARD (Post-ARPI & Docetaxel) | mCRPC progressed after docetaxel and an ARPI | 13.6 months vs. 11.0 months with abiraterone or enzalutamide[14] | 8.0 months vs. 3.7 months with abiraterone or enzalutamide[14] | 35.7% vs. 11.5% with abiraterone or enzalutamide |
Experimental Protocols
This compound Phase 1/2 Trial (NCT02606123)
-
Study Design: An open-label, single-arm, adaptive 3+3 dose-escalation Phase 1/2 study.[15][16]
-
Primary Objective: To assess the safety and tolerability of oral this compound.[1]
-
Secondary Objectives: To determine the maximum tolerated dose (MTD), pharmacokinetic profile, and anti-tumor efficacy.[1]
-
Inclusion Criteria: Men with mCRPC who had progressed after at least one line of hormonal therapy or chemotherapy, and had progressed on enzalutamide and/or abiraterone.[15][16]
-
Exclusion Criteria: Included known intracerebral disease, spinal cord compression, and prior treatment with investigational AR agents.[15]
-
Dosing: Oral this compound was administered once daily in escalating dose cohorts starting from 80 mg.[15]
Below is a workflow diagram of the this compound Phase 1/2 clinical trial.
Conclusion
This compound, with its novel mechanism of targeting the AR NTD, represented a promising strategy to overcome resistance in mCRPC. However, its clinical development was halted due to unfavorable pharmacokinetic properties. The Phase 1/2 trial did provide proof-of-concept for targeting the AR NTD, paving the way for the development of next-generation compounds with improved bioavailability and potency.[1]
In contrast, the current standards of care, including abiraterone, enzalutamide, docetaxel, and cabazitaxel, have well-established efficacy and safety profiles backed by extensive clinical data. These agents continue to be the foundation of treatment for patients with mCRPC, offering significant improvements in overall survival and quality of life. The experience with this compound underscores the challenges in drug development and highlights the importance of optimizing pharmacokinetic and pharmacodynamic properties to translate a novel mechanism of action into clinical benefit. Future research in this area will likely focus on second-generation NTD inhibitors that can overcome the limitations of this compound.
References
- 1. A phase 1 study to assess the safety, pharmacokinetics, and anti-tumor activity of the androgen receptor n-terminal domain inhibitor this compound in patients with metastatic castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Basis of Drug Resistance and Insights for New Treatment Approaches in mCRPC | Anticancer Research [ar.iiarjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The efficacy and safety of abiraterone acetate in patients with high-risk prostate cancer: a meta-analysis based on six randomized control trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The efficacy and safety of abiraterone acetate in patients with high-risk prostate cancer: a meta-analysis based on six randomized control trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evidence for the efficacy of enzalutamide in postchemotherapy metastatic castrate-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A phase 3, double-blind, randomized placebo-controlled efficacy and safety study of abiraterone acetate in chemotherapy-naïve patients with mCRPC in China, Malaysia, Thailand and Russia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative effectiveness and safety of enzalutamide versus abiraterone in patients with metastatic castration-resistant prostate cancer: a nationwide registry-based cohort study from Taiwan - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy and Safety of Abiraterone Acetate and Enzalutamide for the Treatment of Metastatic Castration-Resistant Prostate Cancer: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ASCO – American Society of Clinical Oncology [asco.org]
- 13. The efficacy and safety of cabazitaxel in the treatment of metastatic castration-resistant prostate cancer: a systematic review and network meta-analysis based on randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. onclive.com [onclive.com]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. ascopubs.org [ascopubs.org]
Safety Operating Guide
Proper Disposal of EPI-506: A Guide for Laboratory Professionals
For Immediate Implementation: This document provides crucial safety and logistical guidance for the proper disposal of EPI-506 (ralaniten acetate), a potent, biologically active antiandrogen compound. Adherence to these procedures is essential to ensure personnel safety and environmental compliance.
This compound, a chlorinated derivative of bisphenol A, targets the N-terminal domain of the androgen receptor.[1] Due to its biological activity, all waste containing this compound must be treated as hazardous chemical waste. The following procedures outline the necessary steps for the safe handling and disposal of this compound in a laboratory setting.
Quantitative Data Summary
No specific quantitative disposal limits for this compound have been established by regulatory agencies. Therefore, all materials contaminated with this compound should be considered hazardous waste, regardless of concentration.
| Data Point | Value | Source |
| Regulated Status | Hazardous Chemical Waste | General best practices for potent, biologically active, and chlorinated compounds. |
| Recommended Exposure Limits | Not Established | Handle with appropriate personal protective equipment in a designated area. |
| Environmental Fate Data | Not Available | Assume environmental release is harmful and must be prevented. |
Experimental Protocol: Step-by-Step Disposal of this compound
This protocol details the mandatory procedures for the disposal of solid this compound, solutions containing this compound, and contaminated laboratory consumables.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect all unused or expired solid this compound in its original container or a clearly labeled, sealed, and chemically resistant container.
-
Label the container as "Hazardous Waste: this compound (Ralaniten Acetate), Solid".
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a dedicated, sealed, and leak-proof container made of compatible material (e.g., glass or polyethylene).
-
Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Label the container as "Hazardous Waste: this compound (Ralaniten Acetate) in [Solvent Name]".
-
-
Contaminated Consumables:
-
Place all items that have come into direct contact with this compound (e.g., pipette tips, gloves, bench paper, vials) into a dedicated, clearly labeled, and sealed hazardous waste bag or container.
-
Label the container as "Hazardous Waste: this compound Contaminated Materials".
-
2. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling this compound waste, including:
-
Nitrile gloves (double gloving is recommended).
-
Safety glasses with side shields or chemical splash goggles.
-
A lab coat.
-
Work in a well-ventilated area, preferably a chemical fume hood.
-
3. Decontamination:
-
Decontaminate all surfaces and equipment that may have come into contact with this compound.
-
Use a suitable decontamination solution as recommended by your institution's EHS department (e.g., a solution of detergent and water, followed by a solvent rinse known to dissolve this compound, such as DMSO).
-
Collect all decontamination materials (e.g., wipes) as contaminated waste.
4. Storage and Disposal:
-
Store all this compound waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area.
-
Ensure containers are properly sealed and labeled.
-
Arrange for pickup and disposal by your institution's certified hazardous waste management provider. Do not dispose of this compound down the drain or in regular trash.
Disposal Workflow
Caption: Workflow for the proper disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling EPI-506
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical information for the handling and disposal of EPI-506 (Ralaniten triacetate), a first-in-class, orally active androgen receptor (AR) N-terminal domain (NTD) inhibitor.[1] Given its classification as a potential antineoplastic agent, adherence to stringent safety measures is paramount to ensure the well-being of laboratory personnel and to maintain a safe research environment.
Chemical and Physical Properties
A summary of the known quantitative data for this compound is presented below for easy reference.
| Property | Value | Source |
| Chemical Name | Ralaniten triacetate | MedchemExpress |
| Synonyms | This compound | MedchemExpress |
| Molecular Formula | C₂₇H₃₃ClO₈ | Wikipedia |
| Molecular Weight | 521.00 g/mol | Wikipedia |
| Appearance | Solid | Probechem |
| Purity | ≥98% | MedchemExpress |
| CAS Number | 1637573-04-6 | TargetMol |
Hazard Identification and Toxicology Summary
While a comprehensive toxicological profile for this compound is not publicly available, its mechanism of action as an androgen receptor inhibitor and its intended use in cancer research necessitate that it be handled as a potentially hazardous compound.[1] Clinical trials have provided some insight into its effects in humans.
Potential Hazards:
-
Antineoplastic Properties: As an investigational anti-cancer agent, this compound is designed to be biologically active and may have cytotoxic or cytostatic effects.
-
Hormonal Effects: By targeting the androgen receptor, this compound can disrupt normal hormonal signaling.
-
Adverse Effects (Observed in Clinical Trials): The most common drug-related adverse events reported in a phase 1 clinical trial included diarrhea, nausea, and fatigue.[2] Dose-limiting toxicities observed were elevated amylase, abdominal pain, and elevated liver enzymes (ALT and AST).[2]
Due to the lack of a complete hazard profile, it is prudent to handle this compound with the same precautions as other potent, biologically active compounds and antineoplastic agents.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure.
| PPE Category | Required Equipment | Specifications |
| Hand Protection | Double gloving with chemotherapy-rated gloves | Inner glove tucked under the gown cuff, outer glove covering the cuff. Change gloves regularly and immediately if contaminated. |
| Body Protection | Disposable, solid-front, back-closure gown | Made of a low-permeability fabric. Cuffs should be elasticized. |
| Eye and Face Protection | Safety glasses with side shields or a full-face shield | To protect against splashes and aerosols. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or higher) | Required when handling the powder outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation of fine particles. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following step-by-step procedures is critical for minimizing exposure risk during routine laboratory operations.
1. Preparation and Weighing (to be performed in a certified chemical fume hood or powder containment hood):
-
Step 1: Assemble all necessary equipment and reagents within the hood before starting. This includes the this compound container, weighing paper or vessel, spatulas, and solvent.
-
Step 2: Don all required PPE as specified in the table above.
-
Step 3: Carefully open the container of this compound, avoiding any sudden movements that could create airborne particles.
-
Step 4: Weigh the desired amount of the compound using a calibrated balance.
-
Step 5: If preparing a solution, slowly add the solvent to the solid to minimize splashing.
-
Step 6: Securely close the primary container of this compound.
2. Dissolution and Dilution:
-
Step 1: Perform all dissolution and dilution steps within the chemical fume hood.
-
Step 2: Use a vortex mixer or sonicator as needed to ensure complete dissolution. Keep containers capped during agitation.
-
Step 3: Clearly label all prepared solutions with the compound name, concentration, date, and appropriate hazard warnings.
3. General Handling:
-
Step 1: Always work within a designated area for hazardous compounds.
-
Step 2: Avoid skin contact at all times. Use appropriate tools to handle vials and other contaminated items.
-
Step 3: Do not eat, drink, or apply cosmetics in the laboratory.
-
Step 4: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.
Disposal Plan
Proper disposal of this compound and all contaminated materials is essential to prevent environmental contamination and accidental exposure.
1. Waste Segregation:
-
Solid Waste: All disposable items that have come into contact with this compound (e.g., gloves, weighing paper, pipette tips, vials) are considered "trace-chemo waste" and must be disposed of in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and contaminated solvents must be collected in a dedicated, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other chemical waste streams.
-
Sharps: Needles and syringes used for handling this compound solutions must be disposed of in a puncture-resistant sharps container designated for chemotherapy waste.
2. Waste Container Management:
-
Keep all waste containers closed when not in use.
-
Do not overfill waste containers.
-
Store waste containers in a designated, secure area away from general laboratory traffic.
3. Final Disposal:
-
All this compound waste must be disposed of through the institution's hazardous waste management program. Follow all local, state, and federal regulations for the disposal of antineoplastic and hazardous chemical waste.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and a general experimental workflow, the following diagrams are provided.
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
